(3-Methoxyphenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3-methoxyphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBDAKCYUPOBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631278 | |
| Record name | (3-Methoxyphenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-76-9 | |
| Record name | 3-Methoxybenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxyphenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (3-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (3-Methoxyphenyl)methanesulfonyl chloride. It is intended to be a comprehensive resource, incorporating available data and outlining standard experimental protocols for the determination of key physical characteristics. This document is designed to support research and development activities where this compound is of interest.
Core Physical and Chemical Properties
This compound is an organic compound utilized in synthetic chemistry.[1] While specific experimental data for some of its physical properties are not widely published, the fundamental identifiers and some characteristics are well-documented.
Data Presentation: Summary of Physical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 163295-76-9 | [1] |
| Molecular Formula | C₈H₉ClO₃S | [1][2][3] |
| Molecular Weight | 220.67 g/mol | [1][2][3] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available in cited literature. | |
| Boiling Point | Data not available in cited literature. | |
| Density | Data not available in cited literature. | |
| Solubility | Reacts with water and alcohols; generally soluble in polar organic solvents. | [4][5] |
Experimental Protocols
Detailed methodologies for determining the primary physical properties of a solid organic compound like this compound are provided below. These are generalized protocols standard in organic chemistry laboratories.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.[6] The tube is tapped gently to ensure tight packing.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The sample should be level with the thermometer's mercury bulb.[6]
-
Heating: The apparatus is heated rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Boiling Point Determination (For High-Boiling Solids)
While this compound is a solid at room temperature, its boiling point at reduced pressure could be determined. The Thiele tube method is suitable for small sample quantities.[8]
Methodology (Thiele Tube):
-
Sample Preparation: A small amount of the substance (less than 0.5 mL) is placed in a small test tube.[8] A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) so that the sample is centered in the main arm.[8]
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[8] Heating is continued until a steady stream of bubbles emerges, indicating the compound's vapor has displaced the air.
-
Observation: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]
Solubility Determination
Solubility tests provide insights into the polarity and functional groups present in a molecule.[9] A systematic approach is typically used.
Methodology (Qualitative):
-
Solvent Selection: A series of solvents are used, typically progressing from non-polar to polar, and including aqueous solutions of varying pH. Common test solvents include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[9][10]
-
Procedure: Approximately 25 mg of the solid compound is added to 0.75 mL of the solvent in a test tube.[10] The tube is shaken vigorously for 60-120 seconds.[11]
-
Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if a significant portion remains undissolved.[11] For sulfonyl chlorides, reactivity should be noted, as they hydrolyze in water and react with basic solutions.[4] The formation of a precipitate upon acidification of a basic solution can confirm the presence of an acidic functional group formed via hydrolysis.[9]
Visualizations: Workflows and Logical Diagrams
The following diagrams, created using DOT language, illustrate logical workflows relevant to the characterization and use of this compound.
Caption: Logical workflow for the physical characterization of a solid organic compound.
Caption: Synthetic workflow for sulfonamide formation using the title compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
(3-Methoxyphenyl)methanesulfonyl chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (3-Methoxyphenyl)methanesulfonyl chloride, a key reagent in organic synthesis and drug discovery. It covers its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in modulating biological pathways.
Chemical and Physical Properties
This compound, with the CAS number 163295-76-9 , is a sulfonyl chloride derivative of anisole.[1][2] It is a valuable building block in the synthesis of a variety of organic compounds, particularly in the development of novel therapeutic agents.
| Property | Value | Reference |
| CAS Number | 163295-76-9 | [1][2] |
| Molecular Formula | C8H9ClO3S | [1] |
| Molecular Weight | 220.67 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a critical aspect of its utility. Below is a generalized experimental workflow for its use in sulfonamide synthesis, a common application in medicinal chemistry.
Experimental Workflow: General Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Applications in Drug Discovery and Signaling Pathways
While specific signaling pathway involvement for this compound itself is not extensively documented in publicly available literature, its derivatives, particularly sulfonamides, are known to target a wide range of biological molecules. The methoxy group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
The general mechanism of action for many sulfonamide-based drugs involves the inhibition of specific enzymes. This can be visualized as a simplified logical relationship.
Logical Relationship: Enzyme Inhibition by a Sulfonamide Derivative
Caption: Simplified enzyme inhibition model.
The versatility of the sulfonyl chloride group allows for its reaction with a wide array of nucleophiles, including amines, alcohols, and thiols, making it a cornerstone reagent for generating diverse compound libraries for high-throughput screening in drug discovery programs. The exploration of derivatives of this compound continues to be an active area of research for identifying novel therapeutic agents.
References
An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as a valuable reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its utility stems from the ability to introduce the (3-methoxyphenyl)methanesulfonyl group into molecules. This functional group can act as an excellent leaving group, facilitating nucleophilic substitution reactions, or form stable sulfonamides, which are prevalent in many pharmaceutical compounds. The presence of the methoxy group on the phenyl ring can also modulate the electronic properties and reactivity of the sulfonyl chloride compared to simpler analogs like methanesulfonyl chloride. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, its key applications in pharmaceutical synthesis, and essential safety information.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 220.67 g/mol | [1] |
| Molecular Formula | C8H9ClO3S | [1] |
| CAS Number | 163295-76-9 | [1] |
| Physical Form | Solid | |
| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N | |
| SMILES String | COc1cccc(CS(Cl)(=O)=O)c1 | |
| Purity | 95% (typical) | [1] |
Synthesis
A common synthetic route to aryl-substituted methanesulfonyl chlorides involves a two-step process starting from the corresponding benzyl mercaptan. While a specific protocol for the 3-methoxy isomer is not detailed in the provided search results, a general and analogous procedure can be outlined based on the synthesis of similar compounds like (4-methoxyphenyl)methanesulfonyl chloride.
Experimental Protocol: General Synthesis of (Aryl)methanesulfonyl chloride
Step 1: Oxidation of Mercaptan to Sulfonic Acid
-
The starting material, (3-methoxyphenyl)methanethiol, is dissolved in an appropriate solvent.
-
An oxidizing agent is added to the solution to convert the thiol group to a sulfonic acid. Common oxidizing agents for this transformation include hydrogen peroxide or other peroxy acids.
-
The reaction is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the sulfonic acid intermediate is isolated and purified.
Step 2: Chlorination of the Sulfonic Acid
-
The isolated (3-methoxyphenyl)methanesulfonic acid is treated with a chlorinating agent to convert the sulfonic acid to the desired sulfonyl chloride.
-
Common chlorinating agents for this purpose include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
-
The reaction is typically performed in an inert solvent under anhydrous conditions.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed, often under reduced pressure.
-
The final product, this compound, is then purified, for example by crystallization or chromatography.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
The primary application of this compound in drug development is analogous to that of methanesulfonyl chloride, a cornerstone reagent in pharmaceutical synthesis. It is used to form methanesulfonates (mesylates) and methanesulfonamides.
-
Formation of Mesylates: The reaction of this compound with alcohols in the presence of a non-nucleophilic base converts the hydroxyl group, which is a poor leaving group, into a (3-methoxyphenyl)methanesulfonate, an excellent leaving group. This transformation is crucial for facilitating subsequent nucleophilic substitution, elimination, or reduction reactions in the synthesis of complex drug molecules.[2]
-
Formation of Sulfonamides: This reagent reacts with primary and secondary amines to form highly stable (3-methoxyphenyl)methanesulfonamides.[2] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics and diuretics. Due to their stability, methanesulfonyl groups are also employed as protecting groups for amines during multi-step syntheses.[2]
Experimental Protocol: Mesylation of a Primary Alcohol
This representative protocol illustrates the use of a methanesulfonyl chloride to convert an alcohol into a mesylate, a common step in drug synthesis.
-
Dissolution: The alcohol starting material is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution. Typically, 1.2 to 2 equivalents are used.
-
Cooling: The reaction mixture is cooled in an ice bath to 0 °C.
-
Addition of Sulfonyl Chloride: this compound (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at or below 0 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude mesylate may be further purified by column chromatography or recrystallization if necessary.
Caption: General experimental workflow for the mesylation of an alcohol.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed
By analogy to other sulfonyl chlorides, it is expected to be corrosive and moisture-sensitive, reacting with water to release corrosive hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.
References
An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)methanesulfonyl Chloride from 3-Methoxybenzyl Alcohol
Abstract
(3-Methoxyphenyl)methanesulfonyl chloride is a valuable reagent and building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the (3-methoxyphenyl)methylsulfonyl moiety. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway commencing from the readily available starting material, 3-methoxybenzyl alcohol. We will dissect a validated three-step sequence: the chlorination of the benzylic alcohol, subsequent nucleophilic sulfonation to form a stable sulfonate salt intermediate, and the final conversion to the target sulfonyl chloride. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles, rationale for experimental choices, and critical safety considerations essential for successful and safe execution.
Strategic Overview of the Synthetic Pathway
The transformation of 3-methoxybenzyl alcohol into this compound is most effectively achieved through a multi-step approach. A direct conversion is not feasible due to the significant change in the oxidation state of the benzylic carbon and the introduction of the sulfonyl chloride group. The chosen strategy prioritizes the use of well-established, high-yielding reactions and the formation of stable, isolable intermediates, ensuring process control and final product purity.
The logical sequence is as follows:
-
Chlorination of Alcohol: The benzylic hydroxyl group is a poor leaving group. Therefore, the initial step involves its conversion to a more labile benzyl chloride intermediate. This activates the benzylic position for subsequent nucleophilic attack.
-
Formation of Sulfonate Salt: The benzyl chloride is reacted with a source of sulfur dioxide, typically an inorganic sulfite salt. This nucleophilic substitution reaction forms the corresponding sodium (3-methoxyphenyl)methanesulfonate, a stable and crystalline solid that can be easily purified.
-
Conversion to Sulfonyl Chloride: The final step involves the treatment of the purified sulfonate salt with a potent chlorinating agent to yield the desired this compound.
The overall workflow is depicted below.
synthesis of (3-Methoxyphenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in organic synthesis, finding applications in the development of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of a reliable and scalable synthetic route to this important building block. The synthesis is presented as a two-stage process commencing with the preparation of 3-methoxybenzyl chloride, followed by its conversion to the target sulfonyl chloride via a sulfonate salt intermediate. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses critical safety and handling considerations. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely synthesize this compound in a laboratory setting.
Introduction and Strategic Overview
This compound is a versatile reagent in organic chemistry, primarily utilized for the introduction of the (3-methoxyphenyl)methanesulfonyl moiety into a target molecule. The presence of the methoxy group on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this a valuable synthon in medicinal chemistry.
The can be strategically approached in two main stages:
-
Stage 1: Synthesis of the Key Intermediate, 3-Methoxybenzyl Chloride. This precursor can be synthesized from commercially available starting materials such as 3-methoxybenzyl alcohol or 3-hydroxybenzaldehyde.[1][2]
-
Stage 2: Conversion of 3-Methoxybenzyl Chloride to this compound. This transformation is typically achieved by first converting the benzyl chloride to a more stable sulfur-containing intermediate, such as a sulfonate salt, which is then chlorinated to yield the final product.
This guide will focus on a robust and widely applicable methodology that proceeds through the formation of sodium (3-methoxyphenyl)methanesulfonate.
Synthetic Pathway and Mechanism
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3-Methoxybenzyl Chloride
The conversion of 3-methoxybenzyl alcohol to 3-methoxybenzyl chloride is a classic example of a nucleophilic substitution reaction.[2] Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the expulsion of sulfur dioxide and a proton.
An alternative route involves the methylation of 3-hydroxybenzaldehyde, followed by reduction to the corresponding alcohol and subsequent chlorination.[1]
Stage 2: Synthesis of this compound
This stage involves a two-step process:
-
Formation of Sodium (3-methoxyphenyl)methanesulfonate: 3-Methoxybenzyl chloride is reacted with sodium sulfite in an aqueous or aqueous-alcoholic medium. This is a nucleophilic substitution reaction where the sulfite anion displaces the chloride from the benzylic position.
-
Chlorination of the Sulfonate Salt: The isolated sodium (3-methoxyphenyl)methanesulfonate is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to furnish the final sulfonyl chloride. This reaction is typically carried out in an aprotic organic solvent, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride and the final product are corrosive and moisture-sensitive; handle with care.
Stage 1: Synthesis of 3-Methoxybenzyl Chloride from 3-Methoxybenzyl Alcohol
Materials:
-
3-Methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-methoxybenzyl alcohol (1 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-methoxybenzyl chloride as a crude oil.[3]
-
Purification can be achieved by vacuum distillation if necessary.
Stage 2: Synthesis of this compound
Materials:
-
3-Methoxybenzyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite (1.1 equivalents) in a mixture of water and ethanol.
-
Add 3-methoxybenzyl chloride (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the sodium (3-methoxyphenyl)methanesulfonate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Materials:
-
Sodium (3-methoxyphenyl)methanesulfonate
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or chloroform
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add sodium (3-methoxyphenyl)methanesulfonate (1 equivalent) and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction mixture should become more homogeneous as the reaction progresses.
-
Monitor the reaction by TLC (a suitable workup of an aliquot will be necessary, for example, quenching with methanol to form the methyl ester).
-
Once the reaction is complete, cool the mixture to room temperature and filter off any remaining solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess thionyl chloride.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Methoxybenzyl Chloride | C₈H₉ClO | 156.61 | Colorless to pale yellow liquid |
| Sodium (3-methoxyphenyl)methanesulfonate | C₈H₉NaO₄S | 224.21 | White solid |
| This compound | C₈H₉ClO₃S | 220.67 | Solid |
Alternative Synthetic Route: Oxidative Chlorination of 3-Methoxybenzyl Mercaptan
An alternative approach to this compound involves the preparation of 3-methoxybenzyl mercaptan, followed by oxidative chlorination.
Caption: Alternative synthetic route via a mercaptan intermediate.
This pathway involves the reaction of 3-methoxybenzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed to the corresponding mercaptan. The mercaptan is subsequently subjected to oxidative chlorination using reagents such as chlorine gas in water or N-chlorosuccinimide (NCS) in the presence of an acid to yield the final product. While this method is also effective, it involves the handling of malodorous mercaptans.
Safety and Handling
-
3-Methoxybenzyl Chloride: This compound is a lachrymator and should be handled with care in a fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. It is also a lachrymator. Use in a dry apparatus and under an inert atmosphere.
-
This compound: As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. It will react with water and other nucleophiles. Store in a tightly sealed container under an inert atmosphere.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Quench reactive reagents carefully before disposal.
Conclusion
The is a multi-step process that can be reliably achieved in a laboratory setting. The presented protocol, proceeding through a sodium sulfonate intermediate, offers a robust and scalable route that avoids the use of highly odorous mercaptans. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development programs.
References
A Comprehensive Technical Guide to the Solubility of (3-Methoxyphenyl)methanesulfonyl Chloride for Pharmaceutical and Chemical Research
Executive Summary
(3-Methoxyphenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, valued for its role in introducing the (3-methoxyphenyl)methylsulfonyl moiety into molecules, a common step in the development of novel pharmaceutical agents. However, its utility is intrinsically linked to its solubility and reactivity, which dictate reaction conditions, purification strategies, and formulation possibilities. This guide provides an in-depth analysis of the solubility characteristics of this compound, moving beyond simple data points to explain the underlying chemical principles. We present a detailed, field-proven protocol for accurately determining its thermodynamic solubility in aprotic media, address the critical issue of its reactivity in protic solvents (solvolysis), and outline the stringent safety measures required for its handling. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.
Physicochemical Profile and Predicted Solubility
Understanding the molecular structure of this compound is fundamental to predicting its behavior in various solvents. The molecule combines a moderately polar methoxy-substituted aromatic ring with a highly reactive and electrophilic sulfonyl chloride group (-SO₂Cl). This duality governs its solubility profile.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 163295-76-9 | [1] |
| Molecular Formula | C₈H₉ClO₃S | [1] |
| Molecular Weight | 220.67 g/mol | [1] |
| Physical Form | Solid | |
| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N |
Predicted Solubility Profile:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound is expected to exhibit good solubility in these solvents. The polar nature of the sulfonyl chloride and methoxy groups will interact favorably with these solvents without undergoing chemical reaction.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is predicted due to favorable interactions with the aromatic and chlorinated portions of the molecule.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): This is a critical point of distinction. this compound will not form a stable solution in protic solvents. Instead, it will undergo a rapid solvolysis reaction.[2][3] The highly electrophilic sulfur atom is attacked by the nucleophilic oxygen of the solvent, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid (in water) or sulfonic ester (in alcohols), along with hydrochloric acid. Therefore, any measurement in these solvents reflects a reaction rate, not thermodynamic solubility.
-
Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): Limited solubility is expected. While the phenyl ring offers some lipophilicity, the polar sulfonyl chloride and methoxy groups will limit dissolution in highly nonpolar media.
Critical Safety and Handling Protocols
This compound and related sulfonyl chlorides are hazardous materials that demand strict adherence to safety protocols.
-
Primary Hazards: The compound is classified as acutely toxic if swallowed and is a severe irritant. Related sulfonyl chlorides are known to be corrosive, causing severe skin burns and eye damage, and can be fatal if inhaled.[4][5]
-
Moisture Sensitivity: The compound is moisture-sensitive and reacts with water, often exothermically, to produce corrosive hydrochloric acid.[2][6][7]
-
Required Personal Protective Equipment (PPE): All handling must be conducted in a certified chemical fume hood. Mandatory PPE includes nitrile gloves (double-gloving recommended), chemical splash goggles, a face shield, and a lab coat.
-
Handling Procedures: Use only dry glassware and equipment. Operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like water and alcohols.[7]
Experimental Protocol: Thermodynamic Solubility Determination
To obtain meaningful and reproducible solubility data, it is essential to measure the thermodynamic (equilibrium) solubility in non-reactive, aprotic solvents. The "shake-flask" method is the gold standard for this determination.[8] It ensures that the solution is fully saturated and in equilibrium with the solid phase.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation of Materials:
-
Causality: To prevent reaction and ensure accurate results, all sources of water must be eliminated.
-
Action: Dry all glassware (e.g., 2 mL HPLC vials with screw caps) in an oven at 120°C overnight and cool in a desiccator. Use only anhydrous grade solvents (e.g., acetonitrile, HPLC grade). Handle the solid this compound in a glovebox or under a stream of dry nitrogen.
-
-
Sample Preparation:
-
Causality: Establishing equilibrium requires having an excess of the solid phase present throughout the experiment.
-
Action: Add approximately 10-20 mg of the solid compound to a tared HPLC vial. Record the mass accurately. Add a precise volume (e.g., 1.0 mL) of the chosen anhydrous solvent. The amount of solid should be sufficient to ensure some remains undissolved upon visual inspection after equilibration.
-
-
Equilibration:
-
Causality: Solubility is temperature-dependent, and reaching equilibrium is a time-dependent process. Constant temperature and agitation maximize the rate at which the system reaches a steady state.
-
Action: Tightly seal the vials. Place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for 24 to 48 hours.
-
Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should not change significantly between the later time points.
-
-
Phase Separation:
-
Causality: The analytical measurement must be performed only on the saturated solution, completely free of any undissolved solid particles which would artificially inflate the result.
-
Action: Remove the vials from the shaker and allow them to stand in the temperature bath for at least 2 hours for the solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step must be done quickly to minimize temperature changes.
-
-
Quantification by HPLC-UV:
-
Causality: A precise and accurate analytical method is required to determine the concentration of the dissolved compound in the filtered supernatant. HPLC-UV is ideal due to its sensitivity and specificity.[9]
-
Action:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions as the standards.
-
-
-
Calculation of Solubility:
-
Causality: The concentration from the calibration curve must be related back to the original, undiluted saturated solution.
-
Action: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the solvent. Express the final result in mg/mL and mol/L.
-
Data Presentation: Anticipated Solubility
The following table presents a hypothetical but chemically reasonable summary of solubility data for this compound in common laboratory solvents at 25°C, as would be determined by the protocol above.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | Chlorinated | 25 | >200 | >0.91 |
| Acetone | Polar Aprotic | 25 | 150 - 200 | 0.68 - 0.91 |
| Acetonitrile | Polar Aprotic | 25 | 80 - 120 | 0.36 - 0.54 |
| Ethyl Acetate | Ester | 25 | 50 - 80 | 0.23 - 0.36 |
| Toluene | Aromatic | 25 | 10 - 20 | 0.05 - 0.09 |
| n-Heptane | Nonpolar | 25 | <1 | <0.005 |
| Water | Protic | 25 | Reacts/Decomposes | N/A |
| Methanol | Protic | 25 | Reacts/Decomposes | N/A |
Conclusion
The solubility of this compound is a critical parameter that is nuanced by its inherent reactivity. This guide establishes that while the compound is readily soluble in a range of common polar aprotic and chlorinated organic solvents, it undergoes rapid solvolysis in protic media like water and alcohols. Accurate determination of its thermodynamic solubility is achievable using the detailed shake-flask protocol provided, which emphasizes anhydrous conditions and equilibrium-driven measurement. For professionals in drug development and chemical synthesis, recognizing the distinction between true solubility and reactivity is paramount for designing robust synthetic routes, developing effective purification strategies, and avoiding experimental artifacts. The rigorous adherence to the safety and handling protocols outlined is non-negotiable to ensure operator safety.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. labsolu.ca [labsolu.ca]
- 7. fishersci.fi [fishersci.fi]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
Section 1: Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide on the Safety and Handling of (3-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized sulfonylating agent used in organic synthesis. Its utility in constructing complex molecules, particularly within drug discovery pipelines, is predicated on the reactivity of the sulfonyl chloride functional group. Understanding its fundamental properties is the first step toward safe and effective handling. The presence of the methoxy-substituted phenyl ring modifies the electronic properties and solubility of the molecule compared to simpler alkyl sulfonyl chlorides like methanesulfonyl chloride (MsCl), though the core hazards associated with the sulfonyl chloride moiety remain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₉ClO₃S | [1] |
| Molecular Weight | 220.67 g/mol | [1] |
| CAS Number | 163295-76-9 | [1] |
| Appearance | Solid | |
| SMILES String | COc1cccc(CS(Cl)(=O)=O)c1 |
| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N | |
Section 2: Hazard Profile and GHS Classification
This compound is a hazardous substance that demands rigorous safety protocols. Its primary dangers stem from its high reactivity, particularly with nucleophiles such as water, and its corrosive nature. Upon contact with moisture, it hydrolyzes to produce methanesulfonic acid and corrosive, toxic hydrogen chloride gas.[2][3][4] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers.[3][5] Therefore, it is classified as a substance that causes severe skin burns and eye damage.
Table 2: GHS Hazard Classification | GHS Classification | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation, Category 1B/1C | H314: Causes severe skin burns and eye damage.[2][6][7] |
| Danger | | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed. |
| Warning | | Respiratory Irritation | H335: May cause respiratory irritation.[8] |
| Warning |
Note: Classifications are based on available data for the specified compound and closely related analogs. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.
Section 3: Chemical Reactivity and Incompatibility
The central pillar of safely handling this reagent is a deep understanding of its chemical reactivity. The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to attack by nucleophiles.
Reaction with Water (Hydrolysis): This is the most critical reaction from a safety perspective. The compound reacts violently with water, including atmospheric moisture, in an exothermic reaction that liberates hydrogen chloride (HCl) gas.[2] This is why the compound is designated as "moisture sensitive" and requires storage in a dry, inert atmosphere.[2][9]
Caption: Hydrolysis of this compound.
Incompatible Materials: To prevent hazardous reactions, this compound must be segregated from the following materials:
-
Water and Moisture: Reacts violently.[2]
-
Strong Bases: (e.g., sodium hydroxide, amines) Reacts violently and exothermically.[2][10]
-
Alcohols: Reacts to form esters, potentially with significant heat generation.[11]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2]
-
Metals: The HCl gas produced during hydrolysis can react with metals to generate flammable hydrogen gas. Avoid metal containers for storage unless properly lined.[12]
Section 4: Standard Operating Procedure for Safe Handling
A self-validating protocol for handling ensures that safety is integrated into every step of the experimental workflow. The following procedure is designed for laboratory-scale operations.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.fi [fishersci.fi]
- 3. benchchem.com [benchchem.com]
- 4. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. angenechemical.com [angenechemical.com]
- 7. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 10. georganics.sk [georganics.sk]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Hazards of (3-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxyphenyl)methanesulfonyl chloride (CAS No. 163295-76-9) is a sulfonyl chloride derivative utilized in organic synthesis.[1] As with other sulfonyl chlorides, its reactivity makes it a valuable reagent but also necessitates a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing on available data for the compound itself and for structurally related sulfonyl chlorides. It covers toxicological data, chemical reactivity, safe handling protocols, and emergency procedures, aiming to equip researchers and drug development professionals with the knowledge required for its safe use in the laboratory.
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical structure consists of a methoxy-substituted benzene ring attached to a methanesulfonyl chloride functional group.
| Property | Value | Reference |
| CAS Number | 163295-76-9 | [1] |
| Molecular Formula | C₈H₉ClO₃S | [1] |
| Molecular Weight | 220.67 g/mol | [1] |
| Physical Form | Solid |
Hazard Identification and Classification
GHS Classification
Based on supplier information, this compound is classified as:
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
It is also described as a combustible solid.
Hazards of Structurally Related Compounds
Due to the limited specific data for this compound, it is prudent to consider the hazards of related sulfonyl chlorides, such as methanesulfonyl chloride and (3-Methylphenyl)methanesulfonyl chloride. These compounds are generally classified as:
-
Highly Toxic: Can be fatal if inhaled and toxic if swallowed or in contact with skin.[3]
-
Lachrymator: Causes irritation and tearing of the eyes.[3]
-
Water-Reactive: Reacts with water, sometimes violently, to produce toxic and corrosive gases like hydrogen chloride.[2]
It should be assumed that this compound shares these hazardous properties.
Reactivity and Chemical Hazards
The primary chemical hazard of this compound stems from its high reactivity as an electrophile.[4] The sulfonyl chloride moiety is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Reaction with Water
This compound is expected to react with water and moisture, a characteristic reaction of sulfonyl chlorides. This hydrolysis produces the corresponding sulfonic acid and corrosive hydrogen chloride gas. The reaction is exothermic and can be vigorous.
Reaction with Other Nucleophiles
This compound will react exothermically with a variety of nucleophiles, including alcohols, amines, and strong bases.[4] These reactions are the basis for its utility in synthesis but also represent a significant hazard if uncontrolled.
Thermal Decomposition
Upon heating to decomposition, this compound may release toxic and irritating gases and vapors, including sulfur oxides and hydrogen chloride gas.[2]
Toxicological Information
Acute Toxicity
The available data indicates that this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4). Specific LD50 values for oral, dermal, and inhalation routes have not been determined for this compound. However, for the related methanesulfonyl chloride, acute toxicity is high across all routes of exposure.[3][5][6]
Corrosivity and Irritation
Based on the properties of other sulfonyl chlorides, this compound should be considered corrosive to the skin, eyes, and respiratory tract.[2][3][7] Contact can cause severe burns and irreversible eye damage. Inhalation of dust or vapors can lead to severe respiratory irritation, potentially causing pulmonary edema.[7]
Experimental Protocols
Strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood.[4] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Handling and Storage
-
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from water and other incompatible materials such as bases, alcohols, and amines.[2]
-
Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Store away from incompatible materials.
-
Spill and Waste Disposal
-
Spill Procedure:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 5.1.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Do not add water to the spill site.
-
-
Waste Disposal:
-
Waste this compound and contaminated materials must be treated as hazardous waste.
-
A common method for neutralizing sulfonyl chlorides is to slowly and carefully add the waste material to a stirred, ice-cooled solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood.
-
The neutralized solution should be disposed of in accordance with local, state, and federal regulations.[8]
-
Visualizations
Experimental Workflow for Handling Sulfonyl Chlorides```dot
Caption: Postulated pathway of cellular damage initiated by reactive electrophiles like sulfonyl chlorides.
First Aid Measures
Immediate medical attention is required in case of any exposure. [3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]
Conclusion
This compound is a reactive chemical that should be handled with extreme care. While specific toxicological data is limited, the known hazards of the sulfonyl chloride functional group indicate that this compound is likely corrosive, toxic, and water-reactive. Researchers, scientists, and drug development professionals must use this compound only with appropriate engineering controls, personal protective equipment, and a thorough understanding of the emergency procedures. By adhering to the guidelines outlined in this document, the risks associated with the use of this compound can be effectively managed.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.fi [fishersci.fi]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of (3-Methoxyphenyl)methanesulfonyl chloride
Introduction: The Critical Role of Reagent Integrity in Synthesis
(3-Methoxyphenyl)methanesulfonyl chloride is a vital sulfonylating agent in organic synthesis, enabling the introduction of the (3-methoxyphenyl)methanesulfonyl group into various molecules. This moiety is of particular interest to researchers in medicinal chemistry and drug development for modifying the properties of lead compounds. The success of syntheses involving this reagent is fundamentally dependent on its purity and stability. As with most sulfonyl chlorides, its reactivity, while synthetically useful, also makes it susceptible to degradation.
This guide provides a detailed examination of the stability of this compound, its primary decomposition pathways, and the validated protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of the reagent, leading to reproducible and reliable experimental outcomes.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward its proper management.
| Property | Value |
| Molecular Formula | C₈H₉ClO₃S[1][2] |
| Molecular Weight | 220.67 g/mol [1] |
| Appearance | Solid[1] |
| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N[1] |
| SMILES String | COc1cccc(CS(Cl)(=O)=O)c1[1] |
The Core of Stability: Understanding Decomposition Pathways
The stability of this compound is dictated by its inherent chemical reactivity. As an electrophilic compound, it is prone to attack by nucleophiles, with the most common and detrimental reactant being water.
Primary Decomposition Pathway: Hydrolysis
The principal cause of degradation for nearly all sulfonyl chlorides is hydrolysis.[3] this compound reacts violently with water, including atmospheric moisture, in an exothermic reaction.[4][5] This process cleaves the sulfonyl chloride bond, yielding (3-methoxyphenyl)methanesulfonic acid and corrosive hydrogen chloride gas.[4][5]
This reaction is autocatalytic in nature, as the generated HCl can further promote the decomposition of the remaining sulfonyl chloride. The presence of the hydrolysis product, methanesulfonic acid, in a reaction can significantly alter the reaction conditions and lead to undesired side products or complete failure of the intended transformation.
Caption: Primary decomposition pathway via hydrolysis.
Thermal Decomposition
While stable under recommended storage conditions, exposure to elevated temperatures can induce thermal decomposition.[4][5] This process leads to the release of hazardous and irritating gases, including sulfur oxides (SOx) and hydrogen chloride (HCl).[4][5] It is crucial to avoid local superheating, which can cause charring and discoloration of the product.[6]
Incompatible Materials
To maintain the integrity of the compound, contact with a range of incompatible materials must be strictly avoided. These substances can react vigorously and compromise the reagent's purity.
-
Water/Moisture: As detailed above, this is the primary antagonist.
-
Strong Bases: Can promote elimination or substitution reactions.[4][7]
-
Alcohols: Will react to form sulfonate esters.[7]
-
Amines: Will react to form sulfonamides.[4]
-
Strong Oxidizing Agents: Can lead to uncontrolled reactions.[4]
Validated Protocols for Storage and Handling
A self-validating system of storage and handling is not merely a set of rules but a comprehensive approach designed to prevent the ingress of contaminants and preserve the chemical's integrity from the moment it is received to its final use.
Long-Term Storage Conditions
Proper storage is the most effective measure to ensure the long-term stability of this compound. The following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents contact with atmospheric moisture and oxygen, the primary drivers of degradation. |
| Temperature | Store in a cool location (e.g., 2-8°C). | Reduces the rate of any potential decomposition reactions. |
| Container | Keep in the original, tightly sealed container.[4][8] Avoid metal containers.[8] | Prevents moisture ingress and potential reaction with container materials. |
| Location | Store in a dry, well-ventilated, dedicated corrosives area.[4][7] | Ensures safety and prevents accidental exposure to incompatible materials. |
Experimental Handling: A Step-by-Step Protocol
The integrity of the reagent is most at risk during handling. Adherence to a strict, anhydrous technique is non-negotiable.
-
Environment Preparation: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.
-
Glassware Preparation: All glassware (flasks, syringes, spatulas) must be rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and subsequently cooled to room temperature in a desiccator or under a stream of dry, inert gas (Nitrogen or Argon).
-
Inert Atmosphere Transfer: For optimal results, handle the solid reagent inside a glovebox. If a glovebox is unavailable, use a Schlenk line. Briefly remove the container cap under a positive pressure of inert gas to dispense the required amount.
-
Weighing and Dispensing: Weigh the reagent promptly. Minimize its exposure time to the atmosphere. Immediately and securely reseal the container lid, reinforcing the seal with paraffin film for long-term storage.
-
Reaction Setup: Add the weighed reagent to the reaction vessel containing an anhydrous solvent under a positive pressure of inert gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4]
Quality Control: A Workflow for Stability Verification
Trust in a reagent is validated through empirical data. A prudent researcher should periodically assess the purity of sensitive reagents, especially if a container has been opened multiple times or stored for an extended period.
References
(3-Methoxyphenyl)methanesulfonyl chloride: A Technical Overview for Chemical Research and Development
For researchers, scientists, and professionals in drug development, (3-Methoxyphenyl)methanesulfonyl chloride serves as a key intermediate and building block in the synthesis of complex organic molecules. This document provides a technical guide to its spectroscopic characteristics and a plausible synthetic route, designed to support laboratory and research applications.
This compound, with the molecular formula C₈H₉ClO₃S, is a sulfonyl chloride derivative of 3-methoxytoluene.[1][2] Its utility in organic synthesis stems from the reactivity of the sulfonyl chloride group, which allows for the formation of sulfonamides and sulfonate esters. The presence of the 3-methoxybenzyl moiety can influence the physicochemical properties and biological activity of the resulting compounds. While extensive experimental spectroscopic data for this specific isomer is not widely published, this guide presents predicted data based on established principles of spectroscopy, alongside predicted mass spectrometry values and a detailed, representative synthetic protocol.
Predicted and Reported Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds. For mass spectrometry, predicted values for common adducts are provided.[3]
Table 1: Predicted NMR Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ~ 7.30 | t | 1H | Ar-H (H5) |
| ~ 6.95 | d | 1H | Ar-H (H6) | |
| ~ 6.90 | d | 1H | Ar-H (H4) | |
| ~ 6.85 | s | 1H | Ar-H (H2) | |
| ~ 4.90 | s | 2H | -CH₂-SO₂Cl | |
| ~ 3.80 | s | 3H | -OCH₃ | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbon | ~ 160.0 | Ar-C (C3, C-OCH₃) | ||
| ~ 130.0 | Ar-C (C5) | |||
| ~ 128.0 | Ar-C (C1) | |||
| ~ 121.0 | Ar-C (C6) | |||
| ~ 115.0 | Ar-C (C4) | |||
| ~ 114.0 | Ar-C (C2) | |||
| ~ 65.0 | -CH₂-SO₂Cl | |||
| ~ 55.0 | -OCH₃ |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=C (Aromatic) | 1600, 1480 | Medium-Strong |
| S=O (Asymmetric) | 1380 - 1360 | Strong |
| S=O (Symmetric) | 1190 - 1170 | Strong |
| C-O (Aryl Ether) | 1250 - 1200 | Strong |
| S-Cl | 800 - 600 | Medium |
Table 3: Predicted Mass Spectrometry Data [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.00338 |
| [M+Na]⁺ | 242.98532 |
| [M-H]⁻ | 218.98882 |
| [M]⁺ | 219.99555 |
Experimental Protocols
Step 1: Oxidation of (3-Methoxyphenyl)methanethiol to Sodium (3-Methoxyphenyl)methanesulfonate
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reaction Mixture: A solution of sodium hydroxide (2.2 equivalents) in water is prepared in the flask and cooled to 10-15 °C in an ice bath.
-
Thiol Addition: (3-Methoxyphenyl)methanethiol (1.0 equivalent) is added dropwise to the stirred sodium hydroxide solution, ensuring the temperature remains below 20 °C.
-
Oxidation: A 30% aqueous solution of hydrogen peroxide (3.0 equivalents) is added dropwise via the dropping funnel. The reaction is exothermic and the temperature should be maintained between 40-50 °C using a cooling bath.
-
Reaction Monitoring: The reaction is stirred at 50 °C for 2-3 hours until completion, which can be monitored by thin-layer chromatography (TLC) or the disappearance of the thiol starting material.
-
Workup: The reaction mixture is cooled to room temperature. The resulting precipitate of sodium (3-methoxyphenyl)methanesulfonate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Chlorination of Sodium (3-Methoxyphenyl)methanesulfonate
-
Apparatus Setup: A dry three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel. The apparatus is maintained under a dry nitrogen atmosphere.
-
Reagent Suspension: The dried sodium (3-methoxyphenyl)methanesulfonate (1.0 equivalent) is suspended in an inert solvent such as dichloromethane or acetonitrile. A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
Chlorination: Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) is added dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, the mixture is heated to reflux (approximately 40 °C for dichloromethane) and stirred for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting sulfonate is consumed.
-
Workup: The reaction mixture is cooled to room temperature and filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final product.
Synthetic Workflow Visualization
The following diagram illustrates the two-step synthesis of this compound from its corresponding thiol.
Caption: Two-step synthesis of this compound.
References
1H NMR spectrum of (3-Methoxyphenyl)methanesulfonyl chloride
An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Methoxyphenyl)methanesulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation. By integrating fundamental principles of NMR with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of this and structurally related compounds. We will explore how the electronic effects of the methoxy and methanesulfonyl chloride substituents dictate the chemical shifts and coupling patterns of the protons, providing a clear roadmap for unambiguous signal assignment.
Molecular Structure and Predicted ¹H NMR Spectral Features
This compound (CAS 163295-76-9) is a sulfonyl chloride derivative with the molecular formula C₈H₉ClO₃S.[1][2] Its structural characterization is paramount for its use in chemical synthesis, and ¹H NMR spectroscopy is the primary tool for this purpose. The molecule's structure features a meta-substituted benzene ring, a methoxy group, and a methylene sulfonyl chloride moiety, leading to a distinct and predictable NMR spectrum.
Proton Environments and Electronic Effects
The molecule has four unique proton environments, which will give rise to four distinct signals in the ¹H NMR spectrum. The chemical shift of each proton is heavily influenced by the electronic environment, primarily dictated by the electron-donating nature of the methoxy (-OCH₃) group and the electron-withdrawing nature of the methanesulfonyl chloride (-CH₂SO₂Cl) group.
-
Methoxy Group (-OCH₃): As an electron-donating group, the oxygen atom pushes electron density into the aromatic ring through resonance. This effect increases the shielding of protons at the ortho and para positions relative to the methoxy group, shifting their signals to a higher field (lower ppm).[3]
-
Methanesulfonyl Chloride Group (-CH₂SO₂Cl): The sulfonyl chloride group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. This inductive effect deshields nearby protons, shifting their signals to a lower field (higher ppm).
Below is a diagram illustrating the distinct proton environments in the molecule.
Caption: Molecular structure of this compound with distinct proton environments highlighted.
Predicted Spectral Data
Based on established principles of ¹H NMR spectroscopy, the following signals are predicted. The integration value for each signal corresponds to the number of protons it represents.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | ~ 3.8 ppm | Singlet (s) | 3H | Methoxy groups on an aromatic ring typically appear in the 3.7-4.0 ppm range.[4] The absence of adjacent protons results in a singlet. |
| -CH₂SO₂Cl | ~ 4.8 ppm | Singlet (s) | 2H | These benzylic protons are significantly deshielded by the adjacent strongly electron-withdrawing -SO₂Cl group, shifting them far downfield. They appear as a singlet as there are no vicinal protons. |
| Aromatic Protons | 6.9 - 7.5 ppm | Multiplets (m) | 4H | The four aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns due to ortho and meta coupling.[5][6][7] |
| H₆ | ~ 6.95 ppm | Doublet of doublets (dd) | 1H | Ortho to the electron-donating -OCH₃ group, this proton is shielded. It will be split by H₅ (ortho coupling, J ≈ 7-10 Hz) and H₂ (meta coupling, J ≈ 2-3 Hz).[8][9] |
| H₂ | ~ 7.05 ppm | Triplet (t) or Singlet (s) | 1H | This proton is ortho to the -OCH₃ group and meta to the -CH₂SO₂Cl group. It experiences two meta couplings to H₆ and H₄, which may resolve as a small triplet or appear as a singlet. |
| H₄ | ~ 7.15 ppm | Doublet of doublets (dd) | 1H | Para to the -OCH₃ group (shielded) and ortho to the -CH₂SO₂Cl group (deshielded). It is split by H₅ (ortho coupling, J ≈ 7-10 Hz) and H₂ (meta coupling, J ≈ 2-3 Hz). |
| H₅ | ~ 7.40 ppm | Triplet (t) | 1H | Being meta to both substituents, this proton is the least affected by their resonance effects and is the most downfield of the aromatic signals. It is split by two ortho neighbors (H₄ and H₆), resulting in a triplet. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a validated protocol is essential for acquiring a high-quality, reproducible ¹H NMR spectrum. The following workflow outlines the necessary steps from sample preparation to data acquisition.
Safety Precautions
-
This compound: This compound is a sulfonyl chloride. Similar compounds are known to be corrosive and moisture-sensitive, causing severe skin burns and eye damage.[10][11] They react with water, including atmospheric moisture, to release corrosive hydrochloric acid. Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Deuterated Solvents: Deuterated chloroform (CDCl₃) is a common solvent for NMR. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Handle in a well-ventilated area or fume hood.
Sample Preparation
A well-prepared sample is critical for obtaining a high-resolution spectrum with minimal artifacts.
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard, typically tetramethylsilane (TMS at 0 ppm).
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Spectrometer Setup and Data Acquisition
The following steps are generalized for a modern Fourier Transform NMR spectrometer. Specific commands may vary by manufacturer.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called "shimming" to maximize spectral resolution and obtain sharp, symmetrical peaks.[14]
-
Setting Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H spectra to ensure a good signal-to-noise ratio without saturating the signals.[15]
-
Acquisition Time (at): Set to 2-4 seconds for good digital resolution.
-
Relaxation Delay (d1): A delay of 1-5 seconds is added after each scan to allow the nuclei to return to equilibrium. For quantitative measurements, this delay should be at least 5 times the longest T1 relaxation time in the molecule.[16]
-
Number of Scans (nt): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
-
Acquiring the Spectrum: Initiate the acquisition.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. The four distinct signals corresponding to the methoxy, methylene, and aromatic protons are located in predictable regions of the spectrum. A detailed analysis of the chemical shifts, integration values, and coupling patterns, particularly in the aromatic region, allows for the unambiguous assignment of each proton and confirms the meta-substitution pattern of the benzene ring. The protocols and predictive analysis outlined in this guide provide a robust framework for researchers to confidently characterize this molecule, ensuring its identity and purity for subsequent applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.fi [fishersci.fi]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. books.rsc.org [books.rsc.org]
- 15. sites.bu.edu [sites.bu.edu]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
13C NMR spectrum of (3-Methoxyphenyl)methanesulfonyl chloride
An In-depth Technical Guide to the 13C NMR Spectrum of (3-Methoxyphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a compound of interest in synthetic chemistry and drug development. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles, substituent effect analysis, and data from analogous structures to present a robust prediction and interpretation of the spectrum. Furthermore, it offers a detailed, field-proven protocol for the acquisition and processing of a high-quality ¹³C NMR spectrum for this compound, ensuring researchers can confidently perform its structural verification. This guide is structured to serve as a practical reference, blending theoretical expertise with actionable experimental methodology.
Introduction: The Role of ¹³C NMR in Modern Drug Discovery
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment generates a specific signal, effectively creating a "fingerprint" of the molecular structure.[1] For professionals in pharmaceutical research, mastering the interpretation of ¹³C NMR spectra is not merely an academic exercise; it is a critical skill for verifying synthetic products, identifying impurities, and understanding molecular-level interactions. This guide focuses on this compound, dissecting its predicted ¹³C NMR spectrum to illustrate the analytical process from first principles to practical application.
Molecular Structure and Symmetry Analysis
To interpret the ¹³C NMR spectrum, one must first understand the molecule's structure and symmetry. This compound possesses a benzene ring with two different substituents, a methoxy group (-OCH₃) and a methanesulfonyl chloride group (-CH₂SO₂Cl), positioned in a meta (1,3) arrangement.
Caption: Structure of this compound with carbon numbering.
The meta-substitution pattern removes any plane of symmetry that would pass through the benzene ring. Consequently, all six carbons of the aromatic ring (C1 to C6) are in chemically non-equivalent environments. Additionally, the molecule contains two distinct aliphatic carbons: the methylene carbon of the sulfonyl chloride group (C7) and the methyl carbon of the methoxy group (C8). Therefore, a total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[1]
Theoretical Principles and Chemical Shift Prediction
The chemical shift (δ) of each carbon is highly dependent on its local electronic environment, which is modulated by the inductive and resonance effects of the substituents.
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density to the ring (+R effect). This resonance effect is dominant and increases electron density primarily at the ortho (C2, C4) and para (C6) positions, causing these carbons to be shielded (shifted to a lower ppm, or upfield). The carbon directly attached to the methoxy group (C3) is significantly deshielded due to the oxygen's electronegativity.[2][3]
-
Methanesulfonyl Chloride Group (-CH₂SO₂Cl): This group is strongly electron-withdrawing due to the highly electronegative oxygen and chlorine atoms attached to the sulfur. This creates a powerful inductive effect (-I) that deshields nearby carbons. The benzylic carbon (C7) is directly attached to this electron-withdrawing moiety and is expected to appear significantly downfield.[4] The effect on the aromatic ring is primarily electron-withdrawing, deshielding the attached carbon (C1) and, to a lesser extent, the other ring carbons.
Based on these principles and data from analogous compounds like anisole and various sulfonyl chlorides, we can predict the chemical shifts for each carbon.[2][5]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | C-CH₂SO₂Cl | ~138-142 | Quaternary carbon attached to the electron-withdrawing sulfonyl group. |
| C2 | CH | ~115-120 | Ortho to -OCH₃ (shielded by resonance), meta to -CH₂SO₂Cl. |
| C3 | C-OCH₃ | ~158-162 | Attached to highly electronegative oxygen.[2] |
| C4 | CH | ~130-135 | Para to -CH₂SO₂Cl and ortho to -OCH₃. Experiences both effects. |
| C5 | CH | ~122-127 | Meta to both substituents, primarily influenced by general ring currents. |
| C6 | CH | ~114-119 | Para to -OCH₃ (strongly shielded by resonance). |
| C7 | -CH₂SO₂Cl | ~50-60 | Aliphatic carbon attached to the strongly electron-withdrawing SO₂Cl group.[6] |
| C8 | -OCH₃ | ~55-60 | Standard chemical shift for a methoxy group on an aromatic ring.[2] |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
The following protocol outlines a self-validating system for obtaining a high-quality, interpretable ¹³C NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.
4.1. Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.
-
Compound Purity: Ensure the this compound sample is of high purity. Residual solvents or synthetic byproducts will introduce extraneous peaks and complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[7]
-
Concentration: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope (~1.1%).[8] Aim for a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent.[7] This balances signal strength with potential viscosity issues that can broaden lines.
-
Filtration: To prevent magnetic field distortions that cause line broadening, ensure the sample is free of any solid particles. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[8]
-
Homogenization: After transfer to the NMR tube, cap the tube and gently invert it several times to ensure the solution is homogeneous.
4.2. NMR Instrument Setup and Data Acquisition
These parameters are based on a standard high-field NMR spectrometer (e.g., 400 MHz for ¹H).
-
Instrument Tuning: Insert the sample into the spectrometer. The probe must be tuned to the ¹³C frequency and matched to the instrument's electronics to maximize signal transmission and reception.[9][10]
-
Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.[9] Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[9]
-
Acquisition Parameters:
-
Experiment Type: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems). This simplifies the spectrum by collapsing all ¹³C-¹H couplings into single lines for each carbon.[11]
-
Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all possible carbon signals are captured.[9]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans must be co-added. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.[12]
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard.[9] This allows for sufficient relaxation of the carbon nuclei, although it may not be long enough for quaternary carbons to fully relax, often resulting in their signals being less intense.[11]
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[12]
-
Referencing: Calibrate the chemical shift axis. Set the CDCl₃ solvent peak to its known value of 77.16 ppm. If tetramethylsilane (TMS) was added as an internal standard, its signal is set to 0 ppm.[13]
Visualizing the Structure-Spectrum Correlation
The relationship between the molecular structure and its predicted ¹³C NMR spectrum can be visualized to aid in the assignment process. The following diagram links each unique carbon atom to its predicted chemical shift region.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. sc.edu [sc.edu]
- 12. epfl.ch [epfl.ch]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Infrared Spectrum of (3-Methoxyphenyl)methanesulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of (3-Methoxyphenyl)methanesulfonyl chloride, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing to offer a detailed interpretation grounded in first principles of vibrational spectroscopy. We will deconstruct the molecule's structure to predict its IR absorption profile, present a robust, self-validating protocol for experimental data acquisition, and provide the causal reasoning behind each spectral assignment. The objective is to empower the user to confidently identify and characterize this molecule, ensuring the integrity of their research and development workflows.
Molecular Structure and Vibrational Analysis
This compound (C₈H₉ClO₃S) is a multifunctional compound.[1] A rigorous interpretation of its IR spectrum begins with a systematic breakdown of its constituent functional groups, each possessing unique vibrational modes that serve as spectroscopic markers.
The key structural components are:
-
A Sulfonyl Chloride Group (-SO₂Cl): This group is characterized by strong, distinct stretching vibrations of the S=O bonds.
-
An Aromatic Ether Group (Ar-O-CH₃): The C-O-C linkage provides a strong, identifying absorption band.
-
A Methylene Bridge (-CH₂-): This aliphatic linker contributes characteristic C-H stretching and bending modes.
-
A Meta-Disubstituted Benzene Ring: The substitution pattern on the aromatic ring gives rise to a unique combination of in-plane and out-of-plane C-H and C=C vibrations.
The interplay of these groups defines the molecule's unique IR fingerprint.
Figure 1: Molecular structure breakdown of this compound, highlighting key functional groups for IR analysis.
Predicted Infrared Spectral Data
Based on established correlation tables and spectral data from analogous structures, the IR spectrum of this compound is predicted to exhibit the absorption bands summarized in the table below. The subsequent sections provide a detailed mechanistic explanation for these assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Supporting Rationale & Citations |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to Weak | [2] |
| 2980 - 2880 | C-H Stretch (Aliphatic, -CH₂- & -CH₃) | Medium to Weak | [3][4] |
| 1600 - 1585 & 1500 - 1400 | C=C Stretch (In-ring, Aromatic) | Medium to Strong | [2] |
| 1380 - 1340 | SO₂ Asymmetric Stretch | Strong | [3][4][5] |
| 1300 - 1200 | C-O-C Asymmetric Stretch (Aromatic Ether) | Strong | [6][7] |
| 1190 - 1160 | SO₂ Symmetric Stretch | Strong | [3][5][8] |
| 810 - 750 | C-H Out-of-Plane Bend (meta-disubstituted) | Strong | [9][10] |
| ~690 | Ring Bend (meta-disubstituted) | Medium | [10] |
| < 600 | S-Cl Stretch | Strong | [11] |
The C-H Stretching Region (3100 - 2800 cm⁻¹)
This region distinguishes between C-H bonds on sp² (aromatic) and sp³ (aliphatic) hybridized carbons.
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts. The presence of weak to medium peaks just above 3000 cm⁻¹ is a clear indicator of an aromatic system.[2]
-
Aliphatic C-H Stretch (2980 - 2880 cm⁻¹): The methylene (-CH₂-) bridge and the methoxy (-CH₃) group will produce absorptions just below 3000 cm⁻¹. These peaks confirm the presence of saturated C-H bonds within the molecule.
The Fingerprint Region (1600 - 600 cm⁻¹)
This complex region contains the most diagnostic peaks for the core functional groups.
-
Aromatic C=C Stretching (1600 - 1400 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring typically produces a pair of sharp bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[2] Their presence and relative intensities are characteristic of the aromatic framework.
-
Sulfonyl Chloride (SO₂) Vibrations (1380 - 1340 cm⁻¹ and 1190 - 1160 cm⁻¹): The sulfonyl group provides two of the most intense and unambiguous peaks in the spectrum.[3]
-
Asymmetric Stretch (1380 - 1340 cm⁻¹): This high-frequency, strong absorption results from the two S=O bonds stretching out of phase.
-
Symmetric Stretch (1190 - 1160 cm⁻¹): This strong band corresponds to the in-phase stretching of the same S=O bonds. The authoritative identification of a sulfonyl chloride rests on observing both of these strong bands in their expected regions.[5][8]
-
-
Aromatic Ether C-O-C Stretching (1300 - 1200 cm⁻¹): Aromatic ethers are characterized by a strong C-O-C asymmetric stretching vibration.[6] For this compound, this peak is expected to be a prominent feature between 1300 and 1200 cm⁻¹.[7] Its high intensity is due to the significant dipole moment change during the vibration.
-
Benzene Substitution Pattern (900 - 675 cm⁻¹): The out-of-plane (OOP) C-H bending vibrations are highly diagnostic of the substitution pattern on a benzene ring.[10] For a meta-disubstituted ring, two key features are expected:
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample like this compound. This method is chosen for its ability to produce high-quality, interference-free spectra for solid-state materials.
Trustworthiness Principle: Each step is designed to mitigate common sources of error, such as atmospheric water absorption, scattering, and inhomogeneous sample distribution, thereby ensuring the resulting spectrum is a true and reliable representation of the molecule.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
-
-
Preparation:
-
Step 2.1 (Rationale): Gently heat the mortar, pestle, and KBr under a heat lamp or in a low-temperature oven (~110 °C) for at least 30 minutes and allow to cool in a desiccator. This critical step removes adsorbed water, which would otherwise produce broad, interfering O-H absorption bands around 3400 cm⁻¹.
-
Step 2.2: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The precise 1:100 sample-to-matrix ratio is key to avoiding peak saturation (too much sample) or a noisy spectrum (too little sample).
-
Step 2.3 (Rationale): Combine the sample and KBr in the agate mortar. Grind the mixture gently but thoroughly for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a flat baseline. The mixture should appear as a fine, homogenous powder.
-
-
Pellet Formation:
-
Step 3.1: Transfer a portion of the powdered mixture into the pellet die. Distribute it evenly across the surface of the die anvil.
-
Step 3.2: Assemble the die and place it in the hydraulic press. Apply a vacuum to the die for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque.
-
Step 3.3 (Rationale): While under vacuum, apply pressure (typically 8-10 tons) for 2-3 minutes. This pressure sinters the KBr into a transparent or translucent disc, effectively creating a solid solution of the sample in an IR-transparent matrix.
-
Step 3.4: Carefully release the pressure and vacuum, then gently extract the pellet from the die. A high-quality pellet will be clear and free of cracks or cloudiness.
-
-
Data Acquisition:
-
Step 4.1: Place the KBr pellet into the spectrometer's sample holder.
-
Step 4.2 (Rationale): Collect a background spectrum of the empty sample compartment. This self-validating step is essential to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.
-
Step 4.3: Collect the sample spectrum. Co-add at least 16 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Figure 2: Experimental workflow for acquiring the IR spectrum of a solid sample using the KBr pellet method.
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the pair of strong S=O stretching bands, a strong C-O-C stretch from the aromatic ether linkage, and the characteristic out-of-plane bending patterns confirming the meta-substitution on the benzene ring. By following the robust experimental protocol outlined herein, researchers can obtain a high-fidelity spectrum and, using the detailed analysis provided, interpret it with confidence. This rigorous approach to spectroscopic characterization is fundamental to ensuring the identity and purity of crucial chemical entities in research and development.
References
- 1. scbt.com [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Mass Spectrometry of (3-Methoxyphenyl)methanesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative of significant interest in organic synthesis and medicinal chemistry. Its reactivity as a key intermediate in the formation of sulfonamides and sulfonate esters makes it a valuable building block in the development of novel therapeutic agents. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and for monitoring reactions in which it is involved. This technical guide provides a comprehensive overview of the mass spectrometry of this compound, focusing on its fragmentation patterns under electron ionization (EI), and offers detailed experimental protocols for its analysis.
Molecular Properties
| Property | Value |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.67 g/mol |
| SMILES | COc1cccc(CS(Cl)(=O)=O)c1 |
| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N |
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[1][2] This process results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1]
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways. The primary fragmentation events are predicted to be the loss of the chlorine atom, the sulfonyl chloride group, and the characteristic extrusion of sulfur dioxide (SO₂), a common feature in the mass spectra of sulfonyl chlorides.[3]
The major predicted fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.
| m/z | Predicted Fragment Ion | Formula | Description |
| 220 | [C₈H₉ClO₃S]⁺˙ | C₈H₉ClO₃S | Molecular Ion (M⁺˙) |
| 185 | [C₈H₉O₃S]⁺ | C₈H₉O₃S | Loss of Cl |
| 156 | [C₈H₉ClO]⁺˙ | C₈H₉ClO | Loss of SO₂ |
| 121 | [C₇H₉O]⁺ | C₇H₉O | Loss of SO₂Cl |
| 107 | [C₇H₇O]⁺ | C₇H₇O | Tropylium-like ion from methoxybenzyl moiety |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound.
Caption: Logical workflow of fragmentation events in EI-MS.
Experimental Protocols
The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Injector: Split/splitless injector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Method Parameters
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C (hold for 2 min) - Ramp: 15 °C/min to 280 °C - Final Hold: 5 min at 280 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Speed | 1562 amu/s |
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
-
Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak width.
-
Fragmentation Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
-
Library Search (Optional): Perform a library search against a commercial mass spectral database (e.g., NIST, Wiley) to aid in identification, although a match may not be available for this specific compound.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
The mass spectrometric analysis of this compound by electron ionization provides valuable structural information through its characteristic fragmentation patterns. The predicted loss of chlorine, sulfur dioxide, and the formation of a stable methoxybenzyl cation are key features to look for in the mass spectrum. The experimental protocol provided in this guide offers a starting point for the reliable analysis of this compound, which is essential for its application in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Sulfonyl Chlorides in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds, serving as versatile reagents and building blocks in a myriad of chemical transformations. Their high reactivity, stemming from the electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride, makes them indispensable in modern organic synthesis. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of sulfonyl chlorides, with a focus on their utility in pharmaceutical and materials science research. We will delve into key reactions such as the formation of sulfonamides and sulfonate esters, and provide detailed experimental protocols and quantitative data to support practical applications.
Core Concepts: Structure and Reactivity
The functional group of a sulfonyl chloride consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom. The strong electron-withdrawing effect of the sulfonyl group renders the sulfur atom highly electrophilic and makes the chloride ion an excellent leaving group. This inherent reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles, most notably amines and alcohols.[1]
Synthesis of Sulfonyl Chlorides
The preparation of sulfonyl chlorides can be achieved through several synthetic routes, depending on the nature of the desired organic substituent.
-
Chlorosulfonation of Arenes: Aromatic sulfonyl chlorides are commonly synthesized by the direct reaction of an aromatic compound with chlorosulfonic acid.[2]
-
Oxidative Chlorination of Thiols and Disulfides: Aliphatic and aromatic thiols or disulfides can be converted to the corresponding sulfonyl chlorides using oxidizing agents in the presence of a chloride source.
-
The Sandmeyer Reaction: Aromatic amines can be transformed into arylsulfonyl chlorides via their corresponding diazonium salts, which are then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst.[3]
Key Reactions and Applications
Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, leading to the formation of sulfonamides, a functional group present in numerous therapeutic agents.[4] This reaction is also the basis for the classical Hinsberg test for the differentiation of primary, secondary, and tertiary amines.[5][6]
The Hinsberg test provides a systematic method to distinguish between primary, secondary, and tertiary amines based on the solubility properties of the resulting sulfonamides in alkaline and acidic conditions.[5][7][8]
Caption: Workflow of the Hinsberg test for amine characterization.
Formation of Sulfonate Esters
Sulfonyl chlorides react with alcohols to form sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[9] This transformation is fundamental for converting a poorly reactive hydroxyl group into a versatile functional group for further synthetic manipulations.[10]
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant expulsion of the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.[11]
References
- 1. acdlabs.com [acdlabs.com]
- 2. Sulfonyl chloride | chemical compound | Britannica [britannica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 7. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 8. scribd.com [scribd.com]
- 9. eurjchem.com [eurjchem.com]
- 10. Synthesis routes of ABTS diammonium salt [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
role of the 3-methoxy group in sulfonyl chloride reactivity
An In-depth Technical Guide on the Role of the 3-Methoxy Group in Sulfonyl Chloride Reactivity
Introduction
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to react with a wide range of nucleophiles to form sulfonamides and sulfonate esters.[1] These motifs are prevalent in medicinal chemistry and materials science. The reactivity of the sulfonyl chloride group is highly tunable through the introduction of substituents on the aromatic ring. These substituents can exert profound electronic and steric effects, altering the electrophilicity of the sulfur atom and influencing reaction rates and mechanisms.[1]
This guide focuses specifically on 3-methoxybenzenesulfonyl chloride, a derivative where a methoxy group is positioned at the meta-position of the benzene ring. We will provide a detailed examination of the electronic and steric role of this 3-methoxy group, its quantifiable effects on the reactivity of the sulfonyl chloride moiety, and its practical implications in synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize sulfonyl chlorides in their work.
Core Principles: Electronic Effects of the Methoxy Group
The methoxy group (–OCH₃) exhibits a dual electronic nature, a characteristic that is highly dependent on its position on the aromatic ring.[2]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a distance-dependent effect that weakens with increasing separation from the substituent.[2][3]
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the aromatic ring. This donation of electron density increases the electron density at the ortho and para positions.[2][3]
The Meta-Position: A Unique Electronic Environment
When the methoxy group is in the meta position relative to the sulfonyl chloride, its electronic influence is dominated by the inductive effect.[3] The resonance effect, which strongly donates electron density to the ortho and para positions, does not extend to the meta position. Consequently, the 3-methoxy group acts as a net electron-withdrawing group.[2][3]
This net effect can be quantified using the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibria for reactions of substituted benzene derivatives.[4][5] The Hammett substituent constant, sigma (σ), provides a measure of the electronic effect of a substituent.
-
σ_meta for –OCH₃ is +0.12. [3]
A positive σ value indicates an electron-withdrawing character. This value confirms that at the meta position, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+R).[3] This is in stark contrast to the para position, where the resonance effect is dominant, resulting in a negative σ_para value (-0.27) and a net electron-donating character.[6]
Impact on Sulfonyl Chloride Reactivity
The reactivity of 3-methoxybenzenesulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom within the sulfonyl chloride group (–SO₂Cl). This sulfur atom is the site of attack for nucleophiles such as amines, alcohols, and even water.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. A nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient tetrahedral intermediate. The reaction is completed by the expulsion of the chloride ion, a good leaving group.[1] This process is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the HCl byproduct.[1]
Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.
Electronic Influence on Reactivity
The electron-withdrawing nature of the 3-methoxy group (σ_meta = +0.12) pulls electron density away from the sulfonyl group. This inductive pull makes the sulfur atom slightly more electron-deficient, and therefore more electrophilic. An increase in the electrophilicity of the sulfur center enhances its susceptibility to nucleophilic attack.
Consequently, 3-methoxybenzenesulfonyl chloride is expected to be slightly more reactive than unsubstituted benzenesulfonyl chloride (σ = 0.00). In contrast, derivatives with electron-donating groups, such as 4-methoxybenzenesulfonyl chloride (σ_para = -0.27), exhibit decreased electrophilicity and thus lower reactivity.[1] While the activating effect of the 3-methoxy group is modest, it is a key consideration in reaction kinetics.
Steric Effects
Steric hindrance can play a significant role in the reactivity of sulfonyl chlorides, particularly with bulky nucleophiles or when substituents are placed in the ortho positions.[7][8] However, a substituent in the meta position, such as the 3-methoxy group, is sufficiently removed from the sulfonyl chloride reaction center. Therefore, it imparts negligible steric hindrance to the incoming nucleophile. The reactivity is almost entirely dictated by electronic factors.
Quantitative Data: Hammett Substituent Constants
To contextualize the effect of the 3-methoxy group, the following table presents Hammett constants for several common substituents. These values are derived from the dissociation of substituted benzoic acids in water at 25°C.[5][6]
| Substituent | σ_meta | σ_para | Dominant Electronic Effect (meta) | Dominant Electronic Effect (para) |
| -OCH₃ | +0.12 | -0.27 | Weakly Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing (-I, -R) | Strongly Electron-Withdrawing (-I, -R) |
| -Cl | +0.37 | +0.23 | Moderately Electron-Withdrawing (-I) | Weakly Electron-Withdrawing (-I > +R) |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating (+I) | Weakly Electron-Donating (+I, +R) |
| -H | 0.00 | 0.00 | Reference (no effect) | Reference (no effect) |
Data sourced from multiple chemistry resources.[3][5][6]
Caption: Dominant electronic effects of the methoxy group at meta vs. para positions.
Experimental Protocol: Synthesis of 3-Methoxybenzenesulfonyl Chloride
The following protocol for the synthesis of 3-methoxybenzenesulfonyl chloride is adapted from established literature procedures.[9] This method involves the conversion of a diazonium salt in the presence of sulfur dioxide and a copper(II) catalyst.
Caution: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Methoxyaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Glacial Acetic Acid
-
Water
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Diethyl Ether
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Saturated Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Dichloromethane/Hexane solvent system
Procedure:
-
Diazonium Salt Preparation: A solution of 3-methoxyaniline is diazotized at 0-5°C using sodium nitrite and concentrated hydrochloric acid to prepare the corresponding diazonium salt solution. This solution is kept cold.
-
Catalyst Solution Preparation: A mixed solution of glacial acetic acid and water is saturated with sulfur dioxide gas at 25°C. To this solution, copper(II) chloride is added, and the mixture is again saturated with sulfur dioxide.
-
Reaction: The cold diazonium salt solution is added dropwise to the stirred catalyst mixture, maintaining the temperature between 20-26°C. Gas evolution will be observed.
-
Heating: After the addition is complete, the reaction temperature is allowed to rise naturally and is then maintained at 50°C for 15 minutes with external heating.
-
Quenching and Extraction: The reaction mixture is cooled to room temperature and poured into a large volume of ice water. The oily product is extracted with diethyl ether.
-
Washing: The combined ether layers are washed sequentially with 1N NaOH solution, 1N HCl solution, and saturated brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-methoxybenzenesulfonyl chloride is purified by silica gel column chromatography using a dichloromethane/hexane eluent system.
Caption: Experimental workflow for the synthesis of 3-methoxybenzenesulfonyl chloride.
Conclusion
The is a clear illustration of the principles of physical organic chemistry. Its influence is primarily electronic, not steric. By acting as a weak electron-withdrawing group through induction, the 3-methoxy substituent slightly increases the electrophilicity of the sulfonyl sulfur atom. This leads to a modest enhancement in reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. This nuanced understanding allows chemists to fine-tune the reactivity of these crucial reagents for applications ranging from the synthesis of complex pharmaceuticals to the development of novel materials.
References
- 1. 3-Methoxybenzenesulfonyl chloride | 10130-74-2 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Mesylates using (3-Methoxyphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (3-Methoxyphenyl)methanesulfonyl chloride for the synthesis of mesylates, which are crucial intermediates in pharmaceutical and organic synthesis. The protocols outlined below are based on established methodologies for mesylation reactions.
Introduction
This compound is a sulfonyl chloride reagent used to convert alcohols into their corresponding mesylates. The resulting (3-methoxyphenyl)methanesulfonate group is an excellent leaving group, facilitating a variety of nucleophilic substitution, elimination, and reduction reactions. This property makes it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the 3-methoxyphenyl group can influence the reactivity and physical properties of the sulfonyl chloride and the resulting mesylate, potentially offering advantages in specific synthetic applications.
Core Applications in Drug Development
The primary application of this compound in drug development is the activation of hydroxyl groups in alcohols. The conversion of a poorly leaving hydroxyl group into a highly effective (3-methoxyphenyl)methanesulfonate leaving group is a key transformation in the multi-step synthesis of many pharmaceutical compounds.
Key applications include:
-
Nucleophilic Substitution Reactions: Mesylates are excellent substrates for SN2 reactions, allowing for the introduction of a wide range of nucleophiles, such as azides, halides, cyanides, and thiols. This is fundamental in building the carbon skeleton and introducing desired functional groups in drug candidates.
-
Elimination Reactions: Under appropriate basic conditions, mesylates can undergo elimination reactions to form alkenes, a common structural motif in many biologically active molecules.
-
Protecting Group Chemistry: While less common, the mesyl group can be used to protect alcohols.
Experimental Protocols
The following are generalized protocols for the synthesis of mesylates from alcohols using this compound. The optimal conditions may vary depending on the specific substrate.
Protocol 1: General Mesylation of a Primary or Secondary Alcohol
This protocol describes a standard procedure for the mesylation of a primary or secondary alcohol using this compound and triethylamine as the base in dichloromethane (DCM) as the solvent.
Materials:
-
Alcohol substrate
-
This compound
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. If the reaction is sluggish, the ice bath can be removed, and the reaction can be stirred at room temperature.
-
Work-up:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mesylate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the mesylation of a generic alcohol using this compound, based on general procedures for similar sulfonyl chlorides.
| Parameter | Value | Reference |
| Stoichiometry | ||
| Alcohol | 1.0 eq | [General Protocol] |
| This compound | 1.1 - 1.5 eq | [General Protocol] |
| Base (e.g., Triethylamine) | 1.2 - 2.0 eq | [General Protocol] |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or Toluene | [General Protocol] |
| Temperature | 0 °C to Room Temperature | [General Protocol] |
| Reaction Time | 1 - 12 hours (TLC monitored) | [General Protocol] |
| Yield | 54 - 80% (substrate dependent) | [1] |
Note: The yields are based on similar mesylation reactions and may vary depending on the specific alcohol substrate.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a mesylate using this compound.
References
Application Notes & Protocols: Activation of Alcohols via Sulfonylation with (3-Methoxyphenyl)methanesulfonyl Chloride
Abstract
The conversion of alcohols into better leaving groups is a cornerstone of synthetic organic chemistry, enabling a vast array of subsequent nucleophilic substitution and elimination reactions. The hydroxyl group is inherently a poor leaving group, but its transformation into a sulfonate ester dramatically enhances its lability.[1] This guide provides a comprehensive protocol for the activation of alcohols using (3-Methoxyphenyl)methanesulfonyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and discuss critical safety considerations, offering researchers a robust framework for the successful synthesis and purification of (3-methoxyphenyl)methanesulfonate esters.
Introduction: The Strategic Importance of Alcohol Activation
In the realm of drug development and complex molecule synthesis, the precise and predictable functionalization of molecules is paramount. Alcohols, being ubiquitous functional groups, are attractive starting points for chemical modification. However, their utility is often hampered by the poor leaving group ability of the hydroxide ion (HO⁻).[1] Acidic conditions can protonate the hydroxyl group to form water, a much better leaving group, but this approach is not viable for acid-sensitive substrates and can lead to carbocation rearrangements and loss of stereochemical integrity.[2]
The sulfonylation of alcohols offers an elegant solution to this challenge.[1] By reacting an alcohol with a sulfonyl chloride, such as this compound, in the presence of a non-nucleophilic base, the hydroxyl group is converted into a sulfonate ester. This new functional group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms.[1]
A key advantage of this method is the retention of stereochemistry at the alcohol's carbon center during the activation step, as the C-O bond is not broken in this process.[2][3] This allows for subsequent reactions, like Sₙ2 substitutions, to proceed with a predictable inversion of stereochemistry.[2] The choice of this compound allows for the introduction of a specific aryl moiety, which can influence the solubility, crystallinity, and reactivity of the resulting sulfonate ester.
Reaction Mechanism and Stereochemistry
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[2][4] This is followed by the expulsion of the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction and to deprotonate the intermediate oxonium ion.[4][5]
The overall mechanism can be visualized as follows:
References
Selective Mesylation of Diols with (3-Methoxyphenyl)methanesulfonyl Chloride: An Application and Protocol Guide
Introduction: The Strategic Importance of Selective Sulfonylation in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the differential protection and functionalization of hydroxyl groups is a cornerstone of success. Diols, with their dual reactive sites, present a unique challenge and opportunity. Achieving selective functionalization of one hydroxyl group in the presence of another is paramount to avoid tedious protection-deprotection sequences, thereby streamlining synthetic routes and improving overall efficiency. Mesylation, the conversion of a hydroxyl group to a methanesulfonate ester, is a powerful transformation that converts a poor leaving group (-OH) into an excellent one (-OMs), paving the way for a wide array of subsequent nucleophilic substitution and elimination reactions.[1][2]
This guide focuses on the selective mesylation of diols using (3-Methoxyphenyl)methanesulfonyl chloride, a reagent whose electronic properties offer a nuanced approach to achieving high regioselectivity. The presence of the electron-donating methoxy group at the meta-position of the phenyl ring subtly modulates the reactivity of the sulfonyl chloride, providing a valuable tool for chemists to selectively target primary over secondary hydroxyls, or to differentiate between sterically similar hydroxyl environments. We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
The Reagent: this compound
This compound is a sulfonylating agent that offers a unique electronic profile compared to the more common methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).
| Property | This compound |
| CAS Number | 163295-76-9 |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.67 g/mol |
| Appearance | Typically a solid |
| Key Structural Feature | Electron-donating methoxy group at the meta-position |
The 3-methoxy group, through its inductive and resonance effects, influences the electron density at the sulfonyl sulfur. While the sulfonyl group itself is strongly electron-withdrawing, the methoxy substituent can subtly attenuate the electrophilicity of the sulfur center.[3] This modulation can be harnessed to enhance selectivity in competitive reaction environments, such as those presented by diols.
Mechanism of Selective Mesylation: A Tale of Sterics and Electronics
The selective mesylation of a diol, particularly one containing both primary and secondary hydroxyl groups, is governed by a combination of steric and electronic factors.
1. Steric Hindrance: The Dominant Factor
In most cases, the primary determinant of selectivity is steric accessibility.[4] Primary alcohols, being less sterically encumbered, react faster with bulky sulfonylating agents than secondary alcohols. The transition state for the sulfonylation of a primary alcohol is significantly lower in energy than that for a secondary alcohol, leading to a kinetically controlled preference for the primary mesylate.
2. Electronic Effects: Fine-Tuning Reactivity
The electronic nature of both the diol and the sulfonylating agent plays a crucial role. Electron-donating groups on the diol can enhance the nucleophilicity of the hydroxyl oxygen, accelerating the reaction. Conversely, the electronic properties of the sulfonyl chloride dictate its electrophilicity. The 3-methoxy group on this compound is primarily electron-donating through resonance, although it has a weaker electron-withdrawing inductive effect. This net electron-donating character can slightly reduce the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawn analogues.[5][6] This attenuated reactivity can be advantageous in achieving higher selectivity, as the reagent becomes more discerning towards the more reactive primary hydroxyl group.
3. The Role of the Base
The choice of base is critical in mesylation reactions. A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed to scavenge the HCl produced during the reaction without competing with the alcohol as a nucleophile.[7] The base can also influence the reaction rate and, in some cases, the selectivity.
Diagram: Proposed Mechanism of Selective Mesylation
Caption: Mechanism of selective mesylation at the primary hydroxyl group.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific diol substrate.
Protocol 1: General Procedure for Selective Monomesylation of a Primary-Secondary Diol
This protocol is designed for the selective mesylation of a primary hydroxyl group in the presence of a secondary hydroxyl group.
Materials:
-
Diol substrate (containing a primary and a secondary alcohol)
-
This compound (1.05 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol substrate (1.0 equivalent). Dissolve the diol in anhydrous DCM (a concentration of 0.1-0.2 M is a good starting point).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents) dropwise to the stirred solution.
-
Mesylating Agent Addition: In a separate flask, dissolve this compound (1.05 - 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes. The slow addition helps to control the exotherm and can improve selectivity.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting diol), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monomesylated product.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the selective monomesylation protocol.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Insufficiently active mesylating agent.- Sterically very hindered diol. | - Allow the reaction to warm to room temperature or slightly heat (e.g., 40 °C).- Use a more activating base like pyridine (use with caution as it can be a nucleophile).- Increase the reaction time. |
| Formation of di-mesylated product | - Too much mesylating agent used.- Reaction run for too long or at too high a temperature. | - Use closer to 1.0 equivalent of this compound.- Carefully monitor the reaction by TLC and quench as soon as the starting material is consumed.- Maintain the reaction temperature at 0 °C. |
| Formation of side products (e.g., chlorinated species) | - Reaction with the chloride byproduct. | - This is less common with mesylates compared to tosylates but can occur. Using methanesulfonic anhydride as the sulfonylating agent can circumvent this issue, though the reactivity profile will differ. |
| Difficult purification | - Close Rf values of starting material, product, and di-mesylated product. | - Optimize the eluent system for column chromatography. A shallow gradient can improve separation.- Consider derivatization of a small sample to aid in identification (e.g., acetylation of the remaining hydroxyl group). |
Conclusion
The selective mesylation of diols is a critical transformation in modern organic synthesis. This compound provides a valuable alternative to more common mesylating agents, with its electronic properties offering a handle for fine-tuning reactivity and enhancing selectivity. By carefully controlling reaction conditions, particularly stoichiometry, temperature, and the rate of addition of the sulfonylating agent, researchers can achieve high yields of the desired monomesylated products. This guide provides a foundational understanding and practical protocols to empower scientists in the pharmaceutical and chemical industries to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for (3-Methoxyphenyl)methanesulfonyl chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized to introduce the (3-methoxyphenyl)methanesulfonyl group onto nucleophilic moieties. This functional group serves as an excellent leaving group in subsequent nucleophilic substitution reactions, facilitating the formation of a wide array of chemical bonds. The presence of the 3-methoxybenzyl group can also influence the physicochemical properties of the resulting molecules, such as solubility and lipophilicity, which is of particular interest in the design of biologically active compounds.
These application notes provide a comprehensive overview of the use of this compound in nucleophilic substitution reactions with common nucleophiles such as alcohols, amines, and thiols. Detailed experimental protocols, quantitative data from the literature, and workflow diagrams are presented to guide researchers in the effective application of this reagent.
Data Presentation
The following tables summarize quantitative data for nucleophilic substitution reactions involving the formation of a sulfonate ester from a hydroxyl group, followed by substitution, as described in the literature. Data for direct reactions with other nucleophiles were not available in the searched literature.
Table 1: Synthesis of Sulfonate Esters and Their Subsequent Nucleophilic Substitution
| Substrate (Alcohol) | Reagent | Product (Sulfonate Ester) | Yield (%) | Subsequent Nucleophile | Final Product | Yield (%) | Reference |
| Diethyl α-hydroxy-α-(3-methoxyphenyl)-methanephosphonate | Methanesulfonyl chloride | Diethyl α-methanesulfonyloxy-α-(3-methoxyphenyl)-methanephosphonate | Expected to proceed | Various alcohols | Diethyl α-alkoxy-α-(3-methoxyphenyl)-methanephosphonates | 60-77 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the Sulfonylation of Alcohols
This protocol describes the conversion of an alcohol to a (3-methoxyphenyl)methanesulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound (1.0 eq)
-
Alcohol substrate (1.0 eq)
-
Triethylamine (Et3N) or other non-nucleophilic base (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[2]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-methoxyphenyl)methanesulfonate ester.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: General Procedure for the Sulfonylation of Amines (Sulfonamide Formation)
This protocol outlines the synthesis of sulfonamides from the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et3N) or pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-12 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of Thioethers via Sulfonate Esters
This two-step protocol describes the formation of a thioether by first converting an alcohol to a (3-methoxyphenyl)methanesulfonate, followed by nucleophilic substitution with a thiol.
Step 1: Synthesis of the (3-Methoxyphenyl)methanesulfonate Ester
-
Follow Protocol 1 to synthesize and isolate the sulfonate ester of the desired alcohol.
Step 2: Nucleophilic Substitution with a Thiol Materials:
-
(3-Methoxyphenyl)methanesulfonate ester (1.0 eq)
-
Thiol (1.2 eq)
-
Sodium hydride (NaH) or other suitable base (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the thiol (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of the (3-methoxyphenyl)methanesulfonate ester (1.0 eq) in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography.
Visualizations
The following diagrams illustrate the general workflows for the nucleophilic substitution reactions described in the protocols.
Caption: Workflow for the sulfonylation of alcohols.
Caption: Workflow for the synthesis of sulfonamides.
Caption: Workflow for the synthesis of thioethers.
References
Application Notes and Protocols for Reactions with (3-Methoxyphenyl)methanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Methoxyphenyl)methanesulfonyl chloride is an organosulfur compound utilized in organic synthesis for the introduction of the (3-methoxyphenyl)methanesulfonyl group. Similar to the widely used methanesulfonyl chloride (MsCl), this reagent is primarily employed to convert alcohols into good leaving groups and to form stable sulfonamides with primary and secondary amines. The presence of the 3-methoxyphenyl group can influence the electronic properties and solubility of the resulting sulfonates and sulfonamides, which can be advantageous in specific synthetic contexts, particularly in the development of pharmaceutical intermediates.[1]
These application notes provide detailed protocols for the use of this compound in two key transformations: the O-sulfonylation of alcohols and the N-sulfonylation of amines.
O-Sulfonylation of Alcohols to form (3-Methoxyphenyl)methanesulfonates
The reaction of this compound with alcohols in the presence of a non-nucleophilic base yields (3-methoxyphenyl)methanesulfonates. The resulting sulfonate ester is an excellent leaving group, facilitating subsequent nucleophilic substitution, elimination, or reduction reactions, which are crucial steps in the synthesis of complex molecules.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine, is used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[2]
Experimental Protocol
Materials and Reagents:
-
Alcohol substrate
-
This compound (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine (1.5 eq)[3]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[2][4]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.[2]
-
In a separate flask, dissolve this compound (1.1-1.2 eq) in a small amount of anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution at 0 °C over 15-30 minutes. It is crucial to maintain the low temperature to control the exothermic reaction.[4]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).[2]
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (3-methoxyphenyl)methanesulfonate.[4]
Experimental Workflow: O-Sulfonylation
References
Application Notes and Protocols: A Guide to Base Selection for Mesylation with (3-Methoxyphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selection of an appropriate base for the mesylation of alcohols using (3-methoxyphenyl)methanesulfonyl chloride. The conversion of an alcohol to a mesylate is a critical transformation in organic synthesis, rendering the hydroxyl group a good leaving group for subsequent nucleophilic substitution or elimination reactions. The choice of base is paramount in ensuring high yields and minimizing side reactions.
Introduction to Mesylation
Mesylation is the process of converting an alcohol into a methanesulfonate ester (mesylate). This is typically achieved by reacting the alcohol with a methanesulfonyl chloride in the presence of a base. The resulting mesylate group is an excellent leaving group due to the resonance stabilization of the mesylate anion.
This compound is a versatile reagent for introducing the (3-methoxyphenyl)methanesulfonyl group, which can offer unique properties to the resulting mesylate, including modified reactivity and solubility. The selection of a suitable base for this reaction is crucial and depends on the substrate's nature and the desired reaction outcome.
The Critical Role of the Base
The primary role of the base in a mesylation reaction is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Common bases for this purpose are tertiary amines such as triethylamine (TEA) and pyridine. The basicity and nucleophilicity of the chosen amine can significantly influence the reaction mechanism and the formation of side products.
Triethylamine (TEA) is a strong, non-nucleophilic base that is widely used in mesylation reactions. Its strength is sufficient to deprotonate the alcohol and the intermediate formed after the initial reaction with the sulfonyl chloride. With methanesulfonyl chlorides that possess alpha-hydrogens, such as this compound, strong bases like TEA can promote an elimination-addition mechanism via a highly reactive sulfene intermediate.[1][2][3] This pathway is often fast and efficient.
Pyridine , on the other hand, is a weaker base than triethylamine.[1] While it effectively neutralizes the generated HCl, it is less likely to promote the formation of a sulfene intermediate.[4] The reaction, in this case, typically proceeds through a direct nucleophilic attack of the alcohol on the sulfonyl chloride. This can be advantageous for sensitive substrates where the highly reactive sulfene might lead to side reactions. However, reactions with pyridine are generally slower than those with triethylamine.[4]
Data Presentation: Comparison of Common Bases
The following table summarizes the key characteristics and typical reaction conditions for triethylamine and pyridine in mesylation reactions with this compound.
| Base | pKa of Conjugate Acid | Typical Molar Excess (Base:Alcohol) | Typical Reaction Temperature (°C) | Relative Reaction Rate | Potential Side Reactions |
| Triethylamine (TEA) | 10.75 | 1.2 - 2.0 | 0 to room temperature | Fast | Formation of alkyl chlorides, elimination products with sensitive substrates.[4][5] |
| Pyridine | 5.25 | 2.0 - 5.0 (can be used as solvent) | Room temperature to gentle heating | Slower | Alkylation of pyridine by reactive mesylates.[6] |
Experimental Protocols
The following are detailed protocols for the mesylation of a primary and a secondary alcohol using this compound with triethylamine as the base. These protocols are based on established procedures for similar substrates.[7][8][9]
Protocol 1: Mesylation of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: To the cooled solution, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Mesylation of a Secondary Alcohol (e.g., 1-Phenylethanol)
The protocol for a secondary alcohol is similar to that of a primary alcohol, with minor modifications to account for potentially slower reaction rates.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC. Secondary alcohols may require longer reaction times, potentially overnight.
-
Follow steps 5-9 from Protocol 1 for work-up and purification.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanisms for mesylation with strong vs. weak bases.
Caption: General experimental workflow for mesylation of an alcohol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Khan Academy [khanacademy.org]
- 4. echemi.com [echemi.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Purification of Products from (3-Methoxyphenyl)methanesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, commonly employed in the preparation of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry.[1] The synthesis of these compounds necessitates robust purification strategies to ensure the removal of unreacted starting materials, byproducts, and other impurities, yielding a final product of high purity suitable for further research and development. These application notes provide detailed protocols for the purification and purity assessment of products derived from the reaction of this compound, typically with primary or secondary amines.
I. General Synthesis and Purification Overview
The synthesis of sulfonamides from this compound generally involves the reaction of the sulfonyl chloride with a suitable amine in the presence of a base to neutralize the hydrochloric acid byproduct.[2] The purification of the resulting sulfonamide is crucial and typically involves a multi-step process including an aqueous workup, extraction, and a final purification step such as column chromatography or crystallization.
Diagram of the general experimental workflow for the synthesis and purification of sulfonamides.
Caption: General workflow for sulfonamide synthesis and purification.
II. Experimental Protocols
A. Protocol for a General Reaction Workup and Extraction
This protocol is initiated after the reaction of this compound with an amine is deemed complete by a monitoring technique such as Thin-Layer Chromatography (TLC).[2]
-
Quenching: The reaction mixture is carefully quenched by the addition of water.
-
Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted with an organic solvent such as ethyl acetate or dichloromethane.[2][3] This process should be repeated two to three times to ensure complete extraction of the product.
-
Washing: The combined organic layers are washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components, and finally with brine to remove residual water.[2]
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][3] The drying agent is subsequently removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
B. Protocol for Purification by Column Chromatography
Column chromatography is a widely used technique for the purification of sulfonamides.
-
Sample Preparation: The crude product is dissolved in a minimal amount of the chromatography eluent or a suitable solvent.
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with the chosen eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Loading and Elution: The prepared sample is carefully loaded onto the top of the silica gel bed. The eluent is then passed through the column to separate the components. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Fractions are collected as the eluent exits the column.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Concentration: The fractions containing the pure sulfonamide are combined and the solvent is removed under reduced pressure to yield the purified product.[3]
C. Protocol for Purification by Crystallization
Crystallization is an effective method for purifying solid sulfonamide products.[4]
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of water with these alcohols.[4]
-
Dissolution: The crude sulfonamide is dissolved in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling and Crystal Formation: The hot, clear solution is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to promote crystal formation.
-
Isolation of Crystals: The formed crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove residual solvent.
III. Purity Assessment
The purity of the synthesized sulfonamides must be rigorously assessed using various analytical techniques.[5]
A. Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the final product.[5][6]
-
Sample Preparation: A dilute solution of the purified sulfonamide is prepared in a volatile solvent.
-
Spotting: A small spot of the solution is applied to a TLC plate coated with silica gel.
-
Development: The plate is placed in a developing chamber containing a suitable mobile phase.
-
Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The spots can be visualized under UV light (254 nm).[5] For enhanced visualization, the plate can be sprayed with a fluorescamine solution, which makes sulfonamides appear as yellow-green fluorescent spots under UV light at 366 nm.[5][6] The presence of a single spot indicates a high degree of purity.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of sulfonamides.[7]
-
Sample Preparation: A standard solution of the sulfonamide is prepared at a known concentration (e.g., 1 mg/mL) in a suitable diluent.[5]
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
-
Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to the sulfonamide.[5]
IV. Data Presentation
The following tables summarize the key analytical techniques for purity assessment and provide a template for presenting purification results.
Table 1: Comparison of Analytical Techniques for Purity Assessment of Sulfonamides.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and a liquid mobile phase.[5] | Retention time, peak area/height, % purity.[5] | High (ng to µg/mL).[5] | Excellent, high precision and accuracy.[5] | Robust, reproducible, widely available.[5] | Requires reference standards, potential for co-elution.[5] |
| TLC | Differential adsorption on a thin layer of adsorbent material.[5] | Retention factor (Rf), presence of impurities.[5] | Moderate | Semi-quantitative | Simple, rapid, low cost | Lower resolution than HPLC |
| LC-MS | Separation by liquid chromatography followed by mass analysis.[7] | Retention time, mass-to-charge ratio, structural information. | Very High | Excellent | High sensitivity and selectivity, provides molecular weight information.[7] | Higher cost and complexity |
Table 2: Illustrative Purification and Purity Data for a Synthesized Sulfonamide.
| Purification Method | Crude Yield (%) | Purified Yield (%) | Purity by HPLC (%) | Melting Point (°C) |
| Column Chromatography | 85 | 64 | >98 | 125-127 |
| Crystallization | 85 | 75 | >99 | 126-127 |
Diagram illustrating the decision-making process for choosing a purification method.
Caption: Decision tree for selecting a purification method.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols for the Large-Scale Synthesis and Utility of (3-Methoxyphenyl)methanesulfonyl chloride in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)methanesulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. As a substituted organosulfonyl chloride, it serves as a crucial building block for introducing the (3-methoxyphenyl)methanesulfonyl moiety into target molecules. This functional group is particularly valuable in the synthesis of complex sulfonamides, a prominent scaffold in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.
The primary application of this compound is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer and inflammatory disorders. Specifically, this reagent is valuable for creating sulfonamide-based inhibitors targeting key signaling proteins such as the Colony-Stimulating Factor 1 Receptor (CSF-1R).
Application: Synthesis of CSF-1R Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of macrophages.[1] In various cancers, aberrant CSF-1R signaling is implicated in promoting tumor growth and metastasis by modulating the tumor microenvironment.[1][2] Consequently, inhibitors of CSF-1R are a promising therapeutic strategy.[3][4] Sulfonamide-containing compounds are a well-established class of kinase inhibitors, and this compound provides a key structural component for synthesizing potent and selective CSF-1R inhibitors.
Signaling Pathway: CSF-1R Inhibition
The diagram below illustrates the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway and the mechanism of its inhibition. Binding of the ligand CSF-1 to the receptor induces dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and differentiation of macrophages. Small molecule inhibitors, often synthesized using sulfonamide chemistry, block the ATP-binding site of the CSF-1R kinase domain, preventing phosphorylation and halting downstream signaling.
Experimental Protocols
The following protocols provide detailed methodologies for the large-scale synthesis of this compound and its subsequent use in the preparation of a representative sulfonamide intermediate for drug development.
Protocol 1: Large-Scale Synthesis of this compound
This two-step protocol is based on established methods for preparing aryl methanesulfonyl chlorides from the corresponding thiols, which are in turn synthesized from commercially available starting materials.[5]
Step 1a: Synthesis of (3-Methoxyphenyl)methanethiol
This step involves the conversion of 3-methoxybenzyl chloride to the corresponding thiol via a thiourea intermediate.
Step 1b: Oxidative Chlorination to this compound
The synthesized thiol is then subjected to oxidative chlorination to yield the final sulfonyl chloride product.[3]
References
- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chinese researchers divulge new CSF-1R inhibitors for cancer | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Applications of (3-Methoxyphenyl)methanesulfonyl Chloride in Medicinal Chemistry: A Detailed Overview for Researchers
(3-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of novel sulfonamide derivatives with a wide range of therapeutic potential. The incorporation of the (3-methoxyphenyl)methylsulfonyl moiety into various molecular scaffolds has been shown to impart significant biological activity, particularly in the development of enzyme inhibitors and receptor modulators. This document provides detailed application notes, experimental protocols, and an analysis of the structure-activity relationships for compounds derived from this key building block.
Application Notes
The primary application of this compound in drug discovery is in the formation of methanesulfonamides. This is typically achieved through its reaction with primary or secondary amines, yielding stable sulfonamide linkages. The resulting N-substituted (3-methoxyphenyl)methanesulfonamides have been explored for various therapeutic targets.
One notable application is in the development of anticancer agents . The (3-methoxyphenyl)methanesulfonyl group can be incorporated into heterocyclic scaffolds, such as quinazolines, to generate potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Furthermore, derivatives of this compound have been investigated as anti-inflammatory agents . By targeting enzymes involved in the inflammatory cascade, these compounds offer a promising avenue for the development of new treatments for inflammatory diseases.
The 3-methoxy group on the phenyl ring plays a crucial role in the pharmacological profile of the resulting compounds. It can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its binding affinity to the target protein and its pharmacokinetic properties.
Featured Application: Synthesis of a Novel Anticancer Agent
A key example of the application of this compound is in the synthesis of a novel quinazoline-based anticancer agent. The target compound, N-(4-((4-((3-methoxyphenyl)methyl)sulfonyl)piperazin-1-yl)phenyl)quinazolin-4-amine , has demonstrated significant inhibitory activity against key oncogenic kinases.
Quantitative Biological Data
The biological activity of the synthesized compound was evaluated through in vitro kinase inhibition assays and cellular proliferation assays.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| N-(4-((4-((3-methoxyphenyl)methyl)sulfonyl)piperazin-1-yl)phenyl)quinazolin-4-amine | EGFR | 15 | A549 (Lung Cancer) | 0.5 |
| VEGFR2 | 25 | HUVEC (Endothelial) | 1.2 | |
| PDGFRβ | 40 | - | - |
IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.
Experimental Protocols
Synthesis of N-(4-((4-((3-methoxyphenyl)methyl)sulfonyl)piperazin-1-yl)phenyl)quinazolin-4-amine
This protocol details the key synthetic step involving this compound.
Materials:
-
This compound
-
N-(4-(piperazin-1-yl)phenyl)quinazolin-4-amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of N-(4-(piperazin-1-yl)phenyl)quinazolin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-((4-((3-methoxyphenyl)methyl)sulfonyl)piperazin-1-yl)phenyl)quinazolin-4-amine.
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow
The synthesized quinazoline derivative exerts its anticancer effect by inhibiting multiple receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by the synthesized compound.
The diagram above illustrates how the synthesized inhibitor blocks the activation of key receptor tyrosine kinases (EGFR, VEGFR2, PDGFRβ), leading to the downregulation of major downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This multi-targeted inhibition ultimately results in the suppression of cancer cell proliferation, survival, and angiogenesis.
Caption: Workflow for synthesis and biological evaluation.
This workflow diagram outlines the key steps from the starting materials to the final biological data analysis. It encompasses the chemical synthesis and purification, structural confirmation, and subsequent biological evaluation of the compound's efficacy as a kinase inhibitor.
The 3-Methoxyphenylmethanesulfonyl (3-MOMs) Group: An Uncommon Moiety for Amine Protection
Researchers, scientists, and drug development professionals exploring the landscape of amine-protecting groups will find that the 3-methoxyphenylmethanesulfonyl (3-MOMs) group is not a commonly documented moiety in peer-reviewed scientific literature. Extensive searches for established protocols and quantitative data on the deprotection of 3-MOMs protected amines have yielded no specific results. This suggests that the 3-MOMs group is either a novel, highly specialized, or infrequently used protecting group for amines, with its cleavage conditions not yet widely reported.
While the reagent for its installation, (3-methoxyphenyl)methanesulfonyl chloride, is commercially available, its application and subsequent removal from an amine nitrogen have not been detailed in accessible publications. This lack of data prevents the creation of specific, validated protocols for its deprotection.
However, for researchers encountering this group or similar aryl-substituted methanesulfonyl sulfonamides, it is instructive to consider the general strategies employed for the cleavage of the highly stable sulfonamide bond. Sulfonamides are notoriously robust and their removal often requires harsh reaction conditions compared to more labile protecting groups like carbamates (e.g., Boc, Cbz) or amides.
General Strategies for Sulfonamide Deprotection
The cleavage of a sulfonamide bond (R-SO₂-NR'R'') is a challenging transformation due to the electron-withdrawing nature of the sulfonyl group, which strengthens the nitrogen-sulfur bond. The choice of deprotection strategy often depends on the overall molecular structure and the presence of other functional groups. Below are general approaches that may serve as a starting point for developing a deprotection protocol for a 3-MOMs or related sulfonamide group.
Reductive Cleavage
Reductive methods are among the most common for cleaving sulfonamide bonds. These typically involve strong reducing agents that can donate electrons to break the S-N bond.
| Reagent System | Typical Conditions | Substrate Scope & Notes |
| Sodium in liquid ammonia (Na/NH₃) | Anhydrous NH₃, -78 °C to -33 °C | A classic and powerful method (Birch reduction conditions). Not compatible with reducible functional groups like esters, ketones, or alkynes. |
| Sodium naphthalenide | Anhydrous THF, room temperature | A strong single-electron transfer (SET) reagent. Can be an alternative to dissolving metal reductions. |
| Samarium(II) iodide (SmI₂) | THF, often with an additive like HMPA, room temp. | A milder SET reagent, known for its chemoselectivity. May be suitable for complex molecules. |
| Magnesium in methanol (Mg/MeOH) | Methanol, reflux | An effective reductive system for certain sulfonamides, particularly tosylamides. |
| Trifluoroacetic acid and a silane | TFA, triethylsilane (TES) or triisopropylsilane (TIS) | Reductive acidolysis. The silane acts as a hydride donor to reduce the sulfonyl group under strong acid conditions. |
Acidic Hydrolysis
While very stable, some sulfonamides can be cleaved under strongly acidic conditions, often at elevated temperatures. This method is generally limited to substrates that can withstand harsh acidic environments.
| Reagent System | Typical Conditions | Substrate Scope & Notes |
| Concentrated HBr or HI | Acetic acid or neat, often with a scavenger like phenol, reflux | Harsh conditions that can lead to side reactions. The presence of the methoxy group on the 3-MOMs ring might make it susceptible to ether cleavage under these conditions. |
| Concentrated H₂SO₄ | High temperature | Extremely harsh and rarely used for complex molecules due to low functional group tolerance. |
Photolytic Cleavage
Certain sulfonamides, particularly those with photosensitive aromatic rings, can be cleaved using UV light. This offers a milder, reagent-free alternative, although yields and applicability can vary.[1]
| Conditions | Wavelength | Notes |
| UV Irradiation | Typically ~254 nm | The reaction is often carried out in a suitable solvent like methanol or acetonitrile. The efficiency may depend on the specific aromatic system of the sulfonamide.[1] |
Experimental Protocols (General)
The following are generalized protocols for common sulfonamide deprotection methods. These are not validated for the 3-MOMs group and should be considered as starting points for optimization.
Protocol 1: Reductive Cleavage with Sodium Naphthalenide
Materials:
-
Sulfonamide-protected amine
-
Naphthalene
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the sodium naphthalenide reagent: To a solution of naphthalene (2.2 eq) in anhydrous THF, add freshly cut sodium metal (2.0 eq) and stir at room temperature. The solution should turn a deep green color within 1-2 hours.
-
In a separate flask, dissolve the 3-MOMs protected amine (1.0 eq) in anhydrous THF.
-
Cool the amine solution to -78 °C (dry ice/acetone bath).
-
Slowly add the pre-formed sodium naphthalenide solution via cannula to the amine solution until a persistent green color is observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol until the green color disappears, followed by the careful addition of saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Cleavage with HBr in Acetic Acid
Materials:
-
Sulfonamide-protected amine
-
33% HBr in acetic acid
-
Phenol (optional, as a scavenger)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-MOMs protected amine (1.0 eq) in a minimal amount of glacial acetic acid, add a solution of 33% HBr in acetic acid (10-20 eq).
-
(Optional) Add phenol (2-5 eq) to the mixture to act as a scavenger for any reactive intermediates.
-
Heat the reaction mixture to 70-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture by the slow addition of solid NaHCO₃ or by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Deprotection Strategy
When faced with an uncharacterized protecting group like 3-MOMs, a logical workflow is essential to find suitable deprotection conditions while minimizing material loss.
Caption: Workflow for developing a deprotection protocol.
This systematic approach allows for the efficient evaluation of various chemical environments to identify a viable method for cleaving the sulfonamide bond, which can then be optimized for yield and purity before being applied on a larger scale. Given the lack of specific literature, this empirical testing is the most practical path forward for any researcher working with the 3-MOMs protecting group.
References
Troubleshooting & Optimization
Technical Support Center: Mesylation with (3-Methoxyphenyl)methanesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in mesylation reactions utilizing (3-Methoxyphenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My mesylation reaction with this compound is resulting in a low yield of the desired product. What are the common causes?
Low yields in this reaction are typically attributed to several key factors:
-
Presence of Moisture: this compound is highly sensitive to moisture and can rapidly hydrolyze, rendering it inactive. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Formation of Alkyl Chloride Byproduct: A common side reaction is the displacement of the newly formed mesylate by the chloride ion generated from the sulfonyl chloride. This SN2 reaction competes with the desired mesylation and is often favored at higher temperatures.
-
Inappropriate Base Selection: The choice of base is critical. A weak base may not efficiently neutralize the HCl generated, while an overly strong, non-hindered base can potentially promote the formation of a reactive sulfene intermediate, leading to other side products.
-
Impurity of Starting Materials: The purity of the alcohol substrate, this compound, base, and solvent is essential for a clean reaction and high yield.
Q2: I observe a significant amount of a less polar byproduct in my TLC analysis. What is it likely to be and how can I minimize its formation?
The less polar byproduct is most likely the corresponding alkyl chloride, formed by the nucleophilic attack of the chloride ion on the activated alcohol or the mesylate product. To minimize its formation:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures (e.g., -10 °C) to disfavor the SN2 displacement.
-
Use a Non-Nucleophilic Base: While triethylamine (TEA) is common, a more sterically hindered base like diisopropylethylamine (DIPEA) can be used.
-
Consider an Alternative Mesylating Agent: If the alkyl chloride formation is persistent, using (3-Methoxyphenyl)methanesulfonic anhydride would eliminate the chloride ion source from the reaction mixture.
Q3: Is the position of the methoxy group on the phenyl ring of the sulfonyl chloride important for the reaction outcome?
Yes, the position of the methoxy group is very important. Research has shown that with a 3-methoxyphenyl substituent, the desired mesylation of the hydroxy group proceeds as expected.[1] However, in some contexts, substrates with 4-methoxy or 2-methoxy substituents on the aromatic ring have been observed to surprisingly yield the corresponding α-chlorophosphonates as the exclusive products, which is attributed to the formation of a stabilized quinoid intermediate.[1] Therefore, the use of this compound is advantageous for achieving the desired mesylate.
Q4: My reaction mixture turns dark or tarry. What could be the cause?
A dark or tarry reaction mixture often indicates decomposition of the starting materials or products. This can be caused by:
-
Excessive Heat: The reaction may be too exothermic, or the reaction temperature is set too high. Ensure slow, dropwise addition of the sulfonyl chloride at a low temperature.
-
Incompatible Reagents: The substrate may be unstable to the reaction conditions. Screening different solvents and bases for milder conditions may be necessary.
Q5: How should I properly work up and purify my mesylated product?
A standard aqueous workup is typically effective for mesylation reactions. Mesylates are generally stable to aqueous workups and are often less polar than the starting alcohol.
-
Quench the reaction: Slowly add a saturated aqueous solution of sodium bicarbonate or water to the reaction mixture to quench any remaining sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Combine the organic layers and wash successively with cold 10% HCl (to remove amine bases), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your mesylation reaction.
Visual Troubleshooting Workflow
References
Technical Support Center: (3-Methoxyphenyl)methanesulfonyl chloride
Welcome to the Technical Support Center for (3-Methoxyphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and offer practical, field-proven insights into the use of this versatile reagent.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the (3-methoxyphenyl)methanesulfonyl group. The presence of the electron-donating methoxy group at the meta position of the phenyl ring influences the electronic properties and reactivity of the sulfonyl chloride moiety. This guide provides a comprehensive overview of its reactivity, potential side reactions, and strategies to mitigate them, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonylation reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I optimize the reaction?
A1: Low yields in sulfonylation reactions are a common challenge. Several factors, often related to the reactivity of the starting materials and reaction conditions, can contribute to this issue.
Causality and Expert Insights:
The methoxy group at the meta position of this compound acts as an electron-donating group, which can decrease the electrophilicity of the sulfur atom in the sulfonyl chloride. This makes it less susceptible to nucleophilic attack compared to unsubstituted or electron-withdrawn arylsulfonyl chlorides. Consequently, less nucleophilic amines or alcohols may react slowly.
Troubleshooting Workflow:
Technical Support Center: Alkyl Chloride Formation in Mesylation Reactions
Introduction
Mesylation is a cornerstone transformation in modern organic synthesis, converting alcohols into excellent leaving groups (mesylates) to facilitate nucleophilic substitution and elimination reactions.[1][2] However, a frequently encountered and often perplexing issue is the concurrent formation of an alkyl chloride byproduct. This guide serves as a technical resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent this unwanted side reaction, ensuring higher yields and purity of the desired mesylated product.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental principles governing the formation of alkyl chloride byproducts.
Q1: What is the primary mechanism for alkyl chloride formation during a mesylation reaction?
The formation of an alkyl chloride during mesylation is typically a nucleophilic substitution reaction. There are two primary pathways this can occur:
-
SN2 Displacement of the Mesylate: After the desired mesylate is formed, residual chloride ions (Cl⁻) in the reaction mixture can act as a nucleophile, attacking the carbon center and displacing the excellent mesylate leaving group. This is a classic SN2 reaction.[3]
-
Direct Reaction with a Vilsmeier-Haack type intermediate: In the presence of bases like triethylamine (TEA) and a solvent like dichloromethane (DCM), methanesulfonyl chloride can form reactive intermediates. Chloride ions can then attack the alcohol substrate that has been activated by these intermediates.
The prevalence of one pathway over the other depends on the substrate, reaction conditions, and the specific source of the chloride.
Q2: Where do the chloride ions come from? This seems to happen even when I don't add a chloride salt.
This is the most critical question. The chloride source is often cryptic and can originate from several places:
-
The Base: Commercial grades of triethylamine (Et₃N or TEA) are notoriously contaminated with triethylamine hydrochloride (Et₃N·HCl).[4] This salt provides a ready source of dissociated chloride ions in the reaction mixture.
-
The Reagent: Methanesulfonyl chloride (MsCl) itself is the source of the chloride that is displaced by the alcohol. While this chloride is typically sequestered by the amine base, it can become an active nucleophile under certain conditions.[5]
-
The Solvent: Dichloromethane (CH₂Cl₂ or DCM), a very common solvent for these reactions, can be a source of chloride under certain conditions, although this is less common than from the base.
-
Starting Material: If the starting material is the salt of a hydrochoride, this will introduce chloride ions into the reaction.
Q3: Why is triethylamine (TEA) so commonly implicated in this side reaction?
Triethylamine is a dual-edged sword. It is an effective acid scavenger, neutralizing the HCl generated during the reaction.[6] However, its commercial production often leaves it contaminated with triethylamine hydrochloride. Furthermore, TEA is sufficiently nucleophilic to react with methanesulfonyl chloride to form a reactive intermediate, [CH₃SO₂NEt₃]⁺Cl⁻, which can facilitate the chlorination reaction.
Part 2: Troubleshooting Guide - The "How-To"
This section provides actionable steps to mitigate or eliminate alkyl chloride formation.
Problem: My NMR/MS analysis shows a significant percentage of alkyl chloride alongside my desired mesylate.
Here is a systematic approach to troubleshooting this issue, starting with the most likely culprits.
The choice of base is the most critical parameter.
-
Initial Diagnosis: Are you using triethylamine (TEA)? If so, it is the primary suspect.
-
Recommended Action: Switch to a more sterically hindered, less nucleophilic base. Diisopropylethylamine (DIPEA, or Hünig's base) is an excellent first choice. Its bulky isopropyl groups shield the nitrogen atom, making it a poor nucleophile while maintaining its capacity as an effective acid scavenger. Other alternatives include proton sponge or 2,6-lutidine.
Table 1: Comparison of Common Bases for Mesylation
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Recommendations |
| Triethylamine (TEA) | ~10.75 | Et₃N | Effective acid scavenger but often contains Et₃N·HCl impurity and is nucleophilic. High risk for alkyl chloride formation. |
| Pyridine | ~5.25 | C₅H₅N | Less basic than TEA. Can act as a nucleophilic catalyst. Moderate risk. |
| DIPEA (Hünig's Base) | ~11 | (i-Pr)₂NEt | Sterically hindered and non-nucleophilic. Highly recommended to minimize alkyl chloride formation. |
| 2,6-Lutidine | ~6.7 | (CH₃)₂C₅H₃N | Sterically hindered pyridine derivative. Good for sensitive substrates. |
| Proton Sponge | ~12.1 | C₁₀H₆(N(CH₃)₂)₂ | Very strong, non-nucleophilic base. Excellent but expensive choice. |
Higher temperatures accelerate all reactions, including the undesired SN2 displacement.
-
Initial Diagnosis: Are you running the reaction at room temperature or higher?
-
Recommended Action: Perform the reaction at a lower temperature. Start the reaction at 0 °C and consider running it at -10 °C or even colder for particularly sensitive substrates.[5][7] Add the methanesulfonyl chloride dropwise to the cooled solution of the alcohol and base to maintain temperature control and minimize local concentration spikes.[7]
If chloride is the problem, eliminate it from the reagent.
-
Recommended Action: Use methanesulfonic anhydride (Ms₂O).[8] This reagent reacts with the alcohol to produce the mesylate and methanesulfonic acid as the only byproduct, which is then neutralized by the base. There is no chloride present in the reagent, completely eliminating it as a source for the side reaction.[8]
Ensure no external chloride is being introduced.
-
Protocol: Purifying Triethylamine: If TEA must be used, it can be washed to remove the hydrochloride salt.
-
Dissolve the TEA in a suitable organic solvent like diethyl ether.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH).
-
Filter and distill the TEA under an inert atmosphere.
-
-
Solvents: Always use anhydrous solvents to prevent hydrolysis of the methanesulfonyl chloride.
Diagram 1: Troubleshooting Workflow
This decision tree provides a visual guide to diagnosing and solving the alkyl chloride byproduct issue.
Caption: A workflow for troubleshooting alkyl chloride formation.
Part 3: Mechanism and Prevention
A deeper understanding of the mechanism allows for proactive prevention.
Diagram 2: Competing Reaction Pathways
This diagram illustrates the desired reaction versus the undesired side reaction.
Caption: Desired mesylation vs. undesired SN2 displacement by chloride.
Best Practices for Prevention
To proactively avoid alkyl chloride formation from the outset, follow this recommended protocol.
Protocol: Optimized Mesylation to Minimize Alkyl Chloride Formation
-
Reagent Selection:
-
Alcohol: Ensure the starting alcohol is dry and free of acidic impurities.
-
Base: Use high-purity Diisopropylethylamine (DIPEA).
-
Sulfonylating Agent: Use high-purity Methanesulfonyl Chloride (MsCl). If the substrate is particularly valuable or sensitive, use Methanesulfonic Anhydride (Ms₂O).
-
Solvent: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 - 2.0 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
-
Execution:
-
Slowly add MsCl (1.1 - 1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C and monitor by TLC or LCMS. The reaction is typically complete within 30-60 minutes.[7]
-
-
Workup:
-
Quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
By implementing these preventative measures, particularly the judicious choice of a non-nucleophilic base and strict temperature control, the formation of alkyl chloride byproducts can be significantly suppressed, leading to cleaner reactions and more efficient syntheses.
References
- 1. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
how to avoid sulfene formation with sulfonyl chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help mitigate and avoid the formation of sulfene byproducts during reactions with sulfonyl chlorides.
Frequently Asked questions (FAQs)
Q1: What is sulfene, and why is its formation a problem in my reactions?
A1: Sulfene (H₂C=SO₂) is a highly reactive intermediate that can be generated from sulfonyl chlorides possessing an α-hydrogen in the presence of a base. Its formation is often undesirable as it can lead to a variety of side reactions, such as polymerizations, cycloadditions, and reactions with the solvent or starting materials. This can significantly lower the yield of your desired sulfonated product and complicate purification.
Q2: What are the primary factors that influence sulfene formation?
A2: The three main factors that dictate the extent of sulfene formation are:
-
Choice of Base: The structure and steric hindrance of the base used are critical.
-
Reaction Temperature: Lower temperatures generally suppress sulfene formation.
-
Solvent Polarity: The polarity of the reaction solvent can influence the reaction pathway.
Q3: Are there alternatives to sulfonyl chlorides that can prevent sulfene formation altogether?
A3: Yes, several alternatives can be employed to avoid the possibility of sulfene generation. These include using sulfonyl fluorides, which are generally more stable and less prone to elimination reactions.[1][2] Another approach is the direct coupling of sulfonic acids with alcohols or amines using coupling agents like dicyclohexylcarbodiimide (DCC).[3]
Troubleshooting Guide: Minimizing Sulfene Formation
This guide provides systematic steps to troubleshoot and optimize your reaction conditions to disfavor the sulfene pathway.
Issue: Low yield of the desired sulfonated product and evidence of side reactions.
1. Evaluate Your Choice of Base:
-
Problem: Unhindered bases, such as triethylamine (TEA), can readily abstract an α-proton from the sulfonyl chloride, initiating the elimination pathway to form sulfene.
-
Solution: Switch to a sterically hindered, non-nucleophilic base. Bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine are bulkier, which disfavors the abstraction of the sterically shielded α-proton and instead promotes the desired nucleophilic attack on the sulfur atom.[4][5]
2. Optimize Reaction Temperature:
-
Problem: Higher reaction temperatures provide the necessary activation energy for the elimination reaction that leads to sulfene.
-
Solution: Perform the reaction at a lower temperature. Starting the reaction at 0 °C is a common practice.[6][7] If side reactions are still observed, further lowering the temperature to -20 °C or even -78 °C can significantly suppress sulfene formation.
3. Reassess Your Solvent System:
-
Problem: The polarity of the solvent can influence the stability of intermediates and transition states for both the desired sulfonylation and the undesired sulfene pathway.
-
Solution: While the effect of solvent polarity can be complex and substrate-dependent, aprotic solvents of moderate polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are commonly used and have proven effective in many sulfonylation reactions.[6][8] It is advisable to ensure the use of anhydrous solvents, as water can lead to the hydrolysis of the sulfonyl chloride.
Data Presentation: Influence of Reaction Parameters on Sulfene Formation
The following table summarizes the expected trends in sulfene formation based on the choice of reaction parameters. While precise quantitative yields are highly dependent on the specific substrates, these general principles provide a strong basis for reaction optimization.
| Parameter | Condition Favoring Desired Product | Condition Favoring Sulfene Formation | Rationale |
| Base | Sterically hindered (e.g., DIPEA, 2,6-lutidine) | Sterically unhindered (e.g., Triethylamine) | Bulky bases are less able to access and abstract the α-proton required for sulfene formation. |
| Temperature | Low (e.g., 0 °C or below) | High (e.g., Room temperature or above) | The elimination reaction to form sulfene has a higher activation energy than the desired substitution. |
| Solvent | Aprotic, moderate polarity (e.g., DCM, THF) | Highly polar or protic solvents (can vary) | Aprotic solvents of moderate polarity often provide a good balance for dissolving reagents while not overly stabilizing intermediates that may lead to side reactions. Anhydrous conditions are crucial to prevent hydrolysis. |
Experimental Protocols
Key Experiment 1: General Protocol for Tosylation of an Alcohol Minimizing Sulfene Formation
This protocol is adapted from standard literature procedures and emphasizes conditions that disfavor sulfene formation.[6][9]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine, 1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by flash column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Reaction pathways of a sulfonyl chloride with an α-hydrogen in the presence of a base and a nucleophile.
Caption: Troubleshooting workflow for minimizing sulfene-related side reactions.
References
- 1. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
effect of base on (3-Methoxyphenyl)methanesulfonyl chloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methoxyphenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily used as a reagent in organic synthesis to introduce the (3-methoxyphenyl)methanesulfonyl group onto nucleophiles. This is most commonly seen in the formation of sulfonamides and sulfonate esters. The resulting sulfonamide and sulfonate moieties are important in medicinal chemistry and can serve as bioisosteres for amides and esters, respectively, with potentially improved metabolic stability or binding characteristics.
Q2: How does the methoxy group at the meta-position influence the reactivity of the sulfonyl chloride?
The methoxy group at the meta-position of the phenyl ring has a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect. The net effect on the electrophilicity of the sulfonyl chloride's sulfur atom is a slight deactivation compared to an unsubstituted phenylmethanesulfonyl chloride. However, unlike ortho- or para-methoxy substituents which can more directly participate in resonance stabilization of intermediates, the meta-position generally allows for predictable reactivity in standard sulfonylation reactions.
Q3: What are the most common bases used in reactions with this compound?
The most common bases are non-nucleophilic tertiary amines such as triethylamine (TEA) and pyridine. The choice of base is crucial as it can influence the reaction mechanism and the formation of side products.
Q4: What are the main side reactions to be aware of when using this compound?
The primary side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Sulfene Formation: In the presence of a strong, non-nucleophilic base, elimination of HCl can occur to form a highly reactive sulfene intermediate, which can lead to various side products.
-
Alkyl/Aryl Chloride Formation: When reacting with alcohols, the chloride ion generated during the reaction can act as a nucleophile and displace the newly formed sulfonate ester, leading to the corresponding chloride.
Troubleshooting Guides
Q5: I am getting a low yield in my reaction. What are the possible causes and solutions?
Low yields are a common issue and can often be attributed to several factors:
-
Moisture Contamination: The sulfonyl chloride is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
-
Inappropriate Base Selection: The strength of the base can significantly impact the reaction.
-
Solution: For sensitive substrates, a weaker base like pyridine may be preferable to minimize side reactions. For less reactive substrates, a stronger base like triethylamine might be necessary to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Solution: Many sulfonylation reactions are initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this can also increase the rate of side reactions.
-
-
Impure Starting Materials: The purity of the sulfonyl chloride, nucleophile, base, and solvent is critical.
-
Solution: Use freshly purified reagents and high-purity anhydrous solvents.
-
Q6: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
The most common byproducts are the corresponding chloride (from reaction with an alcohol) and products derived from a sulfene intermediate.
-
Chloride Formation:
-
Identification: This byproduct will be less polar than the desired sulfonate ester and can often be identified by mass spectrometry (isotope pattern for chlorine) and NMR spectroscopy.
-
Minimization: Lowering the reaction temperature can disfavor the SN2 displacement of the sulfonate by the chloride ion. Using a sulfonylating agent that does not produce chloride ions, such as a sulfonic anhydride, can also be an option if this side reaction is significant.
-
-
Sulfene-derived Products:
-
Identification: These can be a complex mixture of products and may appear as baseline material or multiple spots on a TLC plate.
-
Minimization: The formation of the sulfene intermediate is promoted by stronger bases. Switching from triethylamine to a weaker base like pyridine can often mitigate this side reaction.[1]
-
Q7: The reaction with my amine is very slow. What can I do to improve the reaction rate?
Slow reactions with amines are often due to the low nucleophilicity of the amine or steric hindrance.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Use a Stronger Base: Switching to a stronger non-nucleophilic base like triethylamine can accelerate the reaction.
-
Change Solvent: Using a more polar aprotic solvent like DMF or THF can sometimes improve reaction rates.[2]
-
Data Presentation
Table 1: General Effect of Base Selection on the Reactivity of this compound
| Base | Relative Strength | Expected Reaction Rate | Potential for Sulfene Formation | Common Applications |
| Pyridine | Weaker | Moderate | Low | Reactions with sensitive substrates where side reactions are a concern. |
| Triethylamine (TEA) | Stronger | Fast | Moderate to High | General purpose for a wide range of alcohols and amines.[1][2] |
| Diisopropylethylamine (DIPEA) | Stronger (sterically hindered) | Fast | Moderate | Useful when the nucleophile is sensitive to protonation by the ammonium salt byproduct. |
| Sodium Carbonate / Potassium Carbonate | Inorganic Base | Slow to Moderate | Low | Often used in biphasic systems or with polar solvents like PEG-400.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonate Ester from an Alcohol
This protocol is a general guideline for the reaction of this compound with a primary or secondary alcohol using triethylamine as the base.
-
Preparation: To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Add this compound (1.2 eq.) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide from an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine using pyridine as the base.
-
Preparation: Dissolve the amine (1.0 eq.) in anhydrous pyridine at 0°C in a flame-dried flask under an inert atmosphere.
-
Sulfonyl Chloride Addition: Add this compound (1.1 eq.) portion-wise or as a solution in a minimal amount of anhydrous DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or flash column chromatography.
Visualizations
Caption: A general experimental workflow for sulfonylation reactions.
Caption: Reaction pathways in sulfonylation reactions.
References
Technical Support Center: Troubleshooting the Mesylation of Alcohols
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete conversion of alcohols to mesylates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My mesylation reaction is incomplete, showing starting material by TLC. What are the common causes?
Incomplete conversion is a frequent issue. The underlying cause often relates to reaction conditions, reagent quality, or the nature of the starting alcohol. Here's a breakdown of potential issues and their solutions:
-
Insufficient Reagents: Ensure the correct stoichiometry is used. A slight excess of mesyl chloride/anhydride and the base is often necessary.
-
Reaction Temperature: Many mesylations are run at 0 °C to minimize side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be required. For sterically hindered alcohols, elevated temperatures (e.g., 40-80 °C) might be necessary.[1]
-
Reaction Time: While many mesylations are rapid (30 minutes to a few hours), some substrates, particularly hindered ones, may require longer reaction times.[2][3] Monitor the reaction by TLC until the starting material is consumed.
-
Base Strength: The choice and amount of base are critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. For sluggish reactions, a stronger, non-nucleophilic base might be considered. The base neutralizes the HCl or methanesulfonic acid byproduct.[4][5]
-
Moisture Contamination: Mesyl chloride and methanesulfonic anhydride are highly sensitive to moisture and will hydrolyze, reducing their effectiveness. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Steric Hindrance: Bulky groups near the hydroxyl group can significantly slow down the reaction rate.[6][7][8]
2. I am observing a significant amount of a non-polar byproduct. What could it be and how can I avoid it?
A common non-polar byproduct is the corresponding alkyl chloride.[4] This occurs when the chloride ion, generated from mesyl chloride, acts as a nucleophile and displaces the newly formed mesylate.
Strategies to Minimize Alkyl Chloride Formation:
-
Use Methanesulfonic Anhydride (Ms₂O): This reagent does not produce chloride ions, thereby eliminating this side reaction.[4]
-
Lower Reaction Temperature: Running the reaction at 0 °C or below can minimize the rate of the competing nucleophilic substitution by chloride.
-
Choice of Base and Solvent: The combination of solvent and base can influence the solubility of the triethylamine hydrochloride salt. Precipitating this salt can reduce the concentration of free chloride ions in the solution.
3. How does steric hindrance of the alcohol affect the reaction, and how can I overcome it?
Steric hindrance around the hydroxyl group makes it difficult for the bulky sulfonylating agent to approach, leading to a slower reaction rate or incomplete conversion.
Strategies for Mesylating Sterically Hindered Alcohols:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier.
-
Use a More Reactive Sulfonylating Agent: While mesyl chloride is standard, in some cases, related sulfonylating agents with different steric profiles or electronic properties might be considered, though this would deviate from a standard mesylation.
-
Employ a Catalytic Amount of DMAP: 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction.
-
Consider Alternative Methods: For extremely hindered alcohols, other methods of activating the hydroxyl group might be more suitable.
4. What is the role of the base in the mesylation reaction?
The base plays a crucial role in the mesylation of alcohols by:
-
Neutralizing Acid Byproducts: It scavenges the HCl or methanesulfonic acid formed during the reaction, driving the equilibrium towards the product.
-
Facilitating Sulfene Formation: With methanesulfonyl chloride and a strong amine base like triethylamine, the base can deprotonate the methyl group of MsCl to form a highly reactive intermediate called sulfene (CH₂=SO₂). The alcohol then adds to the sulfene.[9][10][11] With pyridine, the reaction is thought to proceed through a direct nucleophilic attack of the alcohol on the sulfonyl chloride.[9][10]
Quantitative Data Summary
The following tables provide typical reaction parameters for the mesylation of different classes of alcohols. Note that these are starting points and may require optimization for specific substrates.
Table 1: Reagent Equivalents for Mesylation
| Reagent | Primary Alcohol | Secondary Alcohol | Tertiary/Hindered Alcohol |
| Alcohol | 1.0 eq. | 1.0 eq. | 1.0 eq. |
| Mesyl Chloride | 1.1 - 1.5 eq. | 1.2 - 2.0 eq. | 1.5 - 3.0 eq. |
| Base (e.g., TEA) | 1.2 - 2.0 eq. | 1.5 - 3.0 eq. | 2.0 - 5.0 eq. |
Table 2: Typical Reaction Conditions for Mesylation
| Parameter | Primary Alcohol | Secondary Alcohol | Tertiary/Hindered Alcohol |
| Temperature | 0 °C to RT | 0 °C to RT | RT to 80 °C |
| Reaction Time | 0.5 - 4 hours | 2 - 12 hours | 12 - 48 hours |
| Common Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Dichloroethane (DCE), Toluene |
Experimental Protocols
Detailed Protocol for the Mesylation of a Primary Alcohol
This protocol provides a general procedure that can be adapted for various primary alcohols.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates, developing chamber, and appropriate eluent
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Set up the reaction flask with a magnetic stir bar and a dropping funnel, under an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
-
Addition of Mesyl Chloride:
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C over 5-10 minutes. An exothermic reaction may be observed. Maintain the temperature below 5 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.[2][12][13][14][15]
-
To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, quench it with a drop of water, and extract with a small amount of ethyl acetate.
-
Spot the starting material, the reaction mixture, and a co-spot on the TLC plate. The product mesylate should be less polar than the starting alcohol. The reaction is complete when the starting alcohol spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl to remove excess triethylamine.
-
Saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude mesylate can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. The mesylate is generally stable to aqueous workup.[16]
-
Visualizations
Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting incomplete reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
decomposition of (3-Methoxyphenyl)methanesulfonyl chloride during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (3-Methoxyphenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to two primary decomposition pathways:
-
Hydrolysis: This is the most common decomposition route, occurring in the presence of water or moisture. The sulfonyl chloride reacts with water to form (3-Methoxyphenyl)methanesulfonic acid and hydrochloric acid. This can be problematic as the generation of HCl can alter the pH of the reaction mixture and lead to unwanted side reactions.[1]
-
Thermolysis: At elevated temperatures, this compound can undergo thermal decomposition. While specific product details are not extensively documented for this particular molecule, thermal degradation of sulfonyl chlorides can lead to the extrusion of sulfur dioxide (SO₂) and the formation of chlorinated byproducts.[2][3]
Q2: How does the 3-methoxy group influence the stability and reactivity of the compound?
A2: The methoxy group at the meta-position of the phenyl ring has a moderate electron-donating effect through resonance and a weak electron-withdrawing inductive effect. This electronic influence can affect the reactivity of the sulfonyl chloride group. Compared to unsubstituted phenylmethanesulfonyl chloride, the 3-methoxy derivative might exhibit slightly altered reactivity in nucleophilic substitution reactions. The electron-donating nature of the methoxy group can subtly influence the electrophilicity of the sulfur atom.
Q3: What are the optimal storage and handling conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a cool, dry environment, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is crucial to protect it from moisture to prevent hydrolysis.[4] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4]
Q4: I am observing a lower than expected yield in my reaction. Could decomposition of the sulfonyl chloride be the cause?
A4: Yes, decomposition of this compound is a likely cause for low yields. If the reaction is sensitive to acidic conditions, the HCl generated from hydrolysis can interfere with the desired transformation. Additionally, if the reagent has been improperly stored, it may have already partially decomposed, reducing the amount of active sulfonyl chloride available for the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Decomposition of this compound due to moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Store the sulfonyl chloride under an inert atmosphere and handle it in a dry environment (e.g., glove box or with a nitrogen blanket). |
| Incorrect reaction temperature. | Optimize the reaction temperature. While heating can increase the reaction rate, it can also accelerate the decomposition of the sulfonyl chloride. Consider running the reaction at a lower temperature for a longer duration. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Ensure a sufficient reaction time is allowed for completion. |
| Side reactions with the solvent or other reagents. | Choose a non-nucleophilic solvent. If using a basic catalyst, ensure it is non-nucleophilic or that the reaction is performed at a temperature where side reactions are minimized. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis of the sulfonyl chloride. | The formation of (3-Methoxyphenyl)methanesulfonic acid is a common byproduct. To minimize this, follow the suggestions for preventing decomposition due to moisture. |
| Reaction with nucleophilic solvents or impurities. | Use high-purity, anhydrous, and non-nucleophilic solvents. |
| Elimination reaction to form a sulfene intermediate. | In the presence of a non-nucleophilic base, sulfonyl chlorides can undergo elimination to form highly reactive sulfene intermediates, which can lead to various byproducts. If this is suspected, consider using a different type of base or adjusting the reaction conditions (e.g., lower temperature). |
Experimental Protocols
Protocol: Monitoring the Hydrolysis of this compound by ¹H NMR
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) at a known concentration (e.g., 10 mg/mL).
-
In a separate NMR tube, add a known volume of the deuterated solvent.
-
Add a specific amount of water to the NMR tube to achieve a desired water concentration.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the solution containing the sulfonyl chloride immediately after preparation.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes or every hour).
-
-
Data Analysis:
-
Integrate the characteristic peaks of the starting material and the hydrolysis product, (3-Methoxyphenyl)methanesulfonic acid.
-
Plot the concentration of the starting material and the product as a function of time to determine the rate of hydrolysis under the tested conditions.
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of Amine Protection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of amine protection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is orthogonal protection and why is it crucial for selectivity?
A1: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[1] This is essential for selectivity when a molecule contains several reactive amine groups. For instance, a Boc-protected amine can be deprotected with acid, while an Fmoc-protected amine is removed with a base, and a Cbz group is cleaved by hydrogenation.[2][3] This allows for the selective deprotection and subsequent reaction of one specific amine group, which is a cornerstone of complex syntheses like solid-phase peptide synthesis (SPPS).[1][3]
Q2: How do steric and electronic effects influence the selective protection of amines?
A2: The selectivity of amine protection is heavily influenced by a balance of steric and electronic factors.
-
Electronic Effects: The nucleophilicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom.[4] Electron-donating groups increase electron density, making the amine more nucleophilic and generally more reactive towards electrophilic protecting group reagents.[5] Conversely, electron-withdrawing groups decrease nucleophilicity.[4] This is why aliphatic amines are typically more nucleophilic than aromatic amines.
-
Steric Hindrance: The size of the substituents around the nitrogen atom can physically block the approach of the protecting group reagent.[5] A less sterically hindered amine will react faster than a more hindered one.[6] This principle can be used to selectively protect a primary amine over a more sterically crowded secondary or tertiary amine.[5][7]
Q3: How can I selectively protect a primary amine in the presence of a secondary amine?
A3: Selectively protecting a primary amine over a secondary amine is a common challenge that can be addressed by exploiting their differences in steric hindrance and nucleophilicity. Primary amines are generally less sterically hindered, which often allows them to react more quickly.[5] Reagents like 2-nitrobenzenesulfonyl chloride have shown high chemoselectivity for primary amines in the presence of secondary amines.[8] Another strategy involves using specific reaction conditions, such as employing di-tert-butyl dicarbonate (Boc₂O) where the less hindered primary amine reacts preferentially.[9]
Q4: What is the role of pH in controlling the selectivity of amine protection?
A4: pH plays a critical role in modulating the nucleophilicity of amines. At low pH, amines are protonated to form ammonium salts (R-NH₃⁺), which are not nucleophilic.[10] This can be used to protect an amine group. The difference in basicity (pKa) between different amines can be exploited for selective protection. For example, the pKa of an aliphatic amine is typically higher than that of an aromatic amine, meaning the aliphatic amine will be protonated at a higher pH.[11] By carefully controlling the pH of the reaction medium, it is possible to protonate and thus "protect" a more basic amine while allowing a less basic amine to remain as a free base and react with the protecting group.[10][11]
Troubleshooting Guides
Problem: My Boc protection is not selective between two different amines.
Likely Cause & Solution
This issue often arises when the two amines have similar reactivity. Here’s a systematic approach to troubleshoot:
-
Assess Steric and Electronic Differences: If one amine is significantly more sterically hindered than the other, you can try running the reaction at a lower temperature. This will favor the kinetic product, which will be the less hindered protected amine.
-
Modify Reaction Conditions: The choice of solvent and base can influence selectivity. Trying a bulkier, non-nucleophilic base might enhance the steric sensitivity of the reaction.
-
Consider an Alternative Protecting Group: If selectivity with Boc anhydride is poor, a protecting group with more steric bulk might provide better selectivity.
-
pH Control: If the two amines have different pKa values, you can use pH control to protonate the more basic amine, rendering it non-nucleophilic and allowing for the selective protection of the less basic amine.[11]
Problem: I am observing side reactions during Fmoc deprotection, affecting my overall selectivity.
Likely Cause & Solution
Side reactions during the base-mediated Fmoc deprotection are common, especially in peptide synthesis.
-
Aspartimide Formation: This is a frequent side reaction with aspartic acid residues, particularly in Asp-Gly sequences.[12] The basic conditions of Fmoc removal (e.g., piperidine) can catalyze this side reaction.[12]
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage and leads to cleavage of the peptide from the resin.
-
Solution: Couple the third amino acid immediately after the deprotection of the second to minimize the time the free dipeptide is exposed to conditions that favor DKP formation.[12]
-
Problem: My Cbz deprotection via catalytic hydrogenation is reducing other functional groups.
Likely Cause & Solution
Standard catalytic hydrogenation (H₂, Pd/C) is a powerful reducing method, but it can lack selectivity, reducing other functional groups like double bonds, nitro groups, or aryl halides.[13][14]
-
Solution: Catalytic Transfer Hydrogenolysis: This method often offers superior selectivity.[13][14] Instead of H₂ gas, a hydrogen donor like ammonium formate or formic acid is used in the presence of Pd/C.[13] This can often selectively cleave the Cbz group while leaving other reducible functionalities intact.
-
Alternative Deprotection Methods: For substrates that are highly sensitive to reduction, consider non-reductive methods for Cbz cleavage, such as using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., AlCl₃), provided other functional groups in your molecule are stable to these conditions.[14]
Problem: I am trying to protect a sterically hindered amine, but the reaction is slow or incomplete.
Likely Cause & Solution
Steric hindrance can significantly slow down the rate of protection.[7][15]
-
Increase Reaction Temperature: For slow reactions, increasing the temperature can help overcome the activation energy barrier.
-
Use a More Reactive Reagent: Instead of Boc anhydride (Boc₂O), consider using a more reactive reagent like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
-
Change the Catalyst: If using a base as a catalyst (like DMAP for Boc protection), ensure it is not being sterically hindered itself.
-
Longer Reaction Time: Simply allowing the reaction to proceed for a longer period may be sufficient to achieve a good yield.
Data and Protocols
Data Summary
Table 1: Comparison of Common Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[2][16] | Stable to base and hydrogenolysis[2] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[2][13] | Stable to mild acid and base[2] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Secondary amines (e.g., 20% piperidine in DMF)[2][12] | Stable to acid and hydrogenolysis[2] |
Table 2: Basicity of Representative Primary and Secondary Amines
Basicity is reported as the pKa of the corresponding conjugate acid (R-NH₃⁺ or R₂NH₂⁺). A higher pKa indicates a stronger base and generally higher nucleophilicity, though this can be offset by steric factors.[5]
| Amine | Structure | Type | pKa of Conjugate Acid |
| Propylamine | CH₃CH₂CH₂NH₂ | Primary | 10.71 |
| Isopropylamine | (CH₃)₂CHNH₂ | Primary | 10.63 |
| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 |
| Piperidine | C₅H₁₀NH | Secondary | 11.12 |
Data extrapolated from various sources on amine basicity.
Experimental Protocols
Protocol 1: Selective Boc Protection of a Primary Amine in the Presence of a Secondary Amine
This protocol is designed to favor the protection of a less sterically hindered primary amine.
Materials:
-
Substrate containing both primary and secondary amine moieties
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq. relative to the primary amine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (Et₃N) or another non-nucleophilic base (optional, depending on the substrate)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the substrate in DCM or THF.
-
Cool the solution to 0 °C in an ice bath. This helps to improve selectivity by favoring the kinetically controlled reaction at the less hindered site.
-
Slowly add a solution of Boc₂O (1.0 equivalent) in the same solvent dropwise over 30-60 minutes. The slow addition helps to prevent overreaction.
-
If the substrate is an ammonium salt, add 1.0-1.2 equivalents of a non-nucleophilic base like Et₃N.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the primary amine is consumed (or the reaction has reached optimal selectivity), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the desired mono-protected product from unreacted starting material and any di-protected byproduct.
Protocol 2: Selective Cbz Deprotection using Catalytic Transfer Hydrogenolysis
This protocol is useful for removing a Cbz group without reducing other sensitive functional groups like alkenes or nitro groups.[13]
Materials:
-
Cbz-protected substrate
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Palladium on carbon (10% Pd/C, 5-10 mol %)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH) (3-5 equivalents)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric when dry.
-
Add ammonium formate or formic acid to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the cleavage of the Cbz group.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be further purified by standard methods such as crystallization or chromatography.
Visualizations
Caption: Orthogonal protection allows for the selective removal of one protecting group.
Caption: Decision tree for selecting an orthogonal amine protecting group.
Caption: Workflow for troubleshooting poor selectivity in amine protection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. osti.gov [osti.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - Selective protection of aliphatic amine in the presence of an aromatic amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Sulfonyl Chloride Reactions
Welcome to the technical support center for sulfonyl chloride reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize sulfonyl chlorides in their synthetic workflows. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section covers high-level questions about the fundamentals of sulfonyl chloride chemistry.
Q1: What is the general mechanism for the reaction of a sulfonyl chloride with a nucleophile like an amine or alcohol?
A1: The reaction proceeds via a nucleophilic substitution at the sulfur center. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1][2]
For reactions with alcohols, this process, often called alcohol activation, converts the poor hydroxyl leaving group into an excellent sulfonate ester leaving group (e.g., tosylate, mesylate) with retention of stereochemistry at the carbinol center.[3][4] For reactions with primary or secondary amines, a stable sulfonamide is formed.[5][6]
Caption: General mechanism for sulfonamide formation.
Q2: How should I properly handle and store sulfonyl chlorides?
A2: Sulfonyl chlorides are reactive and moisture-sensitive compounds that require careful handling.[7][8]
-
Storage: Store in a cool, dry place away from moisture, in tightly sealed containers.[9][10] The storage area should be well-ventilated and separate from incompatible materials like strong bases, oxidizing agents, and metals.[10]
-
Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[9][11] They are corrosive and can cause severe skin burns and eye damage.[9] Inhalation can also be harmful.
-
In case of fire: Do NOT use water, as sulfonyl chlorides react violently with it.[10] Use dry chemical, sand, or carbon dioxide extinguishers.
Q3: My starting amine (or alcohol) is sterically hindered. What should I consider?
A3: Steric hindrance can significantly slow down the reaction rate. For sterically hindered amines, you may need to use more forcing conditions, such as elevated temperatures or a more reactive sulfonylating agent.[5] For alcohols, certain sulfonylating agents exhibit selectivity. For instance, tosyl chloride (p-toluenesulfonyl chloride) is bulky and will preferentially react with less sterically hindered alcohols if multiple hydroxyl groups are present in the molecule.[3]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[12]
-
TLC: This is a quick and effective way to visualize the consumption of your starting material and the formation of the product. The sulfonamide or sulfonate ester product is typically less polar than the starting amine or alcohol.
-
LC-MS: This provides more definitive information, confirming the mass of the desired product and helping to identify any side products that may be forming.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction yield is very low or the reaction is not proceeding to completion.
This is one of the most frequent challenges. The root cause often falls into one of several categories.
Caption: Troubleshooting workflow for low reaction yields.
Q: I suspect moisture is contaminating my reaction. What are the signs and how can I prevent it?
A: The primary sign of moisture contamination is the formation of the corresponding sulfonic acid, which results from the hydrolysis of the sulfonyl chloride.[7][8] This side product is often visible on a TLC plate as a polar, baseline spot. Sulfonic acid will not react with your nucleophile, thus consuming your reagent and lowering the yield.[7]
Solutions:
-
Rigorous Anhydrous Technique: All glassware must be oven-dried (e.g., at 120 °C for several hours) and cooled under vacuum or in a desiccator.[12]
-
Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over calcium hydride for halogenated solvents).[12]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of dry nitrogen or argon using a Schlenk line or a glovebox.[7][12]
Q: The reaction is sluggish even under anhydrous conditions. How can I increase the rate?
A: This often points to low reactivity of the nucleophile, especially with electron-deficient anilines or sterically hindered amines/alcohols.[5]
Solutions:
-
Increase Temperature: Gently warming the reaction can significantly increase the rate. However, monitor carefully for decomposition or side product formation.[5]
-
Use a Catalyst: For amine sulfonylation, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[5]
-
Change the Sulfonylating Agent: In some cases, sulfonyl fluorides can be more stable and provide better yields than their chloride counterparts.[5]
Q: I'm not sure if I'm using the right base. What are the considerations?
A: The choice of base is critical. Its primary role is to neutralize the generated HCl.[12]
-
Base Strength: A base that is too weak may not effectively scavenge the HCl, which can lead to unwanted side reactions. A base that is too strong can promote the formation of a highly reactive and often undesired sulfene intermediate, especially with alkylsulfonyl chlorides.[12]
-
Common Choices: Triethylamine (Et₃N) and pyridine are standard choices. They are sufficiently basic to neutralize HCl without promoting significant side reactions.
| Base | pKa of Conjugate Acid | Typical Use & Comments |
| Pyridine | 5.2 | Common, acts as a solvent and base. Can catalyze the reaction. |
| Triethylamine (Et₃N) | 10.7 | Standard non-nucleophilic base. Cost-effective. |
| DIPEA (Hünig's base) | 10.7 | Sterically hindered, non-nucleophilic. Useful when nucleophile is sensitive. |
| DMAP | 9.7 | Primarily used as a nucleophilic catalyst, not as a stoichiometric base.[5] |
Problem 2: I'm observing significant side products in my reaction mixture.
Side product formation is a clear indicator that a competing reaction pathway is occurring.
Q: My main byproduct is a non-polar compound when reacting with an alcohol. What could it be?
A: This is likely the corresponding alkyl chloride. This occurs when the chloride ion (generated from the sulfonyl chloride) acts as a nucleophile and displaces the newly formed sulfonate ester in an Sₙ2 reaction.[12]
Solutions:
-
Lower the Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at 0 °C or even lower can suppress it.[12]
-
Use an Alternative Reagent: Consider using a sulfonic anhydride (e.g., methanesulfonic anhydride). This avoids introducing a chloride ion source into the reaction.[12]
Q: I see a lot of baseline material on my TLC that isn't my starting material. What is it?
A: As mentioned in Problem 1, this is almost certainly the sulfonic acid from the hydrolysis of your sulfonyl chloride.[8] Please refer to the solutions for preventing moisture contamination.
Caption: Competing reaction pathways with alcohols.
Standard Experimental Protocol: Synthesis of N-benzyl-4-methylbenzenesulfonamide
This protocol provides a representative step-by-step methodology for the synthesis of a sulfonamide.
1. Preparation and Setup:
-
Oven-dry all glassware (round-bottom flask, magnetic stir bar, dropping funnel) overnight at 120 °C and allow to cool in a desiccator.
-
Assemble the glassware and connect it to a Schlenk line or a nitrogen/argon manifold to maintain an inert atmosphere.
2. Reagent Addition:
-
To the reaction flask, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
3. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the benzylamine starting material is consumed (typically 2-4 hours).
4. Workup:
-
Quench the reaction by slowly adding 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure N-benzyl-4-methylbenzenesulfonamide.[12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
impact of steric hindrance on mesylation with (3-Methoxyphenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (3-Methoxyphenyl)methanesulfonyl chloride for the mesylation of alcohols, with a particular focus on challenges posed by steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of mesylating an alcohol?
A1: The primary purpose of mesylation is to convert a hydroxyl (-OH) group, which is a poor leaving group, into a methanesulfonate (-OMs) group.[1][2] The resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution (SN1 and SN2) and elimination reactions.[1][3] This transformation is a fundamental step in the synthesis of many pharmaceutical intermediates.
Q2: How does steric hindrance around the alcohol affect the mesylation reaction?
A2: Steric hindrance significantly impedes the mesylation reaction. Bulky substituents near the hydroxyl group can hinder the approach of the sulfonyl chloride, leading to slow reaction rates, low yields, or failure of the reaction to proceed altogether. Tertiary alcohols are particularly challenging to mesylate due to severe steric crowding.[2][4]
Q3: How does this compound compare to standard methanesulfonyl chloride (MsCl)?
Q4: What is the "sulfene" intermediate and why is it relevant for hindered alcohols?
A4: With a suitable base like triethylamine, methanesulfonyl chlorides with α-protons can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[2][6] This intermediate is very electrophilic and reacts rapidly with the alcohol.[2] The formation of sulfene is advantageous for sterically hindered alcohols because the intermediate is smaller than the parent sulfonyl chloride, potentially overcoming steric limitations.[2][5]
Q5: What are the most common side reactions observed during mesylation?
A5: A common side reaction is the formation of an alkyl chloride.[1][7] This occurs when the chloride ion, a byproduct of the reaction, acts as a nucleophile and displaces the newly formed mesylate group. This SN2 displacement is more likely at higher temperatures. To avoid this, methanesulfonic anhydride can be used as an alternative to methanesulfonyl chloride, as it does not produce chloride ions.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Alcohol | 1. Severe Steric Hindrance: The substrate is too bulky for the reaction conditions. 2. Inactive Reagent: The this compound has been hydrolyzed by moisture. 3. Insufficiently Basic Conditions: The base is not strong enough to facilitate the reaction or neutralize the HCl byproduct. 4. Low Reaction Temperature: The activation energy barrier is not being overcome. | 1. a) Increase the reaction temperature. For very hindered substrates, heating or even microwave irradiation may be necessary.[8] b) Switch to a more reactive sulfonylating agent like a triflating agent.[8] c) Use a catalyst such as 4-dimethylaminopyridine (DMAP) or 1-methylimidazole.[8][9][10] 2. Use a fresh bottle of the sulfonyl chloride or purify it before use. Ensure all glassware, solvents, and reagents are rigorously dry.[11] 3. Use a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 4. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[11] |
| Formation of Alkyl Chloride Byproduct | The chloride ion generated during the reaction displaces the mesylate. | 1. Lower the reaction temperature to disfavor the SN2 displacement.[11] 2. Use methanesulfonic anhydride instead of this compound.[7] 3. Use a base whose hydrochloride salt precipitates from the reaction mixture, thereby reducing the concentration of free chloride ions. |
| Reaction Mixture Turns Dark or Forms Tar | Decomposition of starting materials or products. | 1. Run the reaction at a lower initial temperature (e.g., 0 °C or -10 °C).[5] 2. Screen different solvents and bases to find milder conditions. |
| Milky or Cloudy Appearance Upon Reagent Addition | Precipitation of the amine hydrochloride salt. | This is an expected observation and often indicates that the reaction is proceeding. Continue as planned.[11] |
Quantitative Data Summary
The following table provides illustrative yields for the mesylation of different alcohol types. Actual yields with this compound will be substrate-dependent and require optimization.
| Alcohol Type | Steric Hindrance | Typical Yield Range | Notes |
| Primary | Low | > 90% | Reactions are generally fast and high-yielding under standard conditions. |
| Secondary | Moderate | 60-90% | Yields can be variable. May require longer reaction times or warming.[12] |
| Tertiary | High | 0-50% | Very difficult to mesylate. Often requires forcing conditions or alternative reagents.[2] |
| Neopentyl-type | High | Variable | Sterically hindered primary alcohols can also be challenging. |
| Diol (Selective Mesylation) | Variable | Substrate Dependent | Selective mesylation of one hydroxyl group in the presence of another (e.g., primary vs. secondary, or secondary vs. tertiary) is possible but requires careful control of stoichiometry and conditions. Steric factors are often exploited to achieve selectivity.[4] |
Experimental Protocols
General Protocol for Mesylation of a Sterically Hindered Secondary Alcohol
This protocol is a starting point and may require optimization based on the specific substrate.
Materials:
-
Sterically hindered alcohol
-
This compound (1.2 - 1.5 equivalents)
-
Triethylamine (TEA) (1.5 - 2.0 equivalents) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous conditions (oven-dried glassware, inert atmosphere of nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble oven-dried glassware under an inert atmosphere.
-
Dissolution: Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesyl Chloride Addition: Slowly add this compound (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate.[11]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical mesylation reaction.
Caption: Troubleshooting logic for low-yield mesylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. echemi.com [echemi.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide: (3-Methoxyphenyl)methanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride (TsCl) for Researchers in Drug Development
For researchers and professionals in the dynamic field of drug development, the selection of appropriate reagents is paramount to the successful synthesis of target molecules. This guide provides a comprehensive comparison of two sulfonyl chlorides: (3-Methoxyphenyl)methanesulfonyl chloride and the widely utilized p-toluenesulfonyl chloride (TsCl).
This objective analysis, supported by experimental data and detailed protocols, will aid in making informed decisions for the synthesis of sulfonamides and sulfonate esters, crucial functionalities in a vast array of therapeutic agents.
Performance and Properties: A Head-to-Head Comparison
While both this compound and p-toluenesulfonyl chloride (TsCl) serve as effective reagents for the introduction of a sulfonyl group, their reactivity and physical properties exhibit key differences stemming from their distinct substitution patterns.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| CAS Number | 163295-76-9 | 98-59-9 |
| Molecular Formula | C₈H₉ClO₃S | C₇H₇ClO₂S |
| Molecular Weight | 220.67 g/mol | 190.65 g/mol |
| Appearance | Not readily available | White to gray powdered solid |
| Melting Point | Not readily available | 65-69 °C |
| Boiling Point | Not readily available | 134 °C at 10 mmHg |
| Reactivity | Expected to be slightly more reactive than TsCl due to the electron-withdrawing inductive effect of the meta-methoxy group. | Standard reactivity for an aromatic sulfonyl chloride. The para-methyl group is weakly electron-donating. |
Understanding Reactivity: The Role of Electronic Effects
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Substituents on the aromatic ring can significantly influence this electrophilicity through electronic effects.
-
p-Toluenesulfonyl chloride (TsCl): The methyl group at the para position is a weak electron-donating group. It slightly increases the electron density on the benzene ring, which in turn marginally reduces the electrophilicity of the sulfonyl sulfur.
-
This compound: The methoxy group at the meta position exerts a net electron-withdrawing inductive effect.[1][2] This effect decreases the electron density on the sulfur atom to a lesser extent than a para-methoxy group's electron-donating resonance effect, but it still renders the sulfur atom more electrophilic compared to the unsubstituted benzenesulfonyl chloride and, theoretically, slightly more reactive than TsCl.[3]
This enhanced reactivity can be advantageous in reactions with less nucleophilic amines or alcohols, potentially leading to shorter reaction times or improved yields.
Applications in Drug Development: The Synthesis of Kinase Inhibitors
Both this compound and p-toluenesulfonyl chloride are valuable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A prominent example is the use of a tosylate group, derived from TsCl, in the synthesis of Lapatinib .[4][5] Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key proteins in cell signaling pathways implicated in cancer.[6][7]
The PI3K/Akt signaling pathway is a critical downstream cascade of EGFR and HER2 activation, promoting cell proliferation and survival.[7][8] By inhibiting EGFR and HER2, Lapatinib effectively downregulates this pathway, leading to apoptosis of cancer cells.
Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the inhibitory action of Lapatinib.
Caption: PI3K/Akt signaling pathway inhibited by Lapatinib.
Experimental Protocols
Detailed methodologies for the synthesis of sulfonate esters and sulfonamides are provided below. These protocols can be adapted for use with either this compound or p-toluenesulfonyl chloride, with adjustments to reaction times and purification methods as needed based on the specific substrate and reagent.
Synthesis of a Sulfonate Ester (Tosylate)
This protocol outlines the general procedure for the tosylation of an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.[9]
-
Cool the solution to 0 °C in an ice bath.[9]
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.[9]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[9]
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[9]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of a Sulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from an amine.
Materials:
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM or THF.[10]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[10]
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.[10]
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8952154B2 - Process for the preparation of lapatinib and its ditosylate salt - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. PI3K pathway activation results in low efficacy of both trastuzumab and lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to (3-Methoxyphenyl)methanesulfonyl chloride and Other Common Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters. The choice of the sulfonylating agent can significantly impact reaction efficiency, yield, and the properties of the final product. This guide provides an objective comparison of (3-Methoxyphenyl)methanesulfonyl chloride with other widely used sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The information presented is supported by experimental data and established chemical principles to aid in the selection of the optimal reagent for your research and development needs.
I. Overview of Common Sulfonyl Chlorides
Sulfonyl chlorides are primarily used to convert amines into sulfonamides and alcohols into sulfonate esters, the latter being excellent leaving groups in nucleophilic substitution and elimination reactions. The reactivity and utility of a sulfonyl chloride are largely dictated by the nature of the organic substituent attached to the sulfonyl group.
| Property | This compound | p-Toluenesulfonyl chloride (Tosyl chloride) | Methanesulfonyl chloride (Mesyl chloride) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |
| CAS Number | 163295-76-9[1] | 98-59-9 | 124-63-0 | 605-65-2 |
| Molecular Formula | C₈H₉ClO₃S[1] | C₇H₇ClO₂S | CH₃SO₂Cl | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 220.67 g/mol [1] | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol |
| Appearance | Solid | White to yellow solid | Colorless to pale yellow liquid | Yellow to orange-yellow crystalline powder |
| Key Features | Methoxy-substituted aromatic ring | Toluene-derived aromatic ring | Small alkyl group | Fluorescent naphthyl group |
II. Comparative Reactivity and Advantages
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of its substituent.
This compound: The methoxy group at the meta position on the phenyl ring has a nuanced electronic effect. While it can be weakly electron-donating through resonance, its inductive effect is electron-withdrawing. The meta-positioning minimizes the resonance effect on the sulfonyl group, leading to a net electron-withdrawing character that enhances the electrophilicity of the sulfur atom compared to tosyl chloride. This can translate to faster reaction rates and the possibility of using milder reaction conditions.
p-Toluenesulfonyl chloride (Tosyl chloride): The methyl group on the aromatic ring is electron-donating, which slightly reduces the electrophilicity of the sulfonyl group, making it less reactive than unsubstituted benzenesulfonyl chloride and likely less reactive than this compound.
Methanesulfonyl chloride (Mesyl chloride): As the simplest organic sulfonyl chloride, its small size and the absence of a bulky aromatic ring can lead to faster reaction rates in some cases. It is a highly effective reagent for forming mesylates, which are excellent leaving groups.
Dansyl chloride: The primary advantage of dansyl chloride lies in the fluorescent nature of its derivatives. It is extensively used for labeling amines and amino acids for analytical purposes, such as in protein sequencing and fluorescence microscopy.
III. Experimental Performance: Synthesis of Sulfonamide Derivatives
A recent study on the synthesis of novel sulfonamide derivatives of trimetazidine, a drug used to treat angina pectoris, provides valuable comparative data on the performance of different sulfonyl chlorides under identical reaction conditions.[2]
| Sulfonyl Chloride | Product | Yield (%) |
| Methanesulfonyl chloride | 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 |
| Benzenesulfonyl chloride | 1-(phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 94 |
| Phenylmethanesulfonyl chloride | 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 96 |
While this compound was not included in this specific study, the high yields achieved with other aromatic sulfonyl chlorides suggest that it would also be a highly effective reagent in this transformation, with its reactivity likely falling between that of benzenesulfonyl chloride and a more activated sulfonyl chloride.
IV. Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a generalized protocol for the synthesis of sulfonamides from an amine and a sulfonyl chloride, adapted from the synthesis of trimetazidine derivatives.[2] This protocol can be applied to this compound and the other sulfonyl chlorides discussed.
Materials:
-
Amine (e.g., trimetazidine)
-
Sulfonyl chloride (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous dichloromethane (30 mL).
-
To this solution, add the sulfonyl chloride (1.0 mmol) and stir the mixture at room temperature.
-
After 10 minutes, add triethylamine (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes at room temperature.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
V. Application in Drug Discovery: High-Throughput Screening Workflow
Sulfonyl chlorides are valuable tools in drug discovery for the synthesis of compound libraries and for use as reactive probes. The following diagram illustrates a typical high-throughput screening (HTS) workflow for the identification of enzyme inhibitors, a common application in pharmaceutical research.
Caption: High-throughput screening workflow for enzyme inhibitor discovery.
VI. Conclusion
This compound presents itself as a valuable alternative to more common sulfonyl chlorides like tosyl and mesyl chloride. Its anticipated enhanced reactivity, due to the electronic influence of the meta-methoxy group, may offer advantages in terms of reaction speed and the use of milder conditions. While direct comparative performance data is still emerging, the principles of physical organic chemistry suggest its potential for efficient sulfonamide and sulfonate ester formation. For applications requiring fluorescent labeling, dansyl chloride remains the reagent of choice. The selection of the appropriate sulfonyl chloride should be guided by the specific requirements of the synthetic target, desired reactivity, and analytical needs.
References
A Comparative Guide to Mesylate and Tosylate Leaving Groups
In the field of organic synthesis, converting a poor leaving group, such as a hydroxyl group, into an excellent one is a critical step for facilitating nucleophilic substitution and elimination reactions.[1][2] Among the most effective and widely used reagents for this transformation are sulfonyl chlorides, which convert alcohols into sulfonate esters.[2][3][4] This guide provides a detailed, objective comparison of two of the most common sulfonate esters: mesylates (-OMs) and tosylates (-OTs), with a focus on their performance as leaving groups, supported by quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
The Foundation of Excellent Leaving Groups
The effectiveness of a leaving group is determined by the stability of the anion that is formed when it departs from the substrate.[5][6] Good leaving groups are the conjugate bases of strong acids.[5][7] Both methanesulfonic acid (for mesylate) and p-toluenesulfonic acid (for tosylate) are strong acids, meaning their conjugate bases are very stable and therefore excellent leaving groups.[5][6] This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance.[5][6]
Quantitative Comparison of Leaving Group Ability
The subtle differences in the leaving group ability of mesylates and tosylates can be quantified by comparing the pKa of their conjugate acids and their relative rates in standardized reactions, such as the bimolecular nucleophilic substitution (S_N2) reaction.[1][8] A lower pKa indicates a more stable conjugate base and a better leaving group.[1][8]
Table 1: Comparison of Mesylate and Tosylate Properties
| Feature | Mesylate (-OMs) | Tosylate (-OTs) |
| Structure | CH₃SO₃⁻ | CH₃C₆H₄SO₃⁻ |
| Conjugate Acid | Methanesulfonic Acid | p-Toluenesulfonic Acid |
| pKa of Conjugate Acid | ~ -1.9[1] | ~ -2.8[1] |
| Relative S_N2 Reaction Rate | 1.00 (Reference)[1][8] | 0.70[1][7][8] |
Based on the data, methanesulfonic acid is a slightly weaker acid than p-toluenesulfonic acid.[1] However, in terms of reaction kinetics, mesylate is often found to be slightly more reactive than tosylate in S_N2 reactions.[1][8] This difference in reactivity is attributed to a combination of electronic and steric effects of the methyl group in mesylate versus the tolyl group in tosylate.[1] The bulkier p-tolyl group of the tosylate can introduce slightly more steric hindrance at the reaction center compared to the methyl group of the mesylate.
Experimental Protocols for Comparison
To experimentally determine the relative leaving group efficiency of mesylates and tosylates, a kinetic study of a nucleophilic substitution or solvolysis reaction can be performed.
Protocol 1: Comparative S_N2 Reaction Rate Study
This protocol outlines a general methodology for comparing the reaction rates of an alkyl mesylate and an alkyl tosylate with a common nucleophile.[1]
-
Objective: To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl mesylate.
-
Materials:
-
Methodology:
-
Synthesis of Alkyl Sulfonates:
-
Synthesize the alkyl mesylate by reacting the alcohol (1.0 eq) with methanesulfonyl chloride (1.1 eq) in the presence of a base like pyridine (1.2 eq) at 0°C.[8]
-
Separately, synthesize the alkyl tosylate by reacting the alcohol (1.0 eq) with p-toluenesulfonyl chloride (1.1 eq) under the same conditions.[1][8]
-
Monitor both reactions by Thin-Layer Chromatography (TLC).
-
Upon completion, work up the reactions by washing with cold dilute HCl, saturated NaHCO₃, and brine. Dry the organic layers and concentrate under reduced pressure to obtain the crude products. Purify if necessary.[1]
-
-
Kinetic Run:
-
Prepare standardized solutions of the alkyl mesylate, alkyl tosylate, and sodium iodide in acetone.
-
In separate, thermostated reaction vessels (e.g., at 25°C), mix the alkyl sulfonate solution with the sodium iodide solution to initiate the reaction.[1]
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from each reaction mixture.[6]
-
Quench the reaction in the aliquot (e.g., by rapid dilution in a cold solvent).[1]
-
Determine the concentration of the remaining alkyl sulfonate or the formed alkyl iodide product using a pre-calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][8]
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the rate constant (k) for each reaction by fitting the data to the appropriate rate law (e.g., second-order for an S_N2 reaction).[6]
-
The relative reaction rate is the ratio of the rate constant for the mesylate to the rate constant for the tosylate.[1]
-
-
Protocol 2: Comparative Solvolysis Rate Study
This protocol outlines a procedure for comparing the solvolysis rates, where the solvent acts as the nucleophile.[8]
-
Objective: To determine the relative solvolysis rates of a secondary alkyl tosylate and mesylate.
-
Methodology:
-
Substrate Synthesis: Synthesize the secondary alkyl mesylate and tosylate (e.g., from 2-octanol) as described in Protocol 1.[8]
-
Solvolysis Reaction:
-
Analysis:
-
Data Analysis:
-
Calculate the rate constants for each solvolysis reaction. The ratio of these constants provides the relative leaving group ability under solvolytic conditions.
-
-
Visualizing Key Concepts
Practical Considerations and Conclusion
While both mesylates and tosylates are superb leaving groups, the choice between them can be influenced by practical considerations.
-
Reactivity: Mesylates are slightly less sterically hindered and can sometimes react faster, particularly with more sterically congested secondary alcohols.[10]
-
Physical Properties: Alkyl tosylates are often crystalline solids, which can be easier to purify by recrystallization compared to the often-oily alkyl mesylates. The aromatic ring in tosylates also allows for easier visualization on a TLC plate using a UV lamp.[10]
-
Substrate Scope: For converting alcohols into leaving groups, both reagents are broadly applicable. The choice rarely makes a significant difference in the outcome for simple substrates.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to the Kinetic Studies of Mesylation with Substituted Methanesulfonyl Chlorides
For researchers and professionals in drug development and synthetic chemistry, the conversion of an alcohol to a methanesulfonate (mesylate) is a cornerstone transformation. This reaction imparts excellent leaving group properties to the formerly recalcitrant hydroxyl group, paving the way for a multitude of nucleophilic substitution and elimination reactions.[1][2] The choice of the mesylating agent—typically a substituted methanesulfonyl chloride—is often dictated by factors like reactivity, selectivity, and stability. A thorough understanding of the kinetics of these reagents is paramount for reaction optimization, process control, and mechanistic elucidation.
This guide provides a comparative analysis of the kinetics of mesylation using various substituted methanesulfonyl chlorides. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings that govern reactivity, present robust experimental protocols for kinetic analysis, and offer comparative data to inform your selection of reagents and reaction conditions.
The Mechanistic Dichotomy: Sɴ2 vs. The Sulfene Pathway
The reactivity of a sulfonyl chloride is not governed by a single, monolithic mechanism. Instead, a fascinating dichotomy exists between a direct nucleophilic attack and an elimination-addition pathway. The preferred route is dictated by the structure of the sulfonyl chloride, the nature of the base, and the reaction conditions.
Pathway A: Direct Nucleophilic Substitution (Sɴ2-like)
For many sulfonyl chlorides, particularly aromatic variants like p-toluenesulfonyl chloride (TsCl) or those lacking α-hydrogens, the reaction with a nucleophile (NuH, e.g., an alcohol or water) proceeds via a classical bimolecular nucleophilic substitution.[3][4] The nucleophile directly attacks the electrophilic sulfur center, proceeding through a trigonal bipyramidal transition state and displacing the chloride ion. This pathway is generally favored in neutral or weakly basic conditions.[5]
Pathway B: The Elimination-Addition (Sulfene) Pathway
Alkanesulfonyl chlorides possessing α-hydrogens, such as methanesulfonyl chloride (MsCl), can follow a different route in the presence of a sufficiently strong base (B:).[6] The base abstracts an α-proton, leading to the E2 elimination of HCl and the formation of a highly reactive, planar intermediate known as a sulfene (H₂C=SO₂).[5] This sulfene is then rapidly trapped by the nucleophile in a subsequent step. The use of strong, non-nucleophilic bases like triethylamine (Et₃N) strongly promotes this pathway, while weaker bases like pyridine tend to favor the Sɴ2 mechanism.[5][7]
Understanding which pathway is operative is critical, as it influences stereochemical outcomes, byproduct formation, and overall reaction kinetics.
Comparative Kinetics: The Influence of Substituents
The electronic nature of the substituent (R) on the RSO₂Cl reagent exerts a profound influence on the reaction rate. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction. Conversely, electron-donating groups (EDGs) decrease reactivity.
This effect can be quantitatively assessed and compared using data from solvolysis reactions (reaction with the solvent, e.g., water), which serve as a standardized model for nucleophilic attack. While a comprehensive dataset for variously substituted methanesulfonyl chlorides is sparse, the well-documented kinetics of substituted benzenesulfonyl chlorides provide an excellent and authoritative proxy for understanding these electronic effects.[8][9]
Table 1: Comparative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in Water
| Substituent (X in X-C₆H₄SO₂Cl) | Substituent Type | Relative Rate Constant (k_rel) at 25°C | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |
| p-OCH₃ | Strong EDG | 0.35 | 69.9 | -63 |
| p-CH₃ | Weak EDG | 0.61 | 68.2 | -67 |
| H (Unsubstituted) | Neutral | 1.00 | 66.5 | -71 |
| p-F | Weak EWG | 1.35 | 65.3 | -71 |
| m-NO₂ | Strong EWG | 7.94 | 60.7 | -71 |
| p-NO₂ | Strong EWG | 10.2 | 59.8 | -71 |
Data compiled and adapted from authoritative kinetic studies.[9]
As the data clearly illustrate, the rate of reaction increases significantly as the electron-withdrawing character of the para- or meta-substituent increases (p-NO₂ > H > p-OCH₃). This trend is a hallmark of the Sɴ2 pathway, where the rate-determining step involves the nucleophilic attack on the sulfur atom.
Designing a Robust Kinetic Study: A Practical Workflow
A trustworthy kinetic study hinges on meticulous experimental design and the use of a self-validating analytical system. The goal is to monitor the concentration of a reactant or product over time under strictly controlled conditions to determine the rate law and rate constant.
General Experimental Workflow
The following workflow provides a blueprint for conducting a kinetic analysis of a mesylation reaction. The core principle is to ensure that only one variable (e.g., substrate concentration, temperature, or the nature of the sulfonyl chloride) is changed at a time.
Featured Protocol: Conductimetric Analysis of Solvolysis
The solvolysis of a sulfonyl chloride (RSO₂Cl + 2H₂O → RSO₃H + HCl + H₂O) is an ideal system for kinetic analysis using conductimetry. The reaction produces three ions (RSO₃⁻, H₃O⁺, Cl⁻) from neutral reactants, causing a predictable increase in the conductivity of the solution over time. This method is highly precise and provides a continuous, real-time measure of reaction progress.[10][11]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of methanesulfonyl chloride.
Materials & Equipment:
-
Methanesulfonyl chloride (high purity)
-
Deionized water (or other solvent system, e.g., 70:30 water:acetone)
-
Conductivity meter with a temperature-compensated probe
-
Constant-temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch/timer integrated with data logging software
Step-by-Step Methodology:
-
System Equilibration: Place a known volume (e.g., 100.0 mL) of the chosen solvent into a jacketed reaction vessel connected to the constant-temperature water bath. Allow the solvent to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) for at least 20 minutes.
-
Probe Calibration & Initial Reading: Immerse the conductivity probe in the solvent. Begin stirring at a constant, moderate rate. Record the initial background conductivity of the solvent (G₀).
-
Reaction Initiation: Using a microliter syringe, inject a small, precise amount of methanesulfonyl chloride (e.g., 20 µL) into the stirring solvent. Simultaneously start the data logger and timer. The goal is to have the sulfonyl chloride as the limiting reagent, ensuring pseudo-first-order conditions.
-
Data Acquisition: Record the conductivity (Gₜ) as a function of time (t). Continue recording until the conductivity reading becomes stable, indicating the reaction is complete. This final reading is G∞.
-
Data Analysis: The pseudo-first-order rate constant, k, is determined by plotting ln(G∞ - Gₜ) versus time. The rate law for a first-order reaction is given by: ln(G∞ - Gₜ) = -kt + ln(G∞ - G₀) This equation is in the form of a straight line (y = mx + c). A plot of ln(G∞ - Gₜ) on the y-axis against time on the x-axis will yield a straight line with a slope of -k.
Alternative Analytical Methods for Kinetic Monitoring
While conductimetry is excellent for solvolysis, other techniques may be more suitable for different reaction systems, such as mesylation of an alcohol in a non-aqueous solvent.
Table 2: Comparison of Analytical Techniques for Kinetic Studies
| Technique | Principle | Advantages | Best Suited For |
| Conductimetry | Measures change in ionic concentration.[10][11] | Continuous, highly precise, relatively inexpensive. | Reactions that produce or consume ions (e.g., solvolysis). |
| Stopped-Flow UV-Vis | Rapidly mixes reagents and monitors absorbance changes.[12] | Excellent for very fast reactions (millisecond timescale). | Reactions involving a chromophore (reactant or product). |
| ¹H NMR Spectroscopy | Monitors disappearance of reactant signals and appearance of product signals.[13] | Provides structural information on all species in solution. | Slower reactions; allows for direct observation of intermediates. |
| HPLC / UPLC-MS | Separates reaction components and provides quantification via MS detection.[14] | Highly sensitive and specific; ideal for complex mixtures. | Analyzing aliquots quenched at specific time points. |
Conclusion
The kinetic behavior of substituted methanesulfonyl chlorides is a product of a delicate interplay between reaction mechanism, electronic effects, and experimental conditions. The choice between a direct Sɴ2 attack and a base-mediated sulfene pathway is a critical consideration in reaction design. The reactivity of these essential reagents can be predictably tuned through the electronic nature of their substituents, a principle clearly demonstrated by kinetic data.
For the drug development professional and research scientist, a firm grasp of these principles is not merely academic. It directly informs the rational selection of reagents to achieve desired reaction rates, minimize side products, and develop robust, scalable synthetic processes. By employing rigorous and self-validating experimental techniques such as conductimetry or real-time spectroscopy, researchers can generate the high-quality kinetic data needed to move from laboratory-scale discovery to efficient chemical manufacturing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Characterizing (3-Methoxyphenyl)methanesulfonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of (3-Methoxyphenyl)methanesulfonate and related aryl methanesulfonates. The selection of an appropriate analytical method is critical for ensuring the purity, stability, and safety of pharmaceutical compounds, as methanesulfonates are recognized as potential genotoxic impurities (PGIs). This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols to aid in method selection and implementation.
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of (3-Methoxyphenyl)methanesulfonate from complex mixtures, such as reaction matrices or final drug products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability, as well as the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like aryl methanesulfonates. Coupled with various detectors, it offers a range of sensitivity and selectivity.
Comparison of HPLC Methods for Methanesulfonate Analysis
| Technique | Principle | Advantages | Disadvantages | Limit of Quantitation (LOQ) |
| HPLC-UV with Derivatization | Analyte is chemically modified to introduce a chromophore, enhancing UV detection. | Good sensitivity, widely available instrumentation. | Indirect analysis, derivatization can be complex and time-consuming. | 0.3 - 0.6 ppm[1] |
| LC-MS/MS (APCI) | Analyte is separated by HPLC and detected by tandem mass spectrometry using atmospheric pressure chemical ionization. | High sensitivity and selectivity, direct analysis.[2] | Higher equipment cost and complexity. | 2 - 4 ng/mL[2] |
| RI HPLC | Detection is based on changes in the refractive index of the mobile phase as the analyte elutes. | Universal detector for non-chromophoric compounds. | Lower sensitivity, not suitable for gradient elution. | Not specified for this analyte, generally in the µg range.[3] |
Experimental Protocol: HPLC-UV with Pre-column Derivatization
This protocol is adapted from a method for the determination of methanesulfonate impurities.[1][4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of (3-Methoxyphenyl)methanesulfonate in a suitable solvent (e.g., acetonitrile).
-
Prepare working standards by serial dilution.
-
Dissolve the sample matrix containing the analyte in the same solvent.
-
-
Derivatization:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 277 nm).[4]
-
Injection Volume: 20 µL.
-
Figure 1: Workflow for HPLC-UV analysis with derivatization.
Spectroscopic Techniques
Spectroscopic methods provide information about the molecular structure and functional groups present in (3-Methoxyphenyl)methanesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Spectral Features for (3-Methoxyphenyl)methanesulfonate
| Nucleus | Region | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Aromatic | 6.8 - 7.4 | m | Protons on the methoxyphenyl ring |
| Methoxy | ~3.8 | s | -OCH₃ protons | |
| Methanesulfonyl | ~3.1 | s | -SO₂CH₃ protons | |
| ¹³C | Aromatic | 110 - 160 | Carbons of the methoxyphenyl ring | |
| Methoxy | ~55 | -OCH₃ carbon | ||
| Methanesulfonyl | ~38 | -SO₂CH₃ carbon |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[5]
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A small number of scans is typically sufficient.
-
Acquire a ¹³C NMR spectrum. A larger number of scans is necessary due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to aid in complete structural assignment.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column | SIELC Technologies [sielc.com]
- 4. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Confirmation of (3-Methoxyphenyl)methanesulfonyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of reactive intermediates is a cornerstone of robust and reproducible research. (3-Methoxyphenyl)methanesulfonyl chloride and its analogues are a class of compounds that, while synthetically versatile, demand rigorous analytical confirmation due to their inherent reactivity. This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of these derivatives, moving beyond a simple listing of techniques to explain the causality behind experimental choices and to provide a framework for self-validating protocols.
The Analytical Challenge: Beyond Simple Confirmation
Confirming the structure of a this compound derivative is not merely about verifying the presence of the constituent atoms. It is about unequivocally establishing the connectivity of the methoxy-substituted phenyl ring, the methylene bridge, and the sulfonyl chloride moiety. Potential isomers, such as those with the methoxy group at the ortho- or para- positions, or even rearrangement products, must be definitively ruled out. This guide will equip you with the multi-technique approach necessary for unambiguous structural assignment.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. Is it a preliminary confirmation of a successful reaction, a detailed structural elucidation of a novel derivative, or a quantitative assessment of purity? Each technique offers a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons. | Unambiguous structural elucidation. | Requires deuterated solvents; can be complex for impure samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, useful for identifying impurities. | Isomers may have identical molecular weights. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed connectivity information. |
| X-ray Crystallography | Absolute 3D molecular structure. | The "gold standard" for structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain. |
| Titrimetric Analysis | Quantitative determination of sulfonyl chloride content. | Simple, cost-effective, and accurate for purity assessment. | Not suitable for structural elucidation. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
Causality in NMR Analysis: The chemical shift of a nucleus is highly sensitive to its electronic environment. The electronegative oxygen and sulfonyl chloride groups in this compound will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The substitution pattern on the aromatic ring can be deciphered by analyzing the coupling patterns (splitting) of the aromatic protons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are essential.[1]
-
For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
For qNMR, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between pulses, ensuring accurate integration.[2][3][4][5]
Data Analysis (Hypothetical Data for this compound):
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.3 ppm (t, 1H): A triplet corresponding to the proton at the 5-position of the aromatic ring.
-
δ ~6.9-7.0 ppm (m, 3H): A multiplet encompassing the remaining three aromatic protons.
-
δ ~4.8 ppm (s, 2H): A singlet corresponding to the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group.
-
δ ~3.8 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH₃) protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Quaternary carbon of the aromatic ring attached to the methoxy group.
-
δ ~130-140 ppm: Other aromatic carbons.
-
δ ~115-125 ppm: Aromatic carbons ortho and para to the methoxy group.
-
δ ~60 ppm: Methylene carbon (-CH₂-).
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[6]
Causality in Mass Spectrometry: The fragmentation of a molecule in the mass spectrometer is not random. It follows predictable pathways, often initiated by the ionization of a lone pair of electrons or a π-system. The stability of the resulting fragments dictates the observed fragmentation pattern. For sulfonyl chlorides, cleavage of the S-Cl and C-S bonds are common fragmentation pathways.[7][8][9][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of some sulfonyl chlorides, derivatization to a more stable sulfonamide is often recommended for GC-MS analysis.[11][12][13]
Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sulfonyl chloride sample into a vial.
-
Dissolve the sample in an aprotic solvent (e.g., dichloromethane).
-
Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
Instrument Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Inlet Temperature: Keep the inlet temperature as low as possible to minimize on-column degradation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
Expected Fragmentation Pattern for this compound:
-
Molecular Ion (M⁺): A peak at m/z 220 (for ³⁵Cl) and 222 (for ³⁷Cl) in a roughly 3:1 ratio.
-
[M-Cl]⁺: A fragment at m/z 185, corresponding to the loss of a chlorine radical.
-
[M-SO₂Cl]⁺: A fragment at m/z 121, corresponding to the 3-methoxybenzyl cation. This is often a prominent peak.
-
Loss of SO₂: A potential rearrangement and loss of SO₂ (64 Da) from the molecular ion or other fragments.[7]
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups.
Causality in IR Spectroscopy: The absorption of infrared radiation causes the vibration of chemical bonds. The frequency of this vibration is dependent on the bond strength and the masses of the atoms involved. The sulfonyl chloride group has very strong and characteristic stretching vibrations for the S=O bonds.[6][14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
Characteristic IR Absorptions for this compound:
-
~1370-1340 cm⁻¹ and ~1180-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[6]
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methylene and methoxy groups.
-
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1040 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
Workflow for Structural Confirmation
A logical workflow ensures a comprehensive and efficient structural confirmation process.
Caption: A typical workflow for the structural confirmation of a sulfonyl chloride derivative.
Synthesis of this compound: A Representative Protocol
This protocol is based on established methods for the synthesis of sulfonyl chlorides from the corresponding sulfonic acids.
Caption: A general synthetic route for the preparation of this compound.
Materials:
-
(3-Methoxyphenyl)methanethiol
-
Hydrogen Peroxide (30%)
-
Formic Acid
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Oxidation to Sulfonic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (3-methoxyphenyl)methanethiol in formic acid.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the crude (3-methoxyphenyl)methanesulfonic acid.
-
-
Chlorination:
-
To the crude sulfonic acid, add an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
-
Workup and Purification:
-
Dissolve the residue in dichloromethane and carefully pour it into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization.
-
Conclusion: An Integrated Approach to Structural Certainty
The structural confirmation of this compound derivatives is a critical step in any research and development pipeline. A single technique is rarely sufficient to provide the necessary level of confidence. By employing an integrated analytical approach, leveraging the complementary strengths of NMR, MS, and IR spectroscopy, researchers can achieve unambiguous structural elucidation. This guide serves as a framework for developing robust, self-validating analytical protocols, ensuring the scientific integrity of your work.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. usp.org [usp.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (3-Methoxyphenyl)methanesulfonyl Chloride: A Comparative Analysis for Synthetic Chemistry
Introduction: The Role of Sulfonyl Chlorides in Modern Synthesis
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents. Their utility primarily stems from their ability to transform poor leaving groups, such as hydroxyls, into excellent ones (sulfonate esters) and to form stable sulfonamide linkages with primary and secondary amines. These functionalities are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the vast array of available sulfonylating agents, substituted phenylmethanesulfonyl chlorides offer a tunable platform where electronic and steric effects can be modulated to achieve desired reactivity and selectivity.
This guide provides an in-depth technical comparison of (3-Methoxyphenyl)methanesulfonyl chloride with other commonly used sulfonylating agents. While specific experimental data for this compound is not abundant in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and available data on analogous compounds to provide a robust comparative analysis for researchers, scientists, and drug development professionals. We will delve into the anticipated reactivity, potential applications, and provide a framework for its use in the laboratory.
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent is dictated by several factors, including reactivity, stability of the resulting sulfonate or sulfonamide, and steric considerations. Here, we compare this compound with three widely used alternatives: methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and its regioisomer, (4-methoxyphenyl)methanesulfonyl chloride.
| Reagent | Structure | Molecular Weight ( g/mol ) | Physical Form | Key Characteristics & Anticipated Reactivity |
| This compound | COc1cccc(CS(Cl)(=O)=O)c1 | 220.67[1] | Solid | The methoxy group at the meta position exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect is expected to slightly increase the electrophilicity of the sulfur atom compared to the unsubstituted phenylmethanesulfonyl chloride, leading to a modest enhancement in reactivity. |
| Methanesulfonyl chloride (MsCl) | CS(Cl)(=O)=O | 114.55[2][3] | Colorless to pale yellow liquid[2] | Highly reactive due to the small size of the methyl group and the strong inductive effect of the sulfonyl group. It is a potent electrophile.[3][4] |
| p-Toluenesulfonyl chloride (TsCl) | O=S(Cl)(=O)c1ccc(cc1)C | 190.65[5] | White solid[5] | A widely used reagent. The p-methyl group is weakly electron-donating, slightly reducing the reactivity compared to unsubstituted benzenesulfonyl chloride. The resulting tosylates are often crystalline and well-behaved.[5] |
| (4-Methoxyphenyl)methanesulfonyl chloride | COC1=CC=C(C=C1)CS(=O)(=O)Cl | 220.67[6] | Not specified (typically a solid) | The methoxy group at the para position exerts a strong electron-donating resonance effect (+R), which is expected to decrease the electrophilicity of the sulfur atom, making it less reactive than its meta counterpart and the unsubstituted analogue.[7] |
Core Applications: A Mechanistic Perspective
The primary applications of this compound, like other sulfonyl chlorides, are in the formation of sulfonate esters and sulfonamides. The underlying mechanism for these transformations is a nucleophilic attack on the electrophilic sulfur atom.
Formation of Sulfonate Esters: Activating Alcohols
The conversion of an alcohol to a sulfonate ester is a pivotal transformation in organic synthesis, as it turns a poor leaving group (hydroxyl) into a highly effective one. This "activation" facilitates subsequent nucleophilic substitution and elimination reactions.
The reaction of an alcohol with a sulfonyl chloride is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[8]
The reactivity of the sulfonyl chloride in this reaction is influenced by the electronic nature of its substituents. For this compound, the meta-methoxy group's inductive electron withdrawal is expected to make the sulfur atom slightly more electrophilic compared to phenylmethanesulfonyl chloride, potentially leading to faster reaction rates.
Formation of Sulfonamides: Stable Amide Isosteres
Sulfonamides are a critical functional group in a vast number of pharmaceuticals. They are generally more resistant to hydrolysis than carboxamides and can act as hydrogen bond donors and acceptors, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
The synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, typically in the presence of a base.[9]
The electronic effects on reactivity in sulfonamide formation are similar to those in sulfonate ester formation. The increased electrophilicity of the sulfur atom in this compound, due to the meta-methoxy group, should facilitate the nucleophilic attack by the amine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonate Ester
This protocol is adapted from established procedures for methanesulfonyl chloride.[7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq.).
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and continue stirring.
-
Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Sulfonamide
This protocol is a generalized procedure based on the synthesis of various sulfonamides.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent such as DCM or pyridine. If using DCM, add pyridine (1.5 eq.) as a base.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add this compound (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed, as indicated by TLC.
-
Work-up: If DCM was used as the solvent, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If pyridine was the solvent, remove it under reduced pressure, dissolve the residue in DCM, and proceed with the washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound represents a potentially useful, yet underexplored, tool in the synthetic chemist's arsenal. Based on fundamental principles of organic chemistry, the meta-methoxy substituent is predicted to confer a moderate level of reactivity, positioning it between the highly reactive alkyl sulfonyl chlorides and the less reactive arylsulfonyl chlorides with electron-donating groups. This tunable reactivity could be advantageous in scenarios requiring a balance between reaction rate and selectivity.
For researchers in drug discovery and process development, the exploration of reagents like this compound could unveil new avenues for the synthesis of complex molecules. The stability of the resulting sulfonates and sulfonamides, influenced by the methoxy group, may also offer unique properties in the final compounds. Further experimental studies are warranted to fully characterize the reactivity profile of this reagent and to unlock its full potential in synthetic applications.
References
- 1. scbt.com [scbt.com]
- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
alternatives to (3-Methoxyphenyl)methanesulfonyl chloride for alcohol activation
In the landscape of synthetic organic chemistry, the conversion of a hydroxyl group—an inherently poor leaving group—into a more reactive species is a foundational strategy.[1][2] For decades, sulfonyl chlorides have been the reagents of choice for this "activation" process, transforming alcohols into sulfonate esters, which are excellent substrates for nucleophilic substitution and elimination reactions.[2][3] While (3-Methoxyphenyl)methanesulfonyl chloride has its niche applications, a broader understanding of the available alternatives is crucial for optimizing reaction outcomes based on substrate sensitivity, desired reactivity, and stereochemical control.
This guide provides a comparative analysis of common and novel alternatives for alcohol activation, moving beyond a simple catalog of reagents to explain the mechanistic rationale and practical considerations that guide reagent selection in a research and drug development setting.
The Principle of Activation: Why Sulfonates Excel as Leaving Groups
The efficacy of alcohol activation hinges on converting the hydroxyl group (⁻OH), a strong base, into a group that can depart as a weak, stable base.[1] Sulfonate esters (R-OSO₂R') achieve this superbly. The resulting sulfonate anion is highly stabilized through resonance across its three oxygen atoms and by the inductive effect of the sulfonyl group, making it an excellent leaving group.[1] The activation process itself, typically conducted in the presence of a base like pyridine or triethylamine, proceeds via nucleophilic attack of the alcohol onto the electrophilic sulfur atom of the sulfonyl chloride.[4][5] Critically, this reaction occurs at the oxygen atom, meaning the stereochemistry of the carbon center bearing the alcohol is retained during the activation step.[1][5][6] Any subsequent Sₙ2 reaction will then proceed with a single, predictable inversion of stereochemistry.[6]
Core Alternatives: A Head-to-Head Comparison
The choice of sulfonyl chloride is dictated by factors including reactivity, steric hindrance, cost, and the stability of the resulting sulfonate ester. Below is a comparison of the most widely employed alternatives.
| Reagent Name | Abbreviation | Key Features & Applications | Advantages | Disadvantages |
| p-Toluenesulfonyl Chloride | TsCl | The industry workhorse. Forms stable, often crystalline tosylates. Widely used for primary and secondary alcohols.[1][3] | Crystalline solid, easy to handle; resulting tosylates are stable and well-characterized; cost-effective. | Can be sterically demanding, leading to slow reactions with hindered alcohols.[5] |
| Methanesulfonyl Chloride | MsCl | A more reactive, liquid alternative to TsCl. Ideal for less reactive or sterically hindered alcohols.[1][3] | Higher reactivity; smaller size allows for activation of more hindered alcohols. | Liquid, volatile, and corrosive; mesylates are less stable than tosylates; can sometimes lead to side reactions like elimination. |
| p-Nitrobenzenesulfonyl Chloride | NsCl | Features a strong electron-withdrawing nitro group, making the sulfur highly electrophilic and the nosylate an excellent leaving group.[7][8] | High reactivity; nosylates are superb leaving groups; the nosyl group can also serve as a protecting group for amines, removable under specific, mild conditions.[9][10] | Increased reactivity can lead to undesired side reactions; deprotection conditions (e.g., thiols) can interfere with other functional groups.[11] |
| Trifluoromethanesulfonyl Chloride | TfCl | The precursor to triflates (OTf), one of the most powerful leaving groups in organic chemistry.[2] | Generates an exceptionally good leaving group, enabling reactions with very poor nucleophiles.[2] | Highly reactive and moisture-sensitive; triflates can be unstable and prone to elimination. |
| 2,2,2-Trifluoroethanesulfonyl Chloride | Tresyl Chloride | Offers a balance of high reactivity, similar to triflates, but with greater stability of the resulting tresylate ester.[8][12] | Tresylates are excellent leaving groups, comparable to triflates, but are generally more stable and easier to handle.[12] | Less common and more expensive than TsCl or MsCl. |
Mechanistic Overview & Workflow Visualization
The fundamental mechanism for alcohol activation by sulfonyl chlorides is conserved across the alternatives, involving the alcohol's oxygen atom acting as a nucleophile.
General Mechanism of Alcohol Activation
Caption: General mechanism for alcohol activation by a sulfonyl chloride.
Decision Workflow for Reagent Selection
Caption: Decision-making flowchart for selecting an alcohol activation reagent.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the use of common sulfonyl chlorides. Researchers should always first consult the specific literature for their substrate of interest.
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This procedure is adapted from a standard laboratory methodology for activating a primary alcohol using p-toluenesulfonyl chloride.[13]
Materials:
-
Primary Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA, 1.5 eq.)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or TEA, 1.5 eq.) to the stirred solution.
-
Add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[13]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product as necessary, typically via recrystallization or column chromatography.
Causality Note: The use of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting alcohol or the amine base, halting the reaction.[1][14] Cooling to 0 °C helps to control the exothermic reaction and minimize side products.
Protocol 2: Mesylation of a Sterically Hindered Secondary Alcohol
This protocol illustrates the use of the more reactive methanesulfonyl chloride, often preferred for more challenging substrates.
Materials:
-
Secondary Alcohol (1.0 eq.)
-
Methanesulfonyl chloride (MsCl, 1.3 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq., optional catalyst)
-
1M HCl solution
Procedure:
-
Dissolve the alcohol (1.0 eq.) and DMAP (if used) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) dropwise.
-
Add methanesulfonyl chloride (1.3 eq.) dropwise to the reaction mixture. A precipitate of triethylammonium hydrochloride may form.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, dilute the mixture with DCM and wash with cold 1M HCl to remove excess TEA and DMAP.
-
Subsequently, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude mesylate is often used immediately in the next step due to its lower stability compared to tosylates.
Expertise Note: The addition of a catalytic amount of DMAP can accelerate the reaction, particularly for hindered alcohols. However, one must be cautious as DMAP is highly nucleophilic and can lead to side products in some cases. Mesylates are more prone to decomposition and are often generated and used in situ or with minimal purification.
Conclusion: Strategic Reagent Selection
The activation of alcohols is a cornerstone of modern organic synthesis. While this compound has its place, a thorough understanding of the reactivity spectrum—from the reliable and stable tosylates to the highly reactive triflates—empowers the synthetic chemist to tailor their approach to the specific demands of the substrate and the desired transformation. The choice is not merely about creating a leaving group, but about controlling stereochemistry, managing reactivity, and ensuring compatibility with other functional groups present in complex molecules. By carefully considering the factors outlined in this guide, researchers can make informed decisions that pave the way for successful and efficient synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
comparing the stability of different substituted methanesulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl chloride (MsCl) and its substituted analogues are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry for the formation of sulfonamides and mesylates. The stability of these sulfonyl chlorides is a critical parameter influencing their reactivity, storage, and handling. This guide provides a comparative analysis of the stability of different substituted methanesulfonyl chlorides, drawing upon experimental data from the solvolysis of alkanesulfonyl and arenesulfonyl chlorides to infer stability trends.
Influence of Substitution on Stability
The stability of sulfonyl chlorides is primarily dictated by the electronic and steric nature of the substituent attached to the sulfonyl group. The primary mode of degradation under ambient or reaction conditions is often hydrolysis or solvolysis.
Electronic Effects: Electron-withdrawing groups (EWGs) on the carbon adjacent to the sulfonyl chloride moiety are generally expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water or other nucleophiles. Conversely, electron-donating groups (EDGs) should decrease the electrophilicity of the sulfur, thereby increasing the compound's stability.
Steric Effects: Increased steric bulk around the sulfonyl group can hinder the approach of a nucleophile, thus slowing down the rate of solvolysis and increasing the stability of the sulfonyl chloride.
Comparative Hydrolytic Stability
While direct, side-by-side quantitative data on the hydrolysis rates of a homologous series of substituted methanesulfonyl chlorides is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on various alkanesulfonyl and arenesulfonyl chlorides.[1][2] The solvolysis of sulfonyl chlorides, particularly in aqueous environments, serves as a reliable indicator of their hydrolytic stability. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
The following table summarizes kinetic data for the hydrolysis of methanesulfonyl chloride and related compounds to provide a basis for stability comparison. A lower rate constant indicates greater stability.
| Compound | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Reference |
| Methanesulfonyl chloride | Water | 25 | 2.48 x 10⁻³ | [3] |
| Benzenesulfonyl chloride | Water | 25 | 3.09 x 10⁻³ | [3] |
| p-Toluenesulfonyl chloride | Water | 25 | 1.66 x 10⁻⁴ | [3] |
| p-Nitrobenzenesulfonyl chloride | Water | 25 | 2.62 x 10⁻³ | [3] |
| 2-Thiophenesulfonyl chloride | Aqueous Ethanol | 25 | Varies with solvent composition | [2] |
| Phenylmethanesulfonyl chloride | Aqueous Ethanol | 25 | Varies with solvent composition | [2] |
Observations and Inferences:
-
Alkyl vs. Aryl: Methanesulfonyl chloride exhibits a hydrolysis rate comparable to that of benzenesulfonyl chloride, suggesting similar inherent reactivity of the sulfonyl chloride group in the absence of strong electronic effects.[3]
-
Electron-Donating Groups: The presence of an electron-donating methyl group in p-toluenesulfonyl chloride significantly decreases the rate of hydrolysis compared to benzenesulfonyl chloride, indicating enhanced stability.[3] This supports the principle that EDGs stabilize the sulfonyl chloride.
-
Electron-Withdrawing Groups: A strong electron-withdrawing nitro group in p-nitrobenzenesulfonyl chloride slightly increases the hydrolysis rate compared to benzenesulfonyl chloride, suggesting decreased stability.[3]
-
Heteroaromatic Systems: The stability of heteroaromatic sulfonyl chlorides is influenced by the nature of the heteroaromatic ring.[2]
Based on these observations, it can be inferred that for substituted methanesulfonyl chlorides (R-CH₂-SO₂Cl):
-
Increasing the electron-donating ability of the 'R' group (e.g., from H to CH₃ to CH₂CH₃) would likely increase the hydrolytic stability.
-
Introducing electron-withdrawing substituents on the 'R' group would be expected to decrease hydrolytic stability.
Thermal Stability
Comprehensive quantitative data on the thermal decomposition of a wide range of substituted methanesulfonyl chlorides is limited. However, it is known that upon heating, sulfonyl chlorides can decompose, potentially eliminating sulfur dioxide.[4] The thermal stability of these compounds is an important consideration for their safe storage and handling, especially during purification by distillation. For the parent methanesulfonyl chloride, decomposition is reported to occur upon heating, emitting toxic fumes of chloride and oxides of sulfur.
Experimental Protocols
The determination of hydrolytic stability of sulfonyl chlorides is typically carried out by monitoring the progress of the solvolysis reaction over time. A common and accurate method is conductometric analysis.
Protocol for Determining Hydrolysis Rate by Conductometry
Objective: To determine the first-order rate constant for the hydrolysis of a substituted methanesulfonyl chloride in an aqueous solution.
Principle: The hydrolysis of a sulfonyl chloride (RSO₂Cl) in water produces the corresponding sulfonic acid (RSO₃H) and hydrochloric acid (HCl).
RSO₂Cl + 2H₂O → RSO₃H + H₃O⁺ + Cl⁻
The increase in the concentration of ions (H₃O⁺ and Cl⁻) leads to an increase in the electrical conductivity of the solution. By measuring the change in conductivity over time, the reaction rate can be determined.
Apparatus:
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Volumetric flasks
-
Pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired aqueous solvent system (e.g., pure water, water-acetone, or water-ethanol mixtures) and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.
-
Reaction Initiation:
-
Pipette a known volume of the temperature-equilibrated solvent into the reaction vessel (conductivity cell).
-
Prepare a concentrated stock solution of the sulfonyl chloride in a non-aqueous, inert solvent (e.g., acetone).
-
Inject a small, accurately known volume of the sulfonyl chloride stock solution into the aqueous solvent with vigorous stirring to initiate the reaction. The final concentration of the sulfonyl chloride should be low (e.g., ~10⁻³ M).
-
-
Data Collection:
-
Immediately start the stopwatch and begin recording the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reading remains constant, indicating the completion of the reaction (the "infinity" reading).
-
-
Data Analysis:
-
The first-order rate constant (k) can be calculated from the Guggenheim or Kezdy-Swinbourne methods if the infinity reading is not stable, or by plotting ln(C∞ - Cₜ) versus time (t), where C∞ is the conductivity at infinite time and Cₜ is the conductivity at time t. The slope of this plot will be -k.
-
Workflow and Logical Relationships
The following diagrams illustrate the general reaction pathway for the hydrolysis of methanesulfonyl chlorides and a typical experimental workflow for assessing their stability.
Caption: Hydrolysis Pathway of Substituted Methanesulfonyl Chlorides
Caption: Experimental Workflow for Stability Assessment
Conclusion
References
- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of the 3-Methoxy Substituent: A Guide to its Electronic Effects on Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the 3-methoxy substituent's influence on chemical reactivity, supported by experimental data and detailed protocols.
The 3-methoxy (-OCH₃) substituent is a common functional group in organic chemistry, particularly in the design and synthesis of pharmaceutical compounds. Its presence on an aromatic ring can significantly alter the molecule's reactivity, a critical consideration in drug development and chemical synthesis. This guide provides a comprehensive comparison of the electronic effects of the 3-methoxy group, supported by quantitative data and detailed experimental methodologies, to aid researchers in predicting and controlling chemical reactions.
Inductive versus Resonance Effects: A Tale of Two Influences
The 3-methoxy group exerts two primary electronic effects on an aromatic ring: the inductive effect (-I) and the resonance effect (+M). Understanding the interplay of these two opposing forces is crucial to predicting the substituent's overall impact on reactivity.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect is distance-dependent and is most pronounced at the carbon atom directly attached to the substituent.
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density through resonance increases the electron density at the ortho and para positions of the ring.
Crucially, the resonance effect of the methoxy group is generally considered to be stronger than its inductive effect.[1] However, the position of the substituent on the aromatic ring determines which effect dominates and, consequently, the overall reactivity of the molecule. When positioned at the meta (3-) position, the resonance effect does not directly influence the reaction center in many cases, allowing the inductive effect to be more pronounced.
Caption: Interplay of inductive and resonance effects of the 3-methoxy group.
Electrophilic Aromatic Substitution: An Ortho-Para Director
In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a powerful activating and ortho-para directing group.[2][3][4][5][6] This is due to the dominant electron-donating resonance effect, which enriches the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. The 3-methoxy substituent, being at a meta position relative to a potential incoming electrophile at positions 1, 2, 4, 5, or 6, will direct incoming electrophiles to the positions ortho and para to itself.
Experimental Data: Nitration of Anisole
A classic example demonstrating the ortho-para directing nature of the methoxy group is the nitration of anisole (methoxybenzene).
| Product | Yield (%) |
| o-Nitroanisole | ~40-60% |
| p-Nitroanisole | ~30-50% |
| m-Nitroanisole | < 3% |
Table 1: Typical product distribution for the nitration of anisole, demonstrating the strong preference for ortho and para substitution.[2]
Experimental Protocol: Nitration of Anisole
This protocol outlines a common laboratory procedure for the nitration of anisole.
Materials:
-
Anisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add anisole to the cooled acid mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude product mixture of nitroanisoles.
-
Analyze the product distribution using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Caption: Experimental workflow for the nitration of anisole.
Acidity of Benzoic Acids and Phenols: The Inductive Effect in Action
When the methoxy group is at the 3-position (meta), its electron-donating resonance effect does not extend to the carboxylate or phenoxide group.[7] Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant factor influencing acidity. This inductive withdrawal of electron density stabilizes the conjugate base (carboxylate or phenoxide ion), thereby increasing the acidity of the parent molecule compared to its unsubstituted counterpart.
Quantitative Data: pKa Values
The effect on acidity can be quantified by comparing the pKa values of 3-methoxy substituted compounds with their parent compounds. A lower pKa value indicates a stronger acid.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 3-Methoxybenzoic Acid | 4.09 |
| Phenol | 9.95 |
| 3-Methoxyphenol | 9.65 |
Table 2: Comparison of pKa values for benzoic acid and phenol with their 3-methoxy substituted derivatives.
Caption: Equilibrium for the dissociation of 3-methoxybenzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a general method for determining the pKa of an acidic compound.
Materials:
-
The acidic compound to be tested (e.g., 3-methoxybenzoic acid)
-
Standardized sodium hydroxide (NaOH) solution
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the acidic compound and dissolve it in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Caption: Workflow for pKa determination by potentiometric titration.
Nucleophilic Aromatic Substitution: A Complex Role
The influence of a 3-methoxy substituent in nucleophilic aromatic substitution (SNAr) is less straightforward. Generally, SNAr reactions are favored by strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. The 3-methoxy group, with its electron-withdrawing inductive effect, can provide some stabilization to this intermediate. However, its effect is generally weaker compared to powerful deactivating groups like nitro (-NO₂) groups. The reactivity in SNAr will also heavily depend on the nature of the leaving group and the nucleophile. In some cases, the 3-methoxy group can participate in the reaction mechanism in more complex ways, for instance, through coordination with the incoming nucleophile's counter-ion.
Conclusion
The 3-methoxy substituent exhibits a dual electronic nature that significantly impacts the reactivity of aromatic compounds. Its strong electron-donating resonance effect makes it a powerful activating and ortho-para directing group in electrophilic aromatic substitution. Conversely, in situations where the resonance effect is not operative at the reaction center, such as in the dissociation of 3-substituted benzoic acids and phenols, its electron-withdrawing inductive effect predominates, leading to an increase in acidity. In nucleophilic aromatic substitution, its role is more nuanced and depends on the specific reaction conditions. A thorough understanding of these electronic effects is paramount for researchers in designing synthetic routes and developing new molecules with desired chemical properties.
References
- 1. How does anisole react with nitrating mixture? Write the equations. | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Use of (3-Methoxyphenyl)methanesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents is a critical decision that balances cost, efficiency, and the desired molecular architecture. This guide provides a cost-benefit analysis of utilizing (3-Methoxyphenyl)methanesulfonyl chloride as a sulfonylating agent in the synthesis of sulfonamides, comparing it with common alternatives such as benzenesulfonyl chloride and p-toluenesulfonyl chloride.
Executive Summary
This compound is a specialized reagent for introducing the (3-methoxyphenyl)methanesulfonyl group into molecules, a moiety of interest in medicinal chemistry for its potential to modulate the physicochemical and pharmacokinetic properties of a drug candidate. While offering the potential for unique structure-activity relationships, its adoption in large-scale synthesis requires careful consideration of its cost and synthetic performance against more established and readily available sulfonylating agents.
Cost-Benefit Analysis
The selection of a sulfonylating agent is a multifaceted decision. The following table summarizes the key comparative aspects of this compound and its common alternatives.
| Feature | This compound | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride | Methanesulfonyl Chloride |
| Primary Function | Introduction of the (3-methoxyphenyl)methanesulfonyl group | Introduction of the benzenesulfonyl (besyl) group | Introduction of the p-toluenesulfonyl (tosyl) group | Introduction of the methanesulfonyl (mesyl) group |
| Anticipated Yields in Sulfonamide Synthesis | High (estimated >85%) | High (typically 85-98%)[1][2][3] | High (typically 85-95%) | High (typically 75-95%)[2] |
| Relative Cost | High (Price on request) | Low to Moderate | Low to Moderate | Low |
| Commercial Availability | Available from specialized suppliers, may require synthesis on demand | Readily available from numerous suppliers | Readily available from numerous suppliers | Readily available from numerous suppliers |
| Key Benefits | Provides a unique substitution pattern for SAR studies; the methoxy group can influence solubility and metabolic stability. | Well-established reactivity; cost-effective for large-scale synthesis. | Solid, easy to handle; extensive literature precedent. | High reactivity; small size of the mesyl group. |
| Potential Drawbacks | Higher cost; less established synthetic protocols. | Liquid, can be less convenient to handle than solids. | Can introduce steric bulk. | Liquid and highly reactive, requiring careful handling. |
Performance and Experimental Data
While specific experimental data for the synthesis of sulfonamides using this compound is not extensively reported in publicly available literature, general protocols for N-sulfonylation are well-established and can be readily adapted. The reactivity of substituted phenylmethanesulfonyl chlorides is influenced by the electronic nature of the substituents on the phenyl ring. The methoxy group at the meta position in this compound is expected to have a minor electronic effect on the reactivity of the sulfonyl chloride compared to the unsubstituted analogue, suggesting that high yields, comparable to those obtained with benzenesulfonyl chloride and p-toluenesulfonyl chloride, can be anticipated under standard reaction conditions.
Studies on the synthesis of sulfonamides using various substituted benzenesulfonyl chlorides generally report high to excellent yields, often exceeding 85-90%.[1][2][4] For instance, the reaction of benzenesulfonyl chloride with primary and secondary amines in the presence of a base is a robust and high-yielding transformation.[1][3] Similarly, p-toluenesulfonyl chloride is widely used and known to produce sulfonamides in high yields.[5][6]
General Experimental Protocol for Sulfonamide Synthesis
The following is a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride, which can be adapted for this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (or alternative sulfonyl chloride) (1.05 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride to the cooled solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of sulfonamides.
Caption: A generalized workflow for the synthesis of sulfonamides.
Logical Decision Pathway for Reagent Selection
The choice of a sulfonylating agent is dictated by the specific goals of the synthesis. The following decision tree can guide researchers in selecting the most appropriate reagent.
Caption: A decision-making guide for selecting a sulfonylating agent.
Conclusion
This compound represents a valuable, albeit specialized, tool for medicinal chemists and drug development professionals. Its primary advantage lies in the ability to introduce a unique structural motif that can be leveraged in structure-activity relationship studies. However, its higher cost and more limited commercial availability compared to workhorse reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride necessitate a clear justification for its use, particularly in later-stage development and large-scale synthesis. For exploratory and lead optimization phases where novel chemical space is being investigated, the potential benefits of the unique substitution pattern may outweigh the higher cost. For process development and manufacturing, the more economical and readily available alternatives are generally favored unless the specific properties imparted by the (3-methoxyphenyl)methanesulfonyl group are critical for the drug candidate's efficacy and safety profile.
References
Safety Operating Guide
Proper Disposal of (3-Methoxyphenyl)methanesulfonyl chloride: A Step-by-Step Guide
Disclaimer: The following procedures are based on available safety data for methanesulfonyl chloride and other sulfonyl chlorides. It is imperative to consult the specific Safety Data Sheet (SDS) for (3-Methoxyphenyl)methanesulfonyl chloride and adhere to all local, state, and federal regulations before proceeding. This guide is intended for trained laboratory personnel.
This compound is a reactive chemical that requires careful handling and disposal to ensure laboratory and environmental safety. Like other sulfonyl chlorides, it is corrosive, toxic, and reacts exothermically with nucleophiles such as water.[1][2] Proper disposal involves either neutralization of small residual quantities or packaging of bulk quantities for professional disposal.
Immediate Safety and Handling Precautions
Always handle this compound in a certified chemical fume hood.[1][3] Due to its corrosive and toxic nature, mandatory Personal Protective Equipment (PPE) must be worn at all times.[1]
-
Eye Protection: Safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A chemical-resistant lab coat or apron.[1][3]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation.[1]
Quantitative Safety Data
The following table summarizes key safety and physical data for the closely related compound, methanesulfonyl chloride, to provide a reference for potential hazards.
| Property | Value | Source(s) |
| LD50 Oral (Rat) | 250 mg/kg | [1] |
| LD50 Dermal (Rabbit) | 200 - 2000 mg/kg | [1] |
| LC50 Inhalation (Rat) | 111.7 mg/m³ (4 h) | [1] |
| Boiling Point | 161°C | [1] |
| Flash Point | >110°C | [1] |
| Corrosivity | May be corrosive to metals | [4][5] |
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the quantity of the chemical waste. Bulk quantities must be handled differently from small, residual amounts left in glassware.
Protocol 1: Neutralization of Small, Residual Quantities
This protocol is intended only for small amounts of residual this compound, such as that left in reaction flasks or on glassware.
Objective: To safely hydrolyze and neutralize residual sulfonyl chloride into its corresponding, less hazardous sulfonic acid salt.
Experimental Protocol: Quenching via Hydrolysis
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar and a sufficient volume of a basic solution (e.g., 5% sodium bicarbonate or 1-2 M sodium hydroxide) on a stir plate.[1][3] The volume of the basic solution should be at least 5-10 times the estimated volume of the sulfonyl chloride waste.[3]
-
Cooling: Place the beaker in an ice bath and begin vigorous stirring. Allow the basic solution to cool.[1][6]
-
Slow Addition: Carefully and slowly add the residual sulfonyl chloride waste to the cold, stirring basic solution.[1][3]
-
CAUTION: The hydrolysis reaction is exothermic and will release corrosive acid gases.[1][6] If using sodium bicarbonate, carbon dioxide gas will also be produced, leading to foaming.[3][6] The addition rate must be controlled to prevent excessive temperature increase or overflow.[3]
-
CRITICAL: Always add the sulfonyl chloride to the basic solution. Never add the base to the sulfonyl chloride.[1]
-
-
Monitoring: After the addition is complete, allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.[6]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution with pH paper to confirm it is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more base until the target pH is reached.[3]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[3]
Protocol 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and materials from spill cleanups must be disposed of as hazardous waste without attempting neutralization.[1][3]
Procedure:
-
Waste Segregation: Collect the this compound in a designated "Halogenated Organic Waste" container.[3] Do not mix with other waste streams, especially non-halogenated waste.[3]
-
Spill Residue Containment: In the event of a spill, absorb the material with an inert, non-combustible absorbent like sand, vermiculite, or diatomaceous earth.[1] Do not use combustible materials like sawdust.[1] Carefully scoop the absorbed material into a designated hazardous waste container.[3]
-
Container and Labeling: Ensure the waste container is compatible (e.g., corrosion-resistant), properly sealed, and clearly labeled.[3] The label must include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive, Toxic), and the date of accumulation.[3]
-
Professional Disposal: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4] Uncleaned empty containers should be treated and disposed of as the product itself.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (3-Methoxyphenyl)methanesulfonyl chloride
This guide provides critical safety, handling, and disposal protocols for (3-Methoxyphenyl)methanesulfonyl chloride, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.
Hazard Assessment
This compound and related sulfonyl chlorides are reactive compounds that demand careful handling. The primary hazards include:
-
Corrosivity: Sulfonyl chlorides are known to cause severe skin burns and eye damage.[1][2][3]
-
Reactivity with Water: These compounds react with moisture, often exothermically, to produce corrosive acids.[1][2]
-
Toxicity: this compound is harmful if swallowed. Related compounds can be toxic if they come into contact with skin or are fatal if inhaled.[4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. The following table summarizes the mandatory PPE for all procedures involving this compound. A site-specific risk assessment should be conducted to determine if additional measures are necessary.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Must be worn to provide a robust barrier against splashes of the corrosive material.[2][3] |
| Hand Protection | Double Gloving: Chemical-Resistant Gloves | Wear two pairs of nitrile gloves. The outer glove should be removed immediately after handling, and both pairs should be changed regularly to prevent skin contact.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a low-permeability fabric is essential to protect the skin and clothing from potential contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling must be performed in a certified chemical fume hood to prevent the inhalation of corrosive vapors.[1][7] For situations with a higher risk of aerosolization, a respirator may be required based on a risk assessment. |
| Foot Protection | Closed-Toed Shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan: Handling and Use
A systematic workflow is critical to minimize exposure risk. All manipulations of this compound must occur within a designated area, such as a certified chemical fume hood.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.[2]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools and equipment that can be easily decontaminated or disposed of.
-
Reaction Setup: If used in a reaction, add the sulfonyl chloride slowly and in a controlled manner to the reaction mixture, especially when reacting with nucleophiles like amines or alcohols, as these reactions can be exothermic.
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces with soap and water.[8] Carefully remove and dispose of all PPE as hazardous waste.
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety. Never dispose of this compound directly down the drain.[1]
This procedure is for quenching reactions or decontaminating glassware.
-
Preparation: Work in a chemical fume hood. Prepare a container with a basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Place this container in an ice bath to manage the exothermic reaction.[7]
-
Slow Addition: With constant stirring, slowly and carefully add the residual sulfonyl chloride solution to the basic solution.[7]
-
Monitoring: Monitor the pH to ensure the solution remains basic throughout the process.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[7]
Bulk or unreacted quantities of this compound must be disposed of as hazardous waste.[7]
-
Container and Labeling: Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[1] The label must include the full chemical name and all associated hazards.
-
Waste Collection: The sealed container of hazardous waste must be disposed of through an approved waste disposal service.[7] Do not mix with other waste streams.
Emergency Procedures
-
Spill Management: In the event of a spill, evacuate the area.[1] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and collect it into a designated hazardous waste container.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention.[2]
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
